molecular formula C6H5BrO B7767706 2-Bromophenol CAS No. 32762-51-9

2-Bromophenol

Cat. No.: B7767706
CAS No.: 32762-51-9
M. Wt: 173.01 g/mol
InChI Key: VADKRMSMGWJZCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-bromophenol is a bromophenol. It has a role as a marine metabolite.
This compound is a natural product found in Ulva lactuca with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BrO/c7-5-3-1-2-4-6(5)8/h1-4,8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VADKRMSMGWJZCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8052641
Record name 2-Bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8052641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Yellow to red oily liquid with an unpleasant odor; mp = 6 deg C; [Merck Index] Pale yellow liquid with an odor like phenol; mp = 5 deg C; [Alfa Aesar MSDS], Liquid
Record name o-Bromophenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19545
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 2-Bromophenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032059
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

194.5 °C
Record name o-Bromophenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-BROMOPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Flash Point

107.6 °F (42 °C) closed cup
Record name 2-BROMOPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Slightly soluble in chloroform; soluble in ethanol, ether, alkali
Record name 2-BROMOPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

1.4924 g/cu cm at 20 °C
Record name 2-BROMOPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

0.03 [mmHg]
Record name o-Bromophenol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/19545
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Color/Form

Yellow to red oily liquid

CAS No.

95-56-7, 32762-51-9
Record name 2-Bromophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=95-56-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name o-Bromophenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095567
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name o-Bromophenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-BROMOPHENOL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6970
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phenol, bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phenol, 2-bromo-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8052641
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.212
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Bromophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.531
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-BROMOPHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A0UB206YF0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 2-BROMOPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-Bromophenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032059
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

5.6 °C
Record name o-Bromophenol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04586
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 2-BROMOPHENOL
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7648
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-Bromophenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032059
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromophenol: Mechanisms, Kinetics, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromophenol is a valuable chemical intermediate with wide-ranging applications in the pharmaceutical, agrochemical, and disinfectant industries.[1] Its synthesis, primarily achieved through the electrophilic bromination of phenol, presents unique challenges in controlling regioselectivity to favor the ortho isomer over the thermodynamically more stable para isomer. This technical guide provides a comprehensive exploration of the synthesis of this compound, delving into the core reaction mechanisms, kinetic considerations, and detailed experimental protocols. By synthesizing theoretical principles with practical insights, this document aims to equip researchers and chemical process developers with the knowledge to optimize existing methods and innovate new synthetic strategies for this critical compound.

Introduction: The Significance of this compound

This compound (CAS 95-56-7) serves as a crucial building block in organic synthesis.[1] The strategic placement of the bromine atom and the hydroxyl group on the aromatic ring allows for a variety of subsequent chemical transformations. It is a key precursor in the manufacturing of numerous organic compounds, including pharmaceuticals, disinfectants, and specialty materials.[1] The efficient and selective synthesis of this compound is therefore a topic of significant industrial and academic interest.

Core Synthesis Mechanism: Electrophilic Aromatic Substitution

The primary route for synthesizing this compound is the direct bromination of phenol, a classic example of electrophilic aromatic substitution (EAS).[1][2][3] The hydroxyl group of phenol is a strongly activating, ortho, para-directing group, which significantly enhances the nucleophilicity of the benzene ring and facilitates the reaction with electrophiles like bromine.[4][5][6]

The Role of the Hydroxyl Group: An Activating and Directing Force

The oxygen atom of the hydroxyl group possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[5][7] This electron donation increases the electron density of the ring, making it more susceptible to attack by electrophiles.[5] The resonance structures of phenol show an increased electron density at the ortho and para positions, which is why these positions are preferentially attacked by the incoming electrophile.[7][8]

The Bromination Reaction: A Step-by-Step Mechanistic Look

The bromination of phenol proceeds through the following key steps:

  • Polarization of Bromine: As a bromine molecule approaches the electron-rich phenol ring, the π-electrons of the ring induce a dipole in the Br-Br bond, creating an electrophilic bromine atom (Br⁺). In polar solvents, this polarization is enhanced.[9]

  • Formation of the Sigma Complex (Arenium Ion): The nucleophilic aromatic ring attacks the electrophilic bromine atom, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.[7] The stability of this intermediate is crucial, and the resonance structures that place the positive charge adjacent to the hydroxyl group are particularly stable due to the electron-donating ability of the oxygen.

  • Deprotonation and Aromatization: A base in the reaction mixture (which can be the solvent or another phenol molecule) removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the brominated phenol product.[7][9]

Caption: Mechanism of Electrophilic Bromination of Phenol.

Kinetics of Phenol Bromination: Factors Influencing Rate and Selectivity

The rate of phenol bromination is significantly faster than that of benzene due to the activating effect of the hydroxyl group.[7][10] The reaction kinetics are influenced by several factors, including the nature of the solvent, temperature, and the presence of catalysts.

Solvent Effects: A Critical Determinant of Product Distribution

The choice of solvent plays a pivotal role in the regioselectivity of phenol bromination.

  • Polar Protic Solvents (e.g., Water): In aqueous solutions, phenol ionization to the more reactive phenoxide ion occurs.[11] This, combined with the ability of water to stabilize charged intermediates, leads to a very rapid reaction and often results in polysubstitution, yielding 2,4,6-tribromophenol as a white precipitate.[6][8][9][12]

  • Nonpolar Solvents (e.g., Carbon Disulfide, Dichloromethane): In nonpolar solvents, the ionization of phenol is suppressed, and the reaction rate is slower.[9][11] This allows for better control over the reaction and favors the formation of monobrominated products. The use of nonpolar solvents generally leads to a mixture of ortho- and para-bromophenol, with the para isomer being the major product due to less steric hindrance.[9][12]

Temperature Control

Lowering the reaction temperature (e.g., to 0-5 °C) is a common strategy to control the rate of this highly exothermic reaction and minimize the formation of di- and tri-brominated byproducts.[12][13]

Catalysis

While phenol is reactive enough to be brominated without a Lewis acid catalyst, certain catalytic systems have been developed to enhance regioselectivity.[5][14]

  • General Base Catalysis: Studies have shown that the bromination of phenols can be catalyzed by general bases, such as carboxylate anions.[15][16] This suggests that the deprotonation of the hydroxyl group can occur concurrently with the electrophilic attack by bromine.[15][16]

  • Selective Bromination Systems: Researchers have explored various reagents and catalytic systems to achieve high regioselectivity for either the ortho or para isomer. For instance, the use of a metal halide like calcium bromide with bromine in ethyl acetate has been reported to be highly selective for para-bromination.[17] Conversely, specific directing groups or catalysts can be employed to favor ortho-bromination.[18]

Factor Effect on Rate Effect on Selectivity Rationale
Solvent Polarity Increases with polarityPolar solvents favor polysubstitution; nonpolar solvents favor monobromination.Polar solvents stabilize charged intermediates and can promote phenoxide formation.[9][11]
Temperature Increases with temperatureLower temperatures favor monobromination.Reduces the rate of over-bromination.[12]
Catalyst Can increase rateCan be tailored for specific isomer formation.Can alter the reaction mechanism or sterically direct the electrophile.[15][17][18]

Alternative Synthesis Strategies for Enhanced Selectivity

Given the challenges in controlling the regioselectivity of direct bromination, several alternative strategies have been developed to synthesize this compound with higher purity.

Directed ortho-Metalation (DoM)

This powerful technique involves the use of a directing group to deprotonate the ortho position with a strong base (e.g., an organolithium reagent), followed by quenching with an electrophilic bromine source. While not directly applicable to phenol due to the acidic proton, this method can be used with a protected phenol derivative.

Blocking Group Strategy

A common industrial approach involves introducing a bulky "blocking" group at the para position, performing the bromination which now selectively occurs at the ortho position, and then removing the blocking group.[19] For example, 4-tert-butylphenol can be brominated to 2-bromo-4-tert-butylphenol, followed by a dealkylation step to yield this compound.[19] Another approach involves the oxidative bromination of a substrate with a protected para position, such as 4-hydroxybenzoic acid, followed by decarboxylation.[20]

Isomerization of p-Bromophenol

Processes have been developed that involve the isomerization of the more readily available p-bromophenol to the o-bromophenol in the presence of an acidic catalyst at elevated temperatures.[21]

Caption: Overview of synthetic routes to this compound.

Experimental Protocols

The following protocols are provided as illustrative examples and should be adapted and optimized based on laboratory conditions and safety assessments.

Protocol 1: Monobromination of Phenol in a Nonpolar Solvent

This protocol aims to produce a mixture of o- and p-bromophenol, which will then require separation.

Materials:

  • Phenol (10.6 moles)

  • Carbon disulfide (1 L)

  • Bromine (10.7 moles)

  • Ice water bath

Procedure:

  • Dissolve phenol in carbon disulfide in a round-bottomed flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel.[13]

  • Cool the flask in an ice-salt bath to below 5 °C.[13]

  • Slowly add a solution of bromine in carbon disulfide from the dropping funnel over approximately two hours, maintaining the low temperature.[13]

  • After the addition is complete, allow the reaction to stir for an additional 30 minutes.

  • Distill off the carbon disulfide.[13]

  • The resulting crude product is a mixture of o- and p-bromophenol, along with some dibrominated species. This mixture must be purified by fractional distillation under reduced pressure.[13]

Protocol 2: Synthesis of this compound via a Blocking Group Strategy

This protocol outlines a "one-pot" synthesis starting from 4-tert-butylphenol.[19]

Materials:

  • 4-tert-butylphenol

  • Bromine

  • Dichloromethane

  • Aluminum trichloride

  • Toluene

Procedure:

  • React 4-tert-butylphenol with bromine at 0 °C in dichloromethane to selectively form 2-bromo-4-tert-butylphenol.[19]

  • In the same reaction vessel ("one-pot"), add aluminum trichloride and toluene.[19]

  • Allow the reaction to proceed at 30 °C. The aluminum trichloride catalyzes the transfer of the tert-butyl group to toluene (transalkylation).[19]

  • The reaction yields this compound with high conversion and selectivity.[19]

  • The product is then isolated and purified through standard workup and distillation procedures.

Conclusion and Future Outlook

The synthesis of this compound, while conceptually straightforward via electrophilic aromatic substitution, requires careful control of reaction parameters to achieve high yields and regioselectivity. The choice of solvent is paramount in determining the product distribution, with nonpolar solvents favoring monobromination. For applications requiring high purity ortho-isomer, indirect methods such as those employing blocking groups or directed ortho-metalation offer superior selectivity. As the demand for complex, highly functionalized molecules in the life sciences and materials science sectors continues to grow, the development of even more efficient, selective, and sustainable methods for the synthesis of key intermediates like this compound will remain an active area of research. Future advancements will likely focus on novel catalytic systems that can precisely control the regiochemical outcome of the bromination reaction under mild and environmentally benign conditions.

References

Spectroscopic analysis of 2-Bromophenol derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Analysis of 2-Bromophenol Derivatives

Authored by: A Senior Application Scientist

Foreword

In the landscape of pharmaceutical and chemical research, the structural elucidation of organic molecules is the bedrock upon which all subsequent development is built. This compound and its derivatives are a pivotal class of compounds, serving as versatile intermediates in the synthesis of agrochemicals, pharmaceuticals, and other high-value materials.[1] Their precise characterization is not merely an academic exercise; it is a critical checkpoint for ensuring purity, confirming identity, and predicting reactivity. This guide is designed for the practicing researcher and drug development professional, moving beyond rote procedural descriptions to explore the causal logic behind spectroscopic strategy. We will delve into the core techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy—not as isolated methods, but as an integrated toolkit for a comprehensive and self-validating analytical workflow.

The Strategic Imperative: Why a Multi-Technique Approach?

The logical workflow for analyzing an unknown this compound derivative is therefore not arbitrary. A strategic approach, as outlined below, maximizes efficiency and minimizes ambiguity.

Spectroscopic_Workflow cluster_2 Quantitative & Electronic Analysis MS Mass Spectrometry (MS) IR Infrared (IR) Spectroscopy MS->IR H1_NMR ¹H NMR MS->H1_NMR Validates Formula C13_NMR ¹³C NMR IR->C13_NMR Identifies OH, C-Br IR->H1_NMR Validates Functional Groups C13_NMR->H1_NMR UV_Vis UV-Vis Spectroscopy H1_NMR->UV_Vis Definitive Connectivity

Caption: A logical workflow for the spectroscopic analysis of this compound derivatives.

Mass Spectrometry (MS): The First Interrogation

Mass spectrometry provides the molecular weight and, critically for this class of compounds, a definitive signature for the presence of bromine.

Causality in Interpretation

The core principle of MS is the generation and detection of ions based on their mass-to-charge (m/z) ratio.[2][3] For brominated compounds, the most valuable piece of information comes from the natural isotopic abundance of bromine: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). This near 1:1 ratio means that any fragment containing a single bromine atom will appear as a pair of peaks (an "M" and "M+2" peak) of almost equal intensity, separated by 2 m/z units.[2][3][4] This isotopic signature is an unmistakable flag for the presence of bromine.

Key Fragmentation Pathways: Under Electron Ionization (EI), a "hard" ionization technique, the this compound molecule fragments in predictable ways that provide structural clues.[2]

  • Molecular Ion (M⁺·): The intact molecule with one electron removed. The M/M+2 pattern is paramount here.

  • Loss of Br·: Cleavage of the C-Br bond results in a [M-Br]⁺ fragment.

  • Loss of CO: Phenolic structures characteristically lose carbon monoxide to form a stable cyclopentadienyl cation.[5]

  • Loss of HBr: Elimination of a hydrogen atom and the bromine atom.

Quantitative Data Summary: this compound
Featurem/z ValueInterpretation
Molecular Ion172/174[C₆H₅BrO]⁺·, showing the characteristic ~1:1 M/M+2 isotopic pattern for one Br atom.[6]
Base Peak172/174The molecular ion is often the most stable and abundant ion.
Key Fragment93[M - Br]⁺, loss of the bromine radical.
Key Fragment65[M - Br - CO]⁺, subsequent loss of carbon monoxide from the phenyl ring.[5]
Experimental Protocol: GC-MS Analysis

This protocol is optimized for a standard Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source.

  • Sample Preparation: Dissolve ~1 mg of the this compound derivative in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Injection: Inject 1 µL of the sample solution into the GC inlet, typically set to 250°C.

    • Column: Use a standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

    • Oven Program: Start at 50°C, hold for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.[2]

    • Mass Range: Scan from m/z 35 to 350.

    • Data Analysis: Examine the total ion chromatogram for the peak of interest. Analyze the mass spectrum of this peak, looking specifically for the M/M+2 isotopic pattern to confirm the molecular weight and bromine presence. Identify key fragments to corroborate the proposed structure.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and powerful technique for identifying the types of chemical bonds present in a molecule by measuring their vibrational frequencies.[7]

Causality in Interpretation

A molecule absorbs IR radiation when the frequency of the radiation matches the natural vibrational frequency of a specific bond, and this vibration causes a change in the molecule's dipole moment.[7] For this compound derivatives, we look for several key vibrations that define the class.

  • O-H Stretch: The hydroxyl group gives rise to a strong, broad absorption band. Its breadth is due to hydrogen bonding between molecules.

  • C=C Aromatic Stretch: The bonds within the benzene ring produce a series of sharp absorptions in the 1450-1600 cm⁻¹ region.

  • C-O Stretch: The stretching of the carbon-oxygen single bond of the phenol is a strong indicator.

  • C-Br Stretch: The carbon-bromine bond vibration appears in the "fingerprint region" at lower wavenumbers. Its position can be influenced by the overall structure.[8]

Characteristic Absorption Frequencies
Vibrational ModeFrequency Range (cm⁻¹)Intensity/ShapeCausality
O-H Stretch3200 - 3600Strong, BroadHydrogen bonding among phenolic hydroxyl groups.[9][10]
Aromatic C-H Stretch3000 - 3100Medium, SharpStretching of sp² C-H bonds on the benzene ring.
Aromatic C=C Stretch1450 - 1600Medium-Strong, SharpRing stretching vibrations of the benzene core.[11]
C-O Stretch1200 - 1300StrongStretching of the phenol C-O bond.[11]
C-Br Stretch500 - 700Medium-StrongStretching of the carbon-bromine bond.[8]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR has largely replaced traditional KBr pellets for its speed and simplicity.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the empty crystal.

  • Sample Application: Place a small amount (a single drop of liquid or a few milligrams of solid) of the this compound derivative directly onto the ATR crystal.

  • Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful technique for determining the detailed atomic connectivity of a molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C.[12]

¹H NMR: Mapping the Proton Environment

¹H NMR provides information on the number of different types of protons, their electronic environment (chemical shift), the number of protons of each type (integration), and the number of neighboring protons (spin-spin splitting).[13]

Causality in Interpretation for this compound:

  • Chemical Shift (δ): The position of a signal is dictated by the electron density around the proton.[14] Electronegative atoms like oxygen and bromine "deshield" nearby protons, shifting their signals downfield (to a higher ppm).

    • Aromatic Protons (6.8-7.6 ppm): The substitution pattern creates distinct electronic environments, leading to separate signals. The proton ortho to the bromine is typically the most downfield.

    • Hydroxyl Proton (variable, ~5-8 ppm): The chemical shift is highly dependent on concentration, solvent, and temperature due to hydrogen bonding. It often appears as a broad singlet and will exchange with D₂O, causing the peak to disappear—a definitive test.[15]

  • Splitting Pattern: Protons on adjacent carbons cause each other's signals to split (n+1 rule). This pattern reveals the connectivity of the aromatic ring. For this compound, one expects a series of doublets and triplets (or more complex multiplets).

¹³C NMR: The Carbon Skeleton

¹³C NMR provides a signal for each chemically unique carbon atom in the molecule.[16]

Causality in Interpretation for this compound:

  • Chemical Shift (δ):

    • C-OH (150-155 ppm): The carbon directly attached to the highly electronegative oxygen is significantly deshielded and appears far downfield.

    • C-Br (110-115 ppm): The carbon bearing the bromine atom is also shifted downfield due to the inductive effect of the halogen.[17][18]

    • Other Aromatic Carbons (115-135 ppm): The remaining aromatic carbons appear in the expected region, with their specific shifts influenced by the electronic effects of the -OH and -Br substituents.

Data Summary: this compound
NucleusChemical Shift (δ, ppm)MultiplicityInterpretation
¹H NMR ~7.5dProton ortho to Br
~7.2tProton para to Br
~6.9tProton para to OH
~6.8dProton ortho to OH
~5.5br sPhenolic OH proton
¹³C NMR ~152sC-OH
~134sCH
~129sCH
~122sCH
~116sCH
~112sC-Br

Note: Exact chemical shifts and multiplicities can vary with solvent and field strength. Data is representative.[6][17][18][19]

Experimental Protocol: General NMR
  • Sample Preparation: Dissolve 5-10 mg of the derivative in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the tube into the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent, shim to optimize magnetic field homogeneity, and tune the probe to the correct frequency for ¹H or ¹³C.

  • ¹H Acquisition: A standard ¹H experiment involves a short radiofrequency pulse followed by data acquisition. Typically, 8 to 16 scans are sufficient.

  • ¹³C Acquisition: Due to the low natural abundance of ¹³C, many more scans (e.g., 128 or more) are required. Proton decoupling is used to simplify the spectrum to singlets and improve signal-to-noise.

  • Data Processing: The raw data (Free Induction Decay, FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced (typically to the residual solvent signal or internal TMS at 0 ppm).

UV-Vis Spectroscopy: Probing the Electronic System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly the π-system of the aromatic ring. While less structurally specific than NMR or MS, it is invaluable for quantitative analysis (using the Beer-Lambert Law) and for studying conjugation.

Causality in Interpretation

This compound exhibits characteristic absorptions due to π → π* transitions within the benzene ring.[20] The position of maximum absorbance (λ_max) and the molar absorptivity (ε) are sensitive to the substitution pattern and the solvent environment. Adding a base to the solution will deprotonate the phenol to a phenoxide ion, causing a bathochromic (red) shift to a longer wavelength, a change that can be used to confirm the phenolic nature of the compound.[21]

Experimental Protocol: Solution UV-Vis
  • Solvent Selection: Choose a UV-transparent solvent in which the compound is soluble (e.g., ethanol, methanol, acetonitrile).

  • Stock Solution: Prepare an accurate stock solution of the derivative with a known concentration (e.g., 1 mg/mL).

  • Dilution: Dilute the stock solution to a concentration that gives a maximum absorbance between 0.5 and 1.5 AU. This typically requires a concentration in the µg/mL range.

  • Data Acquisition: Use a matched pair of quartz cuvettes. Fill one with the pure solvent (the blank) and the other with the sample solution. Place them in the spectrophotometer and record the spectrum, typically from 200 to 400 nm.

Conclusion

The robust characterization of this compound derivatives is not achieved through a single measurement but through the synthesis of evidence from a suite of spectroscopic techniques. This guide has outlined a logical, causality-driven workflow that begins with the broad strokes of molecular weight and functional groups (MS and IR) and progresses to a high-resolution map of the atomic framework (NMR). Each step validates the last, ensuring a high degree of confidence in the final structural assignment. For the researcher in drug development or chemical synthesis, mastering this integrated approach is fundamental to ensuring the integrity and quality of their work.

References

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of 2-Bromophenol for Synthetic Applications

Abstract

This compound is a versatile synthetic intermediate whose reactivity is governed by the interplay of its hydroxyl and bromo substituents. This guide provides an in-depth exploration of its chemical behavior with a range of reagents, focusing on the mechanistic principles that dictate reaction outcomes. We will examine reactions at the hydroxyl group, transformations involving the carbon-bromine bond, and electrophilic substitutions on the aromatic ring. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in the design and execution of complex synthetic routes.

Foundational Principles: Understanding the Reactivity of this compound

The chemical personality of this compound is dictated by the electronic effects of its two functional groups.

  • The Hydroxyl (-OH) Group: As a substituent on the benzene ring, the hydroxyl group is a potent activating group. Through its strong positive mesomeric (+M) effect, the oxygen's lone pairs donate electron density into the aromatic π-system. This increases the nucleophilicity of the ring, making it more susceptible to electrophilic attack. This effect is most pronounced at the positions ortho and para to the hydroxyl group.[1][2]

  • The Bromo (-Br) Group: The bromine atom exhibits a dual electronic nature. It is an electronegative atom, exerting an electron-withdrawing negative inductive (-I) effect, which deactivates the ring towards electrophilic substitution. However, like the hydroxyl group, its lone pairs can participate in resonance, creating a weak positive mesomeric (+M) effect that directs incoming electrophiles to the ortho and para positions.[1]

The synergy of these groups makes this compound a nuanced substrate. The powerful activating effect of the -OH group generally overrides the deactivating -I effect of the bromine, rendering the ring activated towards electrophilic substitution. The primary sites for reaction are C4 and C6, which are para and ortho, respectively, to the strongly directing hydroxyl group.

Reactions at the Carbon-Bromine Bond: Gateway to Molecular Complexity

The carbon-bromine bond is the most common site for transformations that build molecular complexity, primarily through palladium-catalyzed cross-coupling reactions. These reactions have become cornerstones of modern pharmaceutical and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species.[3][4] For this compound, this reaction enables the synthesis of substituted biphenyls and related structures. The position of the hydroxyl group significantly influences reactivity compared to other bromophenol isomers.[5]

Mechanistic Rationale: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of this compound.

  • Transmetalation: The organic group from the activated boronic acid (or ester) is transferred to the palladium center.

  • Reductive Elimination: The two organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.[6]

// Nodes pd0 [label="Pd(0)L2", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="this compound\n(Ar-Br)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; oxidative_addition [label="Oxidative Addition\nComplex\nL2Pd(II)(Ar)(Br)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; boronic_acid [label="Boronic Acid\n(R-B(OH)2) + Base", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; transmetalation [label="Transmetalation\nComplex\nL2Pd(II)(Ar)(R)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Coupled Product\n(Ar-R)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];

// Nodes pd0 [label="Pd(0)L2", fillcolor="#F1F3F4", fontcolor="#202124"]; reagents [label="this compound\n(Ar-Br)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; oxidative_addition [label="Oxidative Addition\nComplex\nL2Pd(II)(Ar)(Br)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; boronic_acid [label="Boronic Acid\n(R-B(OH)2) + Base", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"]; transmetalation [label="Transmetalation\nComplex\nL2Pd(II)(Ar)(R)", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Coupled Product\n(Ar-R)", shape=ellipse, style=solid, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges reagents -> oxidative_addition [label=" Oxidative\n Addition"]; pd0 -> oxidative_addition; boronic_acid -> transmetalation [label=" Transmetalation"]; oxidative_addition -> transmetalation; transmetalation -> pd0 [label=" Reductive\n Elimination"]; transmetalation -> product; } Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Synthesis of 2-(Furan-2-yl)phenol [5]

  • To a Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1.0 mmol), furan-2-boronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and SPhos (0.03 mmol, 3 mol%).

  • Add degassed toluene (4 mL) and degassed water (0.4 mL) via syringe.

  • Seal the flask and heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Parameter Condition Rationale
Catalyst Pd₂(dba)₃ / SPhosA common palladium precatalyst with a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination.
Base K₃PO₄Activates the boronic acid to form a more nucleophilic boronate species, facilitating transmetalation.[6]
Solvent Toluene / WaterA biphasic system that helps to dissolve both the organic substrates and the inorganic base.
Temperature 80°CProvides sufficient thermal energy to overcome activation barriers in the catalytic cycle without promoting significant degradation.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for the formation of carbon-nitrogen bonds, synthesizing aryl amines from aryl halides.[7][8] This reaction provides a direct route to N-aryl-2-aminophenols, which are important pharmacophores.

Mechanistic Rationale: The mechanism is analogous to the Suzuki coupling, involving oxidative addition of the aryl halide to Pd(0), followed by coordination of the amine, deprotonation by a base to form a palladium amide complex, and subsequent reductive elimination to yield the aryl amine product and regenerate the Pd(0) catalyst.[7][9]

Experimental Protocol: General Procedure for Amination of this compound

  • In a glovebox or under an inert atmosphere, charge an oven-dried reaction vessel with a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., XPhos, 4 mol%).

  • Add this compound (1.0 equiv), the desired amine (1.2 equiv), and a strong base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Seal the vessel and heat the mixture (typically 80-110 °C) with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an appropriate solvent, and filter through a pad of celite to remove palladium residues.

  • Perform a standard aqueous workup, dry the organic phase, and concentrate.

  • Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst.[10][11] This reaction is invaluable for synthesizing 2-(alkynyl)phenols, key precursors for benzofurans and other heterocyclic systems.

Mechanistic Rationale: The reaction involves two interconnected catalytic cycles.[11]

  • Palladium Cycle: Similar to other cross-coupling reactions, it involves oxidative addition of this compound to Pd(0) and reductive elimination.

  • Copper Cycle: Copper(I) reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species then undergoes transmetalation with the Pd(II)-aryl complex.

// Nodes start [label="Start: Assemble Reactants", shape=invhouse, fillcolor="#FBBC05", fontcolor="#202124"]; reactants [label="this compound\nTerminal Alkyne\nPd Catalyst (e.g., Pd(PPh3)2Cl2)\nCuI Co-catalyst\nAmine Base (e.g., Et3N)", fillcolor="#F1F3F4", fontcolor="#202124"]; reaction [label="Heat under Inert\nAtmosphere", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; workup [label="Aqueous Workup\n& Extraction", fillcolor="#34A853", fontcolor="#FFFFFF"]; purify [label="Column Chromatography", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="End: Purified\n2-(Alkynyl)phenol", shape=house, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges start -> reactants; reactants -> reaction [label="Combine in Solvent (THF/Toluene)"]; reaction -> workup [label="Monitor to Completion (TLC)"]; workup -> purify; purify -> product; } Caption: Experimental workflow for a typical Sonogashira coupling.

Experimental Protocol: General Procedure for Sonogashira Coupling of this compound [12]

  • To a solution of this compound (1.0 equiv) in a suitable solvent like THF or DMF, add Pd(PPh₃)₂Cl₂ (2-5 mol%) and CuI (1-3 mol%).

  • Add the terminal alkyne (1.1-1.5 equiv) followed by an amine base such as triethylamine or diisopropylamine (2-3 equiv).

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) under an inert atmosphere until the starting material is consumed.

  • Dilute the reaction mixture with ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-O, C-N, and C-S bonds.[13] While often requiring harsher conditions (high temperatures) than palladium-catalyzed methods, modern ligand-assisted protocols have improved its utility.[13][14] For this compound, it is primarily used for etherification to form diaryl ethers.

Mechanistic Rationale: The reaction is believed to proceed via the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide, followed by reductive elimination to form the diaryl ether.[14][15]

Reactions at the Hydroxyl Group

The phenolic hydroxyl group is acidic and nucleophilic, allowing for straightforward functionalization through alkylation and acylation.

O-Alkylation

O-alkylation, typically the Williamson ether synthesis, involves deprotonating the phenol with a base to form a phenoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.[16]

Causality in Experimental Design: The choice of base and solvent is critical. A strong base (e.g., NaH, K₂CO₃) is required to fully deprotonate the phenol. The solvent should be polar and aprotic (e.g., DMF, acetone) to solvate the cation without interfering with the nucleophilic phenoxide. Competition between O-alkylation and C-alkylation can occur, but O-alkylation is generally kinetically favored.[16][17]

Experimental Protocol: Synthesis of 1-Bromo-2-methoxybenzene

  • To a stirred solution of this compound (1.0 equiv) in anhydrous DMF, add potassium carbonate (K₂CO₃, 1.5-2.0 equiv).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the alkylating agent, methyl iodide (CH₃I, 1.2 equiv), dropwise.

  • Heat the reaction to 50-60 °C and monitor by TLC.

  • After completion, cool the reaction mixture and pour it into cold water.

  • Extract the product with ethyl acetate or diethyl ether (3x).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by distillation or chromatography if necessary.

O-Acylation

O-acylation converts the phenol into an ester using an acylating agent like an acyl chloride or anhydride, typically in the presence of a base.

Mechanistic Rationale: The reaction is a nucleophilic acyl substitution. A base, such as pyridine or triethylamine, can be used to deprotonate the phenol, increasing its nucleophilicity. Alternatively, the base can act as an acyl transfer catalyst. The reaction is generally fast and high-yielding.

Experimental Protocol: Synthesis of 2-Bromophenyl Acetate [18]

  • Dissolve this compound (1.0 equiv) in pyridine or dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add acetic anhydride (1.1-1.5 equiv) dropwise with stirring. A catalytic amount of DMAP can be added to accelerate the reaction.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by adding water or dilute HCl.

  • Extract the product with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

  • Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic phase, filter, and remove the solvent in vacuo to afford the ester.

Reactions on the Aromatic Ring: Electrophilic Aromatic Substitution

The hydroxyl group is a powerful ortho-, para-director, making positions 4 and 6 the most reactive sites for electrophilic aromatic substitution.

Regioselectivity:

  • Position 6 (ortho): Activated by the -OH group.

  • Position 4 (para): Activated by the -OH group.

  • Position 3, 5 (meta): Deactivated relative to the ortho/para positions.

Substitution typically occurs at the C4 and C6 positions. Polysubstitution is common due to the high activation provided by the hydroxyl group.[2] To achieve monosubstitution, mild reaction conditions, such as low temperatures and non-polar solvents, are often necessary.[19]

Example: Bromination Reacting this compound with bromine water or Br₂ in a polar solvent leads rapidly to the polybrominated product, 2,4,6-tribromophenol. To favor monobromination (at the C4 or C6 position), the reaction should be performed at low temperature in a non-polar solvent like carbon disulfide (CS₂) or dichloromethane to reduce the electrophilicity of the bromine.[19]

Redox Reactions

Oxidation

This compound can be oxidized by strong oxidizing agents like potassium permanganate (KMnO₄). These reactions can lead to ring-opening or the formation of polymeric products, particularly in aqueous environments.[20] The oxidation often proceeds via the formation of quinone-like intermediates.

Reduction (Dehalogenation)

The bromine atom can be removed via reduction. A common method is catalytic hydrogenation (e.g., H₂, Pd/C) or by using metal hydrides.[21] This reaction converts this compound to phenol.

Experimental Protocol: Reduction of this compound to Phenol [21]

  • Dissolve this compound in a suitable solvent like ethanol or ethyl acetate.

  • Add a catalytic amount of Palladium on carbon (10% Pd/C).

  • Place the reaction vessel under an atmosphere of hydrogen gas (using a balloon or a Parr hydrogenator).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Filter the reaction mixture through celite to remove the catalyst, washing the pad with the solvent.

  • Evaporate the solvent to obtain phenol.

References

Unveiling the Molecular Architecture of 2-Bromophenol: A Computational Guide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: The Significance of Molecular Structure in Drug Discovery

In the realm of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure is paramount. The precise arrangement of atoms and the intricate dance of electrons dictate a compound's physicochemical properties, its reactivity, and, most critically, its interaction with biological targets. 2-Bromophenol, a halogenated aromatic compound, serves as a valuable scaffold in organic synthesis and is a recurring motif in various biologically active molecules. Elucidating its structural nuances through computational chemistry provides a powerful, non-invasive lens to predict its behavior, offering insights that can accelerate the design of novel therapeutics. This technical guide, intended for researchers and scientists, provides a comprehensive walkthrough of the computational methodologies employed to investigate the molecular structure of this compound, grounded in the principles of scientific integrity and validated by experimental data.

The Theoretical Framework: Choosing the Right Tools for the Task

The selection of an appropriate computational method and basis set is the cornerstone of any reliable quantum chemical study. This choice is not arbitrary but is dictated by a balance between computational cost and the desired accuracy for the system under investigation.

The Power of Density Functional Theory (DFT)

For a molecule like this compound, Density Functional Theory (DFT) emerges as a highly effective and widely used method. Unlike more computationally expensive ab initio methods, DFT calculates the electronic structure of a molecule based on its electron density, a more manageable property than the many-electron wavefunction. This approach offers a favorable compromise, providing accurate results for a broad range of chemical systems at a reasonable computational expense.

Within the DFT framework, the choice of the functional is crucial. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular and robust choice for organic molecules. It combines the strengths of both Hartree-Fock theory and DFT, incorporating a portion of the exact exchange from Hartree-Fock with exchange and correlation functionals from DFT. This hybrid nature often leads to a more accurate description of molecular properties.

The Language of Atoms: Basis Sets

The basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. The choice of basis set directly impacts the accuracy of the calculation. For a molecule containing a halogen atom like bromine, it is essential to use a basis set that can adequately describe the electron distribution, including polarization and diffuse functions.

A commonly employed and effective basis set for this purpose is the 6-311G++(d,p) . Let's break down this nomenclature to understand its significance:

  • 6-311G : This indicates a triple-zeta valence basis set, meaning that each valence atomic orbital is represented by three basis functions, allowing for greater flexibility in describing the electron distribution. The core orbitals are represented by a single contracted Gaussian function.

  • ++ : The double plus sign signifies the inclusion of diffuse functions on both heavy atoms and hydrogen atoms. Diffuse functions are particularly important for describing anions, weakly bound systems, and, in this case, the lone pairs of electrons on the oxygen and bromine atoms.

  • (d,p) : These are polarization functions. The 'd' indicates the addition of d-type functions to heavy atoms, and the 'p' indicates the addition of p-type functions to hydrogen atoms. These functions allow for the distortion of atomic orbitals from their spherical or dumbbell shapes, which is crucial for accurately describing chemical bonds.

The combination of the B3LYP functional with the 6-311G++(d,p) basis set provides a reliable and well-established level of theory for studying the molecular structure and properties of halogenated phenols like this compound.[1]

The Computational Workflow: From Input to Insight

A systematic computational workflow ensures reproducibility and allows for a thorough analysis of the molecule's properties. The following steps outline the process for a comprehensive study of this compound.

Step-by-Step Computational Protocol
  • Molecule Building and Input File Generation:

    • The this compound molecule is first constructed using a molecular modeling software (e.g., GaussView, Avogadro).

    • An initial geometry is created, and the atomic coordinates are saved in a format compatible with the chosen quantum chemistry software package (e.g., Gaussian, TURBOMOLE).

    • The input file is then written, specifying the desired calculation type (geometry optimization followed by frequency analysis), the level of theory (B3LYP/6-311G++(d,p)), the charge of the molecule (0), and its spin multiplicity (singlet).

  • Geometry Optimization:

    • This is the most critical step in determining the molecule's equilibrium structure. The geometry optimization algorithm systematically adjusts the positions of the atoms to find the arrangement with the lowest possible energy on the potential energy surface.

    • The process continues until the forces on the atoms and the energy change between successive steps fall below predefined convergence criteria, indicating that a stationary point has been reached.

  • Vibrational Frequency Analysis:

    • Following a successful geometry optimization, a frequency calculation is performed at the same level of theory. This calculation serves two primary purposes:

      • Confirmation of a True Minimum: The absence of any imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface, and not a saddle point (transition state).

      • Prediction of Vibrational Spectra: The calculation yields the harmonic vibrational frequencies, which can be directly compared with experimental infrared (IR) and Raman spectra. This comparison is a crucial validation of the chosen computational method.

  • Analysis of Results:

    • The output file from the calculation contains a wealth of information, including:

      • The optimized geometric parameters (bond lengths, bond angles, and dihedral angles).

      • The final optimized energy of the molecule.

      • The calculated vibrational frequencies and their corresponding IR intensities and Raman activities.

      • Electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which provide insights into the molecule's reactivity.

Visualizing the Workflow

Computational_Workflow cluster_input Input Preparation cluster_calculation Quantum Chemical Calculation cluster_analysis Results Analysis Build 1. Build Molecule (e.g., GaussView) Input 2. Generate Input File (B3LYP/6-311G++(d,p)) Build->Input Opt 3. Geometry Optimization Input->Opt Freq 4. Vibrational Frequency Analysis Opt->Freq Geom 5. Optimized Geometry (Bond Lengths, Angles) Freq->Geom Spectra 6. Vibrational Spectra (IR, Raman) Freq->Spectra Electronic 7. Electronic Properties (HOMO-LUMO) Freq->Electronic

Caption: A schematic of the computational workflow for studying the molecular structure of this compound.

Structural Insights: Conformational Analysis and Intramolecular Interactions

A key feature of this compound is the potential for different spatial orientations of the hydroxyl (-OH) group relative to the bromine atom. This gives rise to different conformers, and understanding their relative stabilities is crucial.

cis and trans Conformers

Due to rotation around the C-O single bond, this compound can exist in two planar conformers:

  • cis-conformer: The hydrogen atom of the hydroxyl group is oriented towards the bromine atom.

  • trans-conformer: The hydrogen atom of the hydroxyl group is oriented away from the bromine atom.

Computational studies consistently show that the cis-conformer is the more stable of the two. This preference can be attributed to the presence of a weak intramolecular hydrogen bond between the hydroxyl hydrogen and the bromine atom. This interaction, though not as strong as conventional hydrogen bonds, provides a stabilizing effect.

The Nature of the Intramolecular Hydrogen Bond

The presence and nature of the intramolecular hydrogen bond in 2-halophenols have been a subject of detailed theoretical and spectroscopic investigations.[2] While the interaction in this compound is considered weak, it significantly influences the molecule's structure and properties.[1] This includes a slight elongation of the O-H bond and a red shift in the O-H stretching frequency in the calculated vibrational spectra compared to a non-hydrogen-bonded phenol.

Validation Through Experiment: Comparing Computational and Experimental Data

The trustworthiness of computational results is established through rigorous comparison with experimental data. For molecular structure, gas-phase experimental techniques such as microwave spectroscopy and gas electron diffraction provide the most accurate data for comparison with theoretical calculations, which are typically performed on isolated molecules.

Geometric Parameters

Table 1: Calculated Geometric Parameters for cis-2-Bromophenol (B3LYP/6-311G++(d,p))

ParameterBond/AngleCalculated Value
Bond Lengths (Å) C1-C21.405
C2-C31.385
C3-C41.396
C4-C51.391
C5-C61.394
C1-C61.398
C1-O1.362
O-H0.966
C2-Br1.908
Bond Angles (°) C6-C1-C2119.3
C1-C2-C3120.8
C2-C3-C4119.9
C3-C4-C5120.1
C4-C5-C6120.2
C5-C6-C1119.7
C2-C1-O118.9
C6-C1-O121.8
C1-O-H108.9
C1-C2-Br119.5
C3-C2-Br119.7
Dihedral Angle (°) Br-C2-C1-O0.0
Vibrational Frequencies

A powerful method for validating computational results is the comparison of calculated vibrational frequencies with experimental IR and Raman spectra. The NIST Chemistry WebBook provides experimental IR spectral data for this compound.[3] The table below shows a comparison of key calculated vibrational frequencies with their experimental counterparts. It is common practice to scale calculated harmonic frequencies by an empirical scaling factor to account for anharmonicity and other systematic errors in the computational method.

Table 2: Comparison of Calculated and Experimental Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeCalculated Frequency (B3LYP/6-311G++(d,p))Experimental Frequency (IR)[3]
O-H Stretch3625~3530
C-H Stretch (Aromatic)3050-31003050-3100
C=C Stretch (Aromatic)1450-16001450-1600
C-O Stretch1255~1250
C-Br Stretch650~650

The good agreement between the calculated and experimental frequencies, particularly for the characteristic O-H, C-O, and C-Br stretching modes, lends strong support to the validity of the computed molecular structure.

Electronic Properties: A Glimpse into Reactivity

Beyond molecular geometry, computational studies provide valuable insights into the electronic structure of this compound, which is crucial for understanding its reactivity.

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability.

For this compound, the HOMO is primarily localized on the phenol ring and the oxygen atom, indicating that these are the most likely sites for electrophilic attack. The LUMO is distributed over the aromatic ring, suggesting that it can act as an electron acceptor in reactions with nucleophiles.

HOMO_LUMO cluster_lumo LUMO cluster_homo HOMO LUMO LUMO (Electron Acceptor) Gap HOMO-LUMO Gap (Chemical Stability) LUMO->Gap HOMO HOMO (Electron Donor) Energy Energy HOMO->Energy Energy->LUMO Gap->HOMO

Caption: A conceptual diagram of the Frontier Molecular Orbitals (HOMO and LUMO) and the HOMO-LUMO gap.

Conclusion: The Synergy of Computation and Experiment

This technical guide has outlined a comprehensive computational approach to elucidating the molecular structure of this compound. By employing Density Functional Theory with the B3LYP functional and the 6-311G++(d,p) basis set, we can obtain a detailed and reliable picture of its geometry, conformational preferences, and electronic properties. The crucial step of validating these computational results against experimental data, where available, provides a high degree of confidence in the theoretical model. This synergy between computation and experiment is a powerful paradigm in modern chemical research, enabling a deeper understanding of molecular structure and function, and ultimately paving the way for the rational design of new molecules with desired properties for applications in drug development and beyond.

References

The Strategic Role of 2-Bromophenol Scaffolds in the Synthesis of Marine Natural Products: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ocean's Brominated Bounty and the Synthetic Challenge

The marine environment is a prolific source of structurally novel and biologically potent natural products. Among these, brominated phenols, particularly those derived from a 2-bromophenol core, represent a significant class of secondary metabolites.[1][2] First isolated from marine algae, these compounds are now known to be produced by a diverse range of organisms, including sponges and ascidians, often as a chemical defense mechanism.[1][2] The incorporation of bromine atoms, a hallmark of marine chemistry, significantly influences the lipophilicity, reactivity, and ultimately, the biological activity of these molecules.[1][2] Many bromophenol-derived natural products exhibit a wide spectrum of pharmacological activities, including anticancer, antimicrobial, antioxidant, and anti-diabetic properties, making them highly attractive targets for drug discovery and development.[1][2]

However, the natural supply of these compounds is often scarce and unreliable, necessitating the development of robust and efficient synthetic strategies. Total synthesis not only provides access to larger quantities of these complex molecules for further biological evaluation but also allows for the creation of novel analogs with potentially improved therapeutic properties. This guide provides an in-depth technical overview of the synthetic strategies employed to construct marine natural products featuring the this compound motif, with a focus on key biosynthetic pathways, strategic bond disconnections, and detailed experimental protocols for cornerstone reactions.

Part 1: The Biosynthetic Blueprint: Enzymatic Bromination of Phenols

The prevalence of brominated phenols in marine organisms is primarily attributed to the action of a unique class of enzymes known as vanadium-dependent bromoperoxidases (V-BrPOs).[3][4][5][6][7] These enzymes catalyze the oxidation of bromide ions (Br⁻) by hydrogen peroxide (H₂O₂) to generate a reactive electrophilic bromine species, which then selectively brominates organic substrates, including phenols.

The catalytic cycle of V-BrPO is a testament to nature's efficiency in harnessing the reactivity of halogens. Understanding this mechanism provides crucial insights for biomimetic synthesis and enzymatic catalysis in industrial applications.

The Catalytic Cycle of Vanadium Bromoperoxidase

The currently accepted mechanism involves a series of coordinated steps within the enzyme's active site, where a vanadate (HVO₄²⁻) cofactor is essential for catalysis.

Diagram: Catalytic Cycle of Vanadium Bromoperoxidase

Vanadium Bromoperoxidase Catalytic Cycle Catalytic Cycle of Vanadium Bromoperoxidase cluster_cycle cluster_reactants cluster_products E_V5 Resting Enzyme (V-OH) E_V5_H2O2 Peroxo-Vanadium(V) Intermediate E_V5->E_V5_H2O2 + H₂O₂ - H₂O H2O Water E_V5->H2O releases E_V5_OBr Enzyme-Hypobromite Complex E_V5_H2O2->E_V5_OBr + H⁺, Br⁻ E_V5_OBr->E_V5 + Phenol - Bromophenol - H₂O Bromophenol Brominated Product E_V5_OBr->Bromophenol produces H2O2 Hydrogen Peroxide H2O2->E_V5_H2O2 Br Bromide Ion Br->E_V5_OBr Phenol Phenolic Substrate Phenol->E_V5_OBr

Caption: A simplified representation of the V-BrPO catalytic cycle.

  • Peroxide Binding: The cycle begins with the coordination of hydrogen peroxide to the vanadium(V) center of the resting enzyme, displacing a hydroxyl group and forming a peroxo-vanadium(V) intermediate.[3][6] This step activates the peroxide for subsequent nucleophilic attack.

  • Bromide Oxidation: A bromide ion then attacks the activated peroxo-intermediate. A nearby histidine residue in the active site is proposed to act as a general acid, protonating the peroxo species to facilitate the attack by bromide.[7] This results in the formation of an enzyme-bound hypobromite (-OBr) or a related electrophilic bromine species.[3]

  • Electrophilic Bromination: The generated electrophilic bromine species is then transferred to an organic substrate, such as a phenol, which binds to the enzyme in close proximity to the active site. This electrophilic aromatic substitution typically occurs at the ortho or para positions relative to the hydroxyl group, leading to the formation of the brominated phenol product.[5]

  • Enzyme Regeneration: Upon release of the brominated product and water, the enzyme returns to its resting state, ready to initiate another catalytic cycle.[3][6]

This enzymatic process provides a highly efficient and regioselective route to brominated phenols in nature, a level of control that synthetic chemists strive to replicate in the laboratory.

Part 2: The Synthetic Toolkit: Key Reactions and Strategies

The total synthesis of bromophenol-derived marine natural products often requires a multi-step approach, leveraging a combination of classic and modern synthetic methodologies. The this compound moiety can be introduced at various stages of the synthesis, either as a starting material or formed on a more complex intermediate. A crucial element in many of these syntheses is the strategic use of palladium-catalyzed cross-coupling reactions, where the bromine atom of the phenol serves as a versatile synthetic handle.

Core Strategy: Palladium-Catalyzed Cross-Coupling Reactions

The C-Br bond in this compound and its derivatives is readily activated by palladium(0) catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This reactivity is the cornerstone of convergent synthetic strategies, allowing for the coupling of complex molecular fragments.

Diagram: Key Cross-Coupling Reactions of this compound

Cross_Coupling_Reactions Key Cross-Coupling Reactions of this compound cluster_reactions Palladium-Catalyzed Reactions cluster_products Product Scaffolds Bromophenol { this compound | (Protected OH)} Suzuki Suzuki-Miyaura + R-B(OH)₂ Bromophenol:port->Suzuki Pd(0), Base Heck Heck + Alkene Bromophenol:port->Heck Pd(0), Base Sonogashira Sonogashira + Alkyne Bromophenol:port->Sonogashira Pd(0), Cu(I), Base Buchwald Buchwald-Hartwig + Amine Bromophenol:port->Buchwald Pd(0), Base Biaryl Biaryl Ethers Suzuki->Biaryl Styrene Styrenyl Phenols Heck->Styrene Alkynyl Alkynyl Phenols Sonogashira->Alkynyl Aniline N-Aryl Phenols Buchwald->Aniline

Caption: Common Pd-catalyzed cross-coupling reactions utilizing a this compound scaffold.

  • Suzuki-Miyaura Coupling: This reaction couples the bromophenol with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond, ideal for constructing biaryl linkages found in many marine natural products.

  • Heck Reaction: The Heck reaction facilitates the coupling of the bromophenol with an alkene, leading to the formation of substituted styrenyl phenols.

  • Sonogashira Coupling: This reaction forms a C-C bond between the bromophenol and a terminal alkyne, providing access to alkynyl phenol structures.

  • Buchwald-Hartwig Amination: This powerful method allows for the formation of a C-N bond, coupling the bromophenol with an amine to generate N-aryl phenol derivatives.

The choice of catalyst, ligand, base, and solvent is critical for the success of these reactions and must be carefully optimized for each specific substrate. The phenolic hydroxyl group often requires protection (e.g., as a methyl or benzyl ether) to prevent interference with the catalytic cycle.

Part 3: Synthesis in Action: Case Studies

To illustrate the practical application of these strategies, we will examine the synthesis of two representative marine natural products. The first, (+)-puupehenone, is a complex meroterpenoid that showcases a multi-step sequence involving a key palladium-catalyzed cyclization. The second, 2,3,6-tribromo-4,5-dihydroxybenzyl methyl ether (TDB), is a simpler yet potent antioxidant, demonstrating a more direct functionalization of a phenolic starting material.

Case Study 1: Total Synthesis of (+)-Puupehenone

(+)-Puupehenone is a meroterpenoid isolated from marine sponges, exhibiting significant antitubercular activity. Its complex tetracyclic structure, featuring a brominated hydroquinone moiety fused to a sesquiterpene framework, has made it a challenging and attractive target for total synthesis. The synthesis developed by the Alvarez-Manzaneda group provides an elegant example of a convergent strategy.[1][8][9]

Retrosynthetic Analysis

The synthesis hinges on the strategic disconnection of the tetracyclic core into two key fragments: a drimane-type sesquiterpene portion and a protected brominated catechol derivative. The key bond formation is the C-C bond that links these two fragments, followed by a diastereoselective palladium(II)-promoted cyclization to construct the tetrahydropyran ring.

Diagram: Retrosynthetic Analysis of (+)-Puupehenone

Puupehenone_Retrosynthesis Retrosynthetic Analysis of (+)-Puupehenone Puupehenone (+)-Puupehenone Puupehenol (+)-Puupehenol Puupehenone->Puupehenol Oxidation Cyclized_Intermediate Cyclized Intermediate Puupehenol->Cyclized_Intermediate Hydrogenolysis Drimenyl_Phenol Drimenyl Phenol Cyclized_Intermediate->Drimenyl_Phenol Pd(II)-Catalyzed Cyclization Drimenol Drimenol Fragment (from (-)-Sclareol) Drimenyl_Phenol->Drimenol C-C Bond Formation (Organolithium Addition) Aryl_Bromide Protected Aryl Bromide (from 3,4-dihydroxybenzaldehyde) Drimenyl_Phenol->Aryl_Bromide C-C Bond Formation (Organolithium Addition)

Caption: A simplified retrosynthetic pathway for (+)-Puupehenone.

Key Synthetic Steps & Protocol: The Pd(II)-Catalyzed Cyclization

A pivotal step in this synthesis is the intramolecular cyclization of the drimenyl phenol intermediate to form the tetrahydropyran C-ring. This reaction is promoted by a palladium(II) catalyst and demonstrates excellent diastereoselectivity, which is crucial for establishing the correct stereochemistry of the natural product.[1]

Experimental Protocol: Diastereoselective Cyclization of Drimenyl Phenol

  • Reaction Setup: To a solution of the drimenyl phenol intermediate (1.0 equiv) in a mixture of methanol and water (99:1), add palladium(II) acetate (Pd(OAc)₂, 0.1 equiv) and palladium(II) chloride (PdCl₂, 1.0 equiv).

  • Reaction Conditions: Stir the mixture at 40 °C for 48 hours under an inert atmosphere (e.g., argon).

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite to remove the palladium catalyst. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using a gradient of hexane/ethyl acetate as the eluent to afford the pure cyclized product.

Rationale for Experimental Choices:

  • Catalyst System (Pd(OAc)₂/PdCl₂): The combination of Pd(II) salts is effective in promoting the intramolecular oxypalladation of the phenol onto the neighboring double bond, initiating the cyclization cascade. The choice of Pd(II) over Pd(0) is critical for this specific transformation.

  • Solvent System (MeOH/H₂O): A polar protic solvent system is used to solubilize the starting material and the catalyst salts. The small amount of water can influence the catalytic activity and the outcome of the reaction.

  • Temperature (40 °C): This moderate temperature provides sufficient thermal energy to overcome the activation barrier of the reaction without promoting undesired side reactions or decomposition of the starting material and product.

Quantitative Data for Key Transformation

IntermediateReactionProductYield (%)
Drimenyl PhenolPd(II)-Catalyzed CyclizationCyclized Intermediate91
Cyclized IntermediateCatalytic Hydrogenation(+)-Puupehenol99
(+)-PuupehenolOxidation (Ag₂O)(+)-Puupehedione95
(+)-PuupehedioneDehydration/Rearrangement (DDQ)(+)-Puupehenone80
Data adapted from Alvarez-Manzaneda et al.[1][8][9]
Case Study 2: Total Synthesis of 2,3,6-Tribromo-4,5-dihydroxybenzyl Methyl Ether (TDB)

TDB is a bromophenol isolated from the red alga Symphyocladia latiuscula and has demonstrated potent antioxidant activity, particularly as a peroxynitrite scavenger.[10][11][12] Its synthesis, reported by Kim et al., provides a straightforward example of building a bromophenol from a simple aromatic precursor.[10][11][12]

Synthetic Strategy

The synthesis starts from commercially available 3,4-dihydroxybenzaldehyde. The key steps involve protection of the catechol, reduction of the aldehyde, exhaustive bromination of the aromatic ring, and subsequent deprotection and etherification.

Diagram: Synthetic Pathway to TDB

TDB_Synthesis Synthetic Pathway to TDB Start 3,4-Dihydroxybenzaldehyde Protected Protected Aldehyde (Acetone, P₂O₅) Start->Protected Step 1: Protection (85%) Alcohol Protected Alcohol (DIBAL-H) Protected->Alcohol Step 2: Reduction (85%) Brominated Tetrabromo Intermediate (Br₂, HCl) Alcohol->Brominated Step 3: Bromination (7%) Final_Alcohol Tribromo Alcohol (CaCO₃, H₂O) Brominated->Final_Alcohol Step 4: Hydrolysis (84%) TDB TDB (conc. HCl, MeOH) Final_Alcohol->TDB Step 5: Deprotection & Etherification

Caption: A linear synthesis of the marine natural product TDB.

Key Synthetic Steps & Protocol: Electrophilic Bromination

The crucial step for installing the multiple bromine atoms is the electrophilic aromatic substitution on the protected catechol ring.

Experimental Protocol: Bromination of Protected Alcohol

  • Reaction Setup: Dissolve the protected alcohol intermediate (1.0 equiv) in concentrated hydrochloric acid.

  • Reagent Addition: Slowly add a solution of bromine (excess) in concentrated HCl to the stirred solution at room temperature.

  • Reaction Conditions: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by TLC.

  • Work-up: Pour the reaction mixture into ice water and extract with an organic solvent (e.g., ethyl acetate). Wash the organic layer with saturated sodium thiosulfate solution to quench excess bromine, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the tetrabromo intermediate.

Rationale for Experimental Choices:

  • Protecting Group (Acetonide): The catechol is protected as an acetonide to prevent oxidation during the bromination step and to direct the bromination to the desired positions on the aromatic ring.

  • Brominating Agent (Br₂ in conc. HCl): This combination provides a powerful electrophilic brominating medium, capable of overcoming the deactivating effect of the already present bromine atoms to achieve exhaustive bromination of the electron-rich aromatic ring.

  • Low Yield: The low yield (7%) in this step highlights a common challenge in the synthesis of polyhalogenated compounds, where multiple side products can form.[10][11] This underscores the importance of careful reaction control and purification.

Conclusion and Future Outlook

The synthesis of marine natural products derived from this compound scaffolds is a vibrant and challenging field of organic chemistry. The strategic use of modern synthetic methods, particularly palladium-catalyzed cross-coupling reactions, has enabled the construction of highly complex and biologically significant molecules like (+)-puupehenone. Simpler, yet equally important, molecules like TDB can be accessed through more traditional functional group manipulations.

For researchers and drug development professionals, understanding these synthetic strategies is paramount. It not only provides a pathway to obtaining significant quantities of these rare natural products but also opens the door to systematic structure-activity relationship (SAR) studies. By modifying the core bromophenol structure and its substituents, it is possible to design and synthesize novel analogs with enhanced potency, selectivity, and improved pharmacokinetic profiles. The continued exploration of the ocean's chemical diversity, coupled with innovation in synthetic chemistry, promises to deliver the next generation of marine-derived therapeutics.

References

Physical and chemical properties of 2-Bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Bromophenol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of this compound (o-bromophenol), a versatile organobromine compound. As a key chemical intermediate, understanding its physical, chemical, and toxicological properties is paramount for its effective and safe application in research and development, particularly within the pharmaceutical and agrochemical sectors. This document moves beyond a simple data sheet to offer insights into the causality behind its reactivity and the protocols for its use.

Core Molecular and Physical Characteristics

This compound (CAS No. 95-56-7) is an aromatic compound where a bromine atom is substituted at the ortho-position relative to a hydroxyl group on a benzene ring.[1][2] This substitution pattern dictates its physical state, solubility, and reactivity. At or near room temperature, it exists as a yellow to red oily liquid, though its melting point is close to ambient temperature.[3] Its distinct, unpleasant phenolic odor is a key identifying characteristic.[3]

The interplay between the hydrophilic hydroxyl group and the hydrophobic brominated ring results in limited solubility in water but good solubility in organic solvents like ethanol, ether, and chloroform.[3][4] This solubility profile is a critical consideration for selecting appropriate solvent systems for reactions and purifications.

Table 1: Key Physical and Chemical Properties of this compound

Property Value Source(s)
CAS Number 95-56-7 [3][4]
Molecular Formula C₆H₅BrO [3][5]
Molecular Weight 173.01 g/mol [3][4]
Appearance Clear, colorless to slightly yellow or red oily liquid [3][4][6]
Melting Point 5-7 °C (41-45 °F) [3][5][7]
Boiling Point 194.5-195 °C (382-383 °F) [3][4][5]
Density 1.492 g/mL at 25 °C [4][6]
Refractive Index (n²⁰/D) 1.589 [3][4][7]
pKa 8.45 (at 25 °C) [4][8][9]
Flash Point 42 °C (107.6 °F) [3][5][6]
Vapor Pressure 0.3 ± 0.3 mmHg at 25°C [5]

| Solubility | Soluble in ethanol, ether, alkali; slightly soluble in chloroform and water. |[2][3][4][8] |

The acidity of this compound, indicated by its pKa of 8.45, is a fundamental property influencing its behavior in chemical reactions.[4][8] It is a weak acid, and this acidity allows for the formation of a phenoxide ion under basic conditions, which is a key step in many synthetic transformations such as ether synthesis.

Spectroscopic and Analytical Profile

Accurate identification and purity assessment are critical in drug development. Spectroscopic methods provide a definitive fingerprint of the this compound molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : The proton NMR spectrum provides information about the electronic environment of the hydrogen atoms on the aromatic ring. The substitution pattern leads to a complex splitting pattern for the four aromatic protons.

    • ¹³C NMR : The carbon NMR spectrum shows distinct signals for each of the six carbon atoms in the benzene ring, with the carbons bearing the hydroxyl and bromine groups having characteristic chemical shifts.[10][11]

  • Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. This compound exhibits a characteristic isotopic pattern for bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br), resulting in two molecular ion peaks (M and M+2) of nearly equal intensity at m/z 172 and 174.[3]

  • Infrared (IR) Spectroscopy : The IR spectrum shows characteristic absorption bands for the O-H stretching of the phenolic group and C-Br stretching, confirming the presence of these key functional groups.

These analytical techniques are foundational for quality control, ensuring the identity and purity of this compound before its use in multi-step syntheses where impurities could lead to undesirable side products and lower yields.

Chemical Reactivity and Synthetic Utility

The synthetic versatility of this compound stems from the reactivity of its three main components: the hydroxyl group, the bromine atom, and the aromatic ring. This makes it a valuable precursor for a wide range of more complex molecules.[1][12]

  • Reactions of the Hydroxyl Group : The acidic proton of the hydroxyl group can be easily removed by a base to form a nucleophilic phenoxide. This is the basis for Williamson ether synthesis to form aryl ethers or for esterification reactions with acid chlorides or anhydrides to form aryl esters.[12]

  • Reactions of the Bromine Atom : The bromine atom is a key functional group for forming new carbon-carbon or carbon-heteroatom bonds. It is particularly valuable in modern cross-coupling reactions, which are cornerstones of pharmaceutical synthesis.

    • Suzuki Coupling : Reaction with boronic acids in the presence of a palladium catalyst.

    • Heck Coupling : Reaction with alkenes in the presence of a palladium catalyst.

  • Reactions of the Aromatic Ring : The hydroxyl group is a strong activating, ortho-, para-directing group for electrophilic aromatic substitution, while the bromine is a deactivating, ortho-, para-directing group. The net effect allows for further substitution on the ring, although the positions are sterically and electronically influenced by the existing substituents.

The following diagram illustrates the primary reaction pathways available for synthetic transformations of this compound.

G cluster_OH Hydroxyl Group Reactions cluster_Br Bromine Atom Reactions (Cross-Coupling) cluster_Ring Aromatic Ring Reactions main This compound ether Aryl Ethers main->ether Base, R-X (Etherification) ester Aryl Esters main->ester Acyl Chloride (Esterification) suzuki Biaryls main->suzuki R-B(OH)2, Pd catalyst (Suzuki Coupling) heck Styrenes main->heck Alkene, Pd catalyst (Heck Coupling) eas Further Substituted Phenols main->eas Electrophile (E+) (Electrophilic Substitution)

Caption: Key synthetic pathways of this compound.

Synthesis and Purification Protocols

The most common method for synthesizing this compound is through the electrophilic bromination of phenol.[12][13] Controlling the regioselectivity to favor the ortho product over the para isomer and preventing the formation of di- or tri-brominated products are the primary challenges.

Experimental Protocol: Synthesis via Oxidative Bromination

An alternative and selective method involves the oxidative bromination of a substrate with a protected para-position, followed by deprotection. This approach offers high yields and selectivity.[14]

Step 1: Selective Oxidative Bromination of 4-Hydroxybenzoic Acid

  • Prepare a two-phase system with 4-hydroxybenzoic acid dissolved in an organic solvent (e.g., ethylenedichloride) and an aqueous phase containing hydrobromic acid (HBr).[14]

  • At a controlled temperature (e.g., 45 °C), add hydrogen peroxide (H₂O₂) dropwise to the stirred mixture. The H₂O₂ oxidizes HBr to generate electrophilic bromine in situ.[14]

  • Maintain the reaction for several hours (e.g., 3 hours) to ensure complete conversion.[14]

  • After the reaction, separate the organic layer, which contains the brominated acid intermediate.

Step 2: Deprotection via Decarboxylation

  • Dry the intermediate acid product obtained from Step 1.

  • Place the dried acid in a high-boiling solvent like quinoline with a catalyst such as cuprous oxide.[14]

  • Heat the mixture in an autoclave to a high temperature (e.g., 220 °C) for several hours (e.g., 6 hours) to effect decarboxylation, removing the carboxylic acid group and yielding the desired bromophenol.[14]

Step 3: Purification

  • After decarboxylation, the product mixture is purified.

  • Distill the mixture under reduced pressure to isolate the pure this compound. The boiling point at reduced pressure is significantly lower than at atmospheric pressure (e.g., 93-97 °C at 31-32 mmHg).[14]

  • Alternatively, for smaller scales or to remove non-volatile impurities, the crude product can be purified by column chromatography on silica gel using a solvent system like hexane/ethyl acetate.[15][16]

This multi-step approach demonstrates how strategic protection and deprotection can overcome common selectivity issues in aromatic substitution, a crucial concept in complex molecule synthesis.

Applications in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself but serves as a crucial building block.[1][2] The presence of both a hydroxyl group and a bromine atom allows for sequential or orthogonal chemical modifications, making it a versatile starting material.

  • Anticancer Agents : Bromophenol derivatives have shown potential as anticancer agents.[17] The this compound scaffold can be incorporated into larger molecules, such as those containing an indolin-2-one moiety, which have demonstrated potent activity against various human cancer cell lines.[17]

  • Antibacterial Agents : Bromophenols are found in marine organisms and are known to possess antimicrobial properties.[18] Synthetic derivatives are being explored as potential antibacterial agents against multidrug-resistant pathogens like MRSA.[18]

  • Other Therapeutic Areas : As a versatile intermediate, it is used in the synthesis of compounds for analgesics, anti-inflammatory agents, and agrochemicals.[12][19] It is also a precursor for disinfectants.[4][12]

Safety, Handling, and Toxicology

Due to its hazardous properties, strict safety protocols must be followed when handling this compound. It is classified as a flammable liquid and is harmful if swallowed, inhaled, or in contact with skin. It causes serious skin and eye irritation and is very toxic to aquatic life.[20][21]

Table 2: Toxicological Data for this compound

Endpoint Species Value Source(s)
LD₅₀ (Oral) Mouse 652 mg/kg [5][20][22]

| EC₅₀ (Aquatic) | Daphnia magna (Water flea) | 0.9 mg/L (48 h) |[22] |

Handling and Storage Protocols
  • Personal Protective Equipment (PPE) : Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[20][23] All handling should be done in a well-ventilated chemical fume hood to avoid inhalation of vapors.[21]

  • Fire Safety : this compound is a flammable liquid. Keep it away from heat, sparks, open flames, and other ignition sources.[20][21] Use explosion-proof electrical equipment. In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide extinguishers.[20][23]

  • Storage : Store in a cool, dry, well-ventilated area designated for flammable liquids.[21][22][23] Keep containers tightly closed and upright to prevent leakage. Store away from incompatible materials such as acid chlorides, acid anhydrides, and strong oxidizing agents.[20][24]

  • Spill Management : In case of a spill, remove all ignition sources.[23] Contain the spill and collect it with an electrically protected vacuum cleaner or by wet-brushing.[20] Prevent entry into drains and waterways, as the substance is very toxic to aquatic life.[20][22]

The following diagram outlines a basic safety workflow for handling this compound in a laboratory setting.

G prep Preparation - Review SDS - Assemble PPE handle Handling - Work in fume hood - Ground equipment - Avoid ignition sources prep->handle use Chemical Use - Monitor reaction - Keep container closed handle->use emergency Emergency - Eye wash/safety shower - Fire extinguisher - First aid as per SDS handle->emergency cleanup Cleanup & Disposal - Decontaminate surfaces - Dispose as hazardous waste - Do not use drains use->cleanup use->emergency

Caption: Laboratory safety workflow for this compound.

Conclusion

This compound is more than a simple chemical; it is a foundational component in the synthesis of a vast array of complex and valuable molecules. Its utility is derived from the specific reactivity endowed by its hydroxyl and bromo substituents. For researchers and developers, a thorough understanding of its properties—from its physical state and spectral signature to its synthetic potential and toxicological hazards—is essential for leveraging its capabilities safely and effectively to drive innovation in medicine and agriculture.

References

Theoretical Insights into the Reactivity of 2-Bromophenol: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the theoretical underpinnings of 2-Bromophenol's chemical reactivity. Designed for researchers, scientists, and professionals in drug development, this document synthesizes established principles with advanced computational methodologies to offer a predictive and mechanistic understanding of this versatile molecule. We will delve into the electronic structure of this compound and its implications for various reaction classes, including electrophilic aromatic substitution, radical scavenging, and palladium-catalyzed cross-coupling reactions. This guide emphasizes the causality behind theoretical choices and provides detailed computational protocols to empower researchers in their own investigations. All theoretical claims are substantiated with citations to authoritative literature, and quantitative data is presented for clarity and comparative analysis.

Introduction: The Dual Nature of this compound's Reactivity

This compound (Figure 1) is a halogenated aromatic compound of significant interest in organic synthesis and medicinal chemistry. Its reactivity is dictated by the electronic interplay between the activating hydroxyl (-OH) group and the deactivating, yet ortho-, para-directing bromine (-Br) atom. The hydroxyl group, a potent activating group, enriches the electron density of the benzene ring through its +M (mesomeric) effect, making the ring more susceptible to electrophilic attack. Conversely, the bromine atom exerts a deactivating -I (inductive) effect due to its electronegativity, while its lone pairs contribute a +M effect, directing incoming electrophiles to the ortho and para positions. This nuanced electronic landscape makes this compound a fascinating subject for theoretical and experimental investigation.

This guide will explore the reactivity of this compound through the lens of computational chemistry, primarily focusing on Density Functional Theory (DFT), a powerful tool for elucidating reaction mechanisms and predicting chemical behavior.

Theoretical Framework: Predicting Reactivity with Computational Chemistry

The reactivity of a molecule can be rationalized and predicted using a variety of quantum chemical descriptors derived from its electronic structure. For this compound, these descriptors provide a quantitative basis for understanding its behavior in different chemical environments.

Frontier Molecular Orbitals (FMOs) and Reactivity Indices

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Theoretical calculations on para-substituted halophenols, including p-bromophenol, using the B3LYP/6-311G(d,p) level of theory, have shown that the HOMO-LUMO energy gap is a key determinant of their stability and reactivity. For p-bromophenol, the calculated energy gap is approximately 5.68 eV. While this is for the para isomer, it provides a reasonable estimate for the electronic properties of bromophenols.

Table 1: Key Quantum Chemical Descriptors for p-Bromophenol

DescriptorCalculated Value (eV)Implication for Reactivity
HOMO-LUMO Gap (ΔE)5.68Indicates relative stability.
Electrophilicity Index (ω)1.14Measures the ability to accept electrons.
Nucleophilicity Index (Nu)2.94Measures the ability to donate electrons.

Data sourced from theoretical studies on p-bromophenol at the B3LYP/6-311G(d,p) level of theory.

A Note on Computational Methodology

The choice of computational method is critical for obtaining accurate theoretical predictions. Density Functional Theory (DFT) has emerged as a robust and efficient method for studying the electronic structure and reactivity of organic molecules. The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its balance of accuracy and computational cost. The 6-311G(d,p) basis set is a popular choice for providing a good description of the electronic structure of molecules containing second-row elements like bromine. Throughout this guide, we will refer to computational studies that employ these and other well-established methods to ensure the scientific integrity of the presented information.

Electrophilic Aromatic Substitution: A Tale of Two Directors

The hydroxyl and bromine substituents on the this compound ring exert competing and cooperative directing effects on incoming electrophiles. The strongly activating -OH group directs to the ortho (C6) and para (C4) positions relative to itself. The deactivating -Br group at the C2 position also directs to its ortho (C3) and para (C5) positions. The interplay of these effects, along with steric hindrance, determines the regioselectivity of electrophilic aromatic substitution reactions.

Predicting Regioselectivity

The dominant directing influence in this compound is the hydroxyl group due to its powerful activating nature.[1][2] Therefore, electrophilic attack is most likely to occur at the positions most activated by the -OH group, which are the C4 (para) and C6 (ortho) positions. Steric hindrance from the adjacent bromine atom may disfavor substitution at the C3 position.

Computational Workflow for Predicting Electrophilic Attack

A robust computational protocol for predicting the regioselectivity of electrophilic substitution on this compound involves the following steps:

  • Geometry Optimization: The ground state geometry of this compound and the electrophile (e.g., NO₂⁺ for nitration) are optimized using a suitable DFT method and basis set (e.g., B3LYP/6-311+G(d,p)).

  • Transition State Search: For each possible site of attack (C3, C4, C5, and C6), a transition state (TS) search is performed to locate the saddle point on the potential energy surface corresponding to the electrophilic addition. This is typically done using methods like the Berny optimization algorithm.

  • Frequency Analysis: Vibrational frequency calculations are performed on the optimized ground state and transition state structures. A true minimum on the potential energy surface will have all real frequencies, while a transition state will have exactly one imaginary frequency corresponding to the reaction coordinate.

  • Activation Energy Calculation: The activation energy (ΔE‡) for each pathway is calculated as the difference in energy between the transition state and the initial reactants. The pathway with the lowest activation energy is predicted to be the major reaction pathway.

Electrophilic_Substitution_Workflow cluster_start Initial Setup cluster_calc Computational Steps cluster_analysis Analysis Start Define Reactants: This compound + Electrophile Opt Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Start->Opt TS_Search Transition State Search (for each position) Opt->TS_Search Freq Frequency Analysis TS_Search->Freq Verify TS (1 imaginary freq) Energy Single-Point Energy Calculation (Higher Level of Theory - Optional) Freq->Energy Activation_Energy Calculate Activation Energy (ΔE‡) Energy->Activation_Energy Pathway Identify Lowest Energy Pathway Activation_Energy->Pathway

Caption: A generalized workflow for the computational investigation of electrophilic aromatic substitution on this compound using DFT.

Radical Scavenging Activity: The Role of the Phenolic Hydroxyl Group

Phenolic compounds are well-known for their antioxidant properties, which stem from their ability to donate a hydrogen atom from the hydroxyl group to neutralize free radicals. The O-H bond dissociation enthalpy (BDE) is a key thermodynamic parameter for evaluating the radical scavenging potential of a phenol. A lower BDE indicates a greater ease of hydrogen atom donation and thus higher antioxidant activity.

Theoretical studies on a range of substituted phenols have demonstrated that the nature and position of substituents significantly influence the O-H BDE.[3] Electron-donating groups generally lower the BDE, while electron-withdrawing groups increase it.

Mechanisms of Radical Scavenging

The primary mechanisms by which phenols scavenge free radicals are:

  • Hydrogen Atom Transfer (HAT): The direct transfer of a hydrogen atom from the phenolic hydroxyl group to a radical.

  • Single Electron Transfer-Proton Transfer (SET-PT): An initial electron transfer from the phenol to the radical, followed by a proton transfer from the resulting radical cation.

The operative mechanism is often dependent on the solvent polarity and the nature of the radical.

Computational Protocol for Assessing Radical Scavenging Potential

The following computational steps can be employed to evaluate the radical scavenging activity of this compound:

  • Geometry Optimization: Optimize the structures of this compound, its corresponding phenoxyl radical (formed by removing the hydrogen from the -OH group), and a model free radical (e.g., hydroxyl radical, •OH).

  • Bond Dissociation Enthalpy (BDE) Calculation: Calculate the BDE of the O-H bond using the following equation: BDE = H(2-Bromophenoxyl radical) + H(H•) - H(this compound) where H represents the calculated enthalpy of each species.

  • Transition State Search for HAT: Locate the transition state for the direct hydrogen abstraction from this compound by the model radical.

  • Activation Energy Calculation for HAT: Determine the activation barrier for the HAT mechanism.

  • Investigation of SET-PT: Calculate the ionization potential of this compound and the electron affinity of the model radical to assess the feasibility of the initial electron transfer step in the SET-PT mechanism.

Radical_Scavenging_Mechanism cluster_HAT Hydrogen Atom Transfer (HAT) cluster_SET_PT Single Electron Transfer-Proton Transfer (SET-PT) A This compound + R• TS_HAT [this compound---H---R]‡ (Transition State) A->TS_HAT B 2-Bromophenoxyl Radical + RH TS_HAT->B C This compound + R• D [this compound]•+ + R:- C->D Electron Transfer E 2-Bromophenoxyl Radical + RH D->E Proton Transfer

Caption: The two primary mechanisms for radical scavenging by this compound: Hydrogen Atom Transfer (HAT) and Single Electron Transfer-Proton Transfer (SET-PT).

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a powerful and widely used method for forming carbon-carbon bonds, and it is particularly effective for coupling aryl halides with arylboronic acids. This compound is a suitable substrate for this reaction, allowing for the introduction of a wide range of aryl or vinyl substituents at the C2 position.

The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura reaction involves a Pd(0)/Pd(II) catalytic cycle comprising three key steps:

  • Oxidative Addition: The aryl halide (this compound) reacts with a Pd(0) complex to form a Pd(II) intermediate.

  • Transmetalation: The organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium center, displacing the halide. This step typically requires the presence of a base to activate the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

Computational studies have been instrumental in elucidating the intricate details of this catalytic cycle, including the structures of intermediates and transition states.[4]

Theoretical Investigation of the Suzuki-Miyaura Reaction

A computational study of the Suzuki-Miyaura reaction of this compound would involve:

  • Modeling the Catalyst: Defining the active Pd(0) catalyst, often a complex with phosphine ligands.

  • Mapping the Catalytic Cycle: For each step of the cycle (oxidative addition, transmetalation, and reductive elimination), the corresponding intermediates and transition states are located and characterized.

  • Calculating the Energy Profile: The relative energies of all species along the reaction coordinate are calculated to construct a potential energy surface for the entire catalytic cycle. This allows for the identification of the rate-determining step.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA Ar-Br PdII_Aryl Ar-Pd(II)L₂-Br OA->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OH)₂ Base PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetalation->PdII_Diaryl RE Reductive Elimination PdII_Diaryl->RE RE->Pd0 Catalyst Regeneration Product Ar-Ar' RE->Product

References

The Evolving Chemistry of 2-Bromophenol: A Technical Guide to Novel Synthetic Transformations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromophenol, a readily available and versatile building block, has long been a staple in organic synthesis. Its unique substitution pattern, featuring a nucleophilic hydroxyl group and a strategically positioned bromine atom, offers a rich platform for a diverse array of chemical transformations. This technical guide moves beyond the classical applications of this compound to provide an in-depth exploration of novel reactions and methodologies that have recently emerged. With a focus on advanced catalytic systems, this whitepaper is designed for researchers, scientists, and drug development professionals seeking to leverage the full synthetic potential of this valuable synthon. We will delve into the mechanistic intricacies of cutting-edge cross-coupling reactions, the direct functionalization of C-H bonds, and innovative cyclization strategies for the construction of complex heterocyclic scaffolds.

Introduction: The Strategic Value of this compound in Modern Synthesis

The inherent reactivity of this compound, stemming from the interplay between the electron-donating hydroxyl group and the reactive carbon-bromine bond, makes it a highly attractive starting material in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1] The ortho relationship of these functional groups allows for unique reactivity and the potential for chelation control in catalytic processes, opening avenues for regioselective transformations that are often challenging with other isomers. This guide will illuminate recent advancements that have expanded the synthetic utility of this compound far beyond its traditional roles.

Palladium-Catalyzed Cross-Coupling Reactions: New Frontiers in C-C and C-N Bond Formation

Palladium-catalyzed cross-coupling reactions remain a cornerstone of modern organic synthesis, and their application to this compound continues to evolve with the development of novel catalysts and reaction conditions.[2][3] These reactions provide a powerful means to construct complex molecular architectures from simple precursors.

The Suzuki-Miyaura Coupling: Beyond Classical Conditions

The Suzuki-Miyaura reaction, a robust method for the formation of biaryl structures, has been extensively applied to this compound.[4] Recent innovations have focused on enhancing the efficiency and scope of this transformation, particularly for sterically hindered or electronically challenging substrates.

Causality Behind Experimental Choices: The ortho-hydroxyl group in this compound can present challenges, including catalyst inhibition and side reactions. The development of bulky, electron-rich phosphine ligands, such as SPhos and XPhos, has been instrumental in overcoming these hurdles.[4] These ligands promote the oxidative addition of the C-Br bond to the palladium center and facilitate the reductive elimination step, leading to higher yields and faster reaction rates.[5]

Recent Advances:

  • Novel Ligand Systems: The use of specialized ligands like 2-amino-4,6-dihydroxypyrimidine has enabled quantitative yields in the Suzuki-Miyaura coupling of 2-bromo-4-fluorophenol at room temperature.[6]

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times from hours to minutes, offering a more energy-efficient and high-throughput approach.[7]

Table 1: Comparative Performance of Catalytic Systems in the Suzuki-Miyaura Coupling of this compound Derivatives

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)TimeYield (%)Reference
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002 h95[4]
Furan-2-boronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane8012 h88[4]
Phenylboronic acidPyridine-Pyrazole/Pd(II)KOHEtOH/H₂O120 (MW)2 min>95[7]
Phenylboronic acidPd EnCat™Bu₄NOAcEtOH120 (MW)10 min>98

Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling

  • To a 10 mL microwave vial, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a pyridine-pyrazole/Pd(II) complex (0.001 mmol), and KOH (2 mmol).

  • Add ethanol (1 mL) and water (1 mL) to the vial, followed by a magnetic stir bar.

  • Seal the vessel with a Teflon septum and place it in the microwave cavity.

  • Irradiate the mixture with a power of 60 W, ramping the temperature to 120 °C and holding for 2 minutes.

  • After cooling, pour the reaction mixture into a separatory funnel, add water (30 mL) and dichloromethane (30 mL), and extract the organic layer.

  • Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, which can be purified by column chromatography.[7]

Logical Relationship: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-Ar'

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

The Sonogashira Coupling: Synthesis of Arylalkynes

The Sonogashira reaction provides a direct route to valuable arylalkynes and has been successfully applied to this compound.[2] Innovations in this area have focused on developing copper-free and room-temperature conditions, enhancing the reaction's practicality and functional group tolerance.[8]

Mechanistic Insights: The classical Sonogashira coupling involves a dual catalytic cycle with both palladium and copper.[9][10] The palladium catalyst facilitates the oxidative addition and reductive elimination steps, while the copper co-catalyst activates the terminal alkyne.[9] The development of copper-free conditions, often employing bulky phosphine ligands, has mitigated issues with alkyne homocoupling (Glaser coupling).[8]

Recent Advances:

  • Room-Temperature, Copper-Free Conditions: The use of air-stable, monoligated palladium precatalysts allows for efficient Sonogashira couplings of aryl bromides, including p-bromophenol, at room temperature without the need for a copper co-catalyst.[8]

Experimental Protocol: Copper-Free Sonogashira Coupling

  • In an inert atmosphere glovebox, add the aryl bromide (0.5 mmol), the terminal alkyne (0.8 mmol), the palladium precatalyst [DTBNpP]Pd(crotyl)Cl (2.5 mol %), and 2,2,6,6-tetramethylpiperidine (TMP) (1.0 mmol) to a vial.

  • Add DMSO (2.5 mL) and stir the reaction mixture at room temperature.

  • Monitor the reaction progress by GC or TLC.

  • Upon completion, dilute the reaction with water and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.[8]

The Heck Reaction: Olefination of this compound

The Heck reaction enables the coupling of this compound with alkenes to form substituted phenolic olefins, which are valuable intermediates in the synthesis of natural products and pharmaceuticals.[2] Recent research has focused on the development of phosphine-free catalytic systems to improve the cost-effectiveness and sustainability of the reaction.[11][12]

Causality Behind Experimental Choices: While phosphine ligands are often employed to stabilize the palladium catalyst, their cost and air-sensitivity can be drawbacks. Phosphine-free systems, such as those using simple palladium salts like Pd(OAc)₂, can be highly effective, particularly with electron-rich olefins.[12] The choice of base and solvent is also critical to ensure efficient catalyst turnover and prevent side reactions.

Table 2: Heck Reaction of 2-Bromo-4-fluorophenol with Styrene

CatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dba)₂DTBNpPDIPEADMF8024High[6]

Nickel-Catalyzed Cross-Coupling: A Cost-Effective Alternative

The high cost and relative scarcity of palladium have driven the exploration of more earth-abundant and economical transition metals for cross-coupling reactions. Nickel has emerged as a powerful alternative, often exhibiting unique reactivity.[13]

Novel Applications:

  • Coupling with Grignard Reagents: Ni(0)-catalyzed cross-coupling of polymer-bound bromophenols with Grignard reagents has been shown to be an effective method for the synthesis of a variety of substituted phenols in moderate to high yields.[14]

  • Activation of Phenolic C-O Bonds: Nickel catalysts, in conjunction with activating agents like PyBroP, can facilitate the cross-coupling of phenols with arylboronic acids, providing a direct method for biaryl synthesis from readily available phenols.[12]

Logical Relationship: Advantages of Nickel Catalysis

Nickel_Advantages Nickel_Catalysis Nickel-Catalyzed Cross-Coupling Cost_Effective Lower Cost Nickel_Catalysis->Cost_Effective Earth_Abundant Higher Abundance Nickel_Catalysis->Earth_Abundant Unique_Reactivity Unique Reactivity Profile (e.g., C-O Activation) Nickel_Catalysis->Unique_Reactivity Radical_Pathways Access to Radical Mechanisms Nickel_Catalysis->Radical_Pathways Heterocycle_Synthesis This compound This compound Functionalization Functionalization (e.g., Cross-Coupling) This compound->Functionalization Cyclization_Precursor Cyclization Precursor Functionalization->Cyclization_Precursor Intramolecular_Cyclization Intramolecular Cyclization Cyclization_Precursor->Intramolecular_Cyclization Heterocycle Heterocyclic Product Intramolecular_Cyclization->Heterocycle

References

An In-Depth Technical Guide to the Biological Activity Screening of 2-Bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Core Phenolic Scaffold

2-Bromophenol, a halogenated phenol, represents a fundamental scaffold found in a multitude of more complex, naturally occurring marine bromophenols. These marine-derived compounds have garnered significant attention in the scientific community for their broad spectrum of biological activities, including antioxidant, anticancer, antimicrobial, and enzyme inhibitory properties.[1][2] While much of the existing research focuses on intricate derivatives, the parent molecule, this compound, serves as a crucial starting point for synthesis and a key subject for understanding the foundational structure-activity relationships that drive these therapeutic effects.

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the systematic screening of this compound's biological activities. Moving beyond a simple recitation of protocols, this document elucidates the causality behind experimental choices, integrates self-validating systems within each methodology, and is grounded in authoritative scientific literature. We will explore the primary assays for each key biological activity, present detailed, field-proven protocols, and discuss the underlying molecular mechanisms that may be modulated by this versatile compound.

Part 1: Antioxidant Activity Screening: Quenching the Fires of Oxidative Stress

Phenolic compounds are renowned for their antioxidant capabilities, primarily attributed to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals. This activity is a cornerstone of their potential therapeutic value, as oxidative stress is implicated in a host of pathological conditions.

Mechanistic Insight: The Nrf2 Signaling Pathway

A key mechanism through which cells defend against oxidative stress is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its repressor protein, Keap1. However, upon exposure to oxidative or electrophilic stress, Keap1 releases Nrf2, allowing it to translocate to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, initiating their transcription.[3][4] These genes encode for a battery of antioxidant enzymes (e.g., superoxide dismutase, glutathione peroxidase) and detoxifying enzymes.[4] Phenolic compounds, including bromophenols, are known to modulate this pathway, suggesting a sophisticated, indirect antioxidant mechanism in addition to direct radical scavenging.[5]

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nrf2 Nrf2 Nrf2_Keap1 Nrf2-Keap1 Complex Nrf2->Nrf2_Keap1 Binds Keap1 Keap1 Keap1->Nrf2_Keap1 Nrf2_n Nrf2 Nrf2_Keap1->Nrf2_n Nrf2 Translocates ARE ARE (Antioxidant Response Element) Genes Antioxidant & Detoxifying Genes ARE->Genes Activates Transcription Nrf2_n->ARE Binds ROS Oxidative Stress (e.g., ROS) ROS->Nrf2_Keap1 Induces Dissociation caption Nrf2 Signaling Pathway Activation.

Nrf2 Signaling Pathway Activation.
Experimental Protocols for Antioxidant Screening

The antioxidant capacity of this compound can be quantitatively assessed using several robust in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays are among the most common and reliable methods.[6]

This assay is based on the reduction of the stable DPPH free radical, which is purple, to the non-radical form, which is yellow. The degree of discoloration indicates the scavenging potential of the test compound.[7]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and protected from light.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO).

    • Prepare a series of dilutions of the this compound stock solution.

    • Ascorbic acid or Trolox should be used as a positive control and prepared in the same manner.

  • Assay Procedure (96-well plate format):

    • To each well, add 100 µL of the various dilutions of this compound or the positive control.

    • Add 100 µL of the 0.1 mM DPPH solution to each well.

    • For the blank, add 100 µL of the solvent instead of the test sample.

    • Incubate the plate in the dark at room temperature for 30 minutes.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 517 nm using a microplate reader.[7]

    • The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100

    • The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.[9]

This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The pre-formed radical has a blue-green color, which is decolorized in the presence of an antioxidant.[10]

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM ABTS solution with a 2.45 mM potassium persulfate solution in equal volumes.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This forms the ABTS•+ stock solution.

    • Dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare dilutions of this compound and a positive control (Trolox or ascorbic acid) as described for the DPPH assay.

  • Assay Procedure (96-well plate format):

    • Add 20 µL of the various dilutions of this compound or the positive control to each well.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate the plate at room temperature for 6 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPPH assay.[10]

Data Presentation: Antioxidant Efficacy

While specific IC50 values for this compound are not extensively reported in publicly accessible literature, the following table presents data for related bromophenol derivatives to provide a comparative baseline for expected antioxidant activity.

Compound/ExtractDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
Ethyl acetate fraction of Macaranga hypoleuca14.312.10[10]
Methanol extract of Macaranga hypoleuca19.323.72[10]
Ascorbic Acid (Standard)4.97-[10]
Trolox (Standard)-2.34[10]

Part 2: Anticancer Activity Screening: Targeting Uncontrolled Cell Proliferation

The anticancer potential of bromophenols is a significant area of research. Derivatives have demonstrated cytotoxic effects against a range of human cancer cell lines.[11][12] Screening this compound for such activity is a critical step in evaluating its therapeutic potential.

Mechanistic Insight: Induction of Apoptosis via ROS Generation

A prominent mechanism by which many phenolic compounds exert their anticancer effects is through the induction of apoptosis (programmed cell death). Some bromophenol derivatives have been shown to elevate the levels of intracellular Reactive Oxygen Species (ROS) in cancer cells.[11] While low levels of ROS are involved in normal cell signaling, excessive ROS can lead to oxidative damage of cellular components, including DNA, lipids, and proteins, ultimately triggering the apoptotic cascade. This can involve the activation of caspases, a family of proteases that execute the apoptotic program, and the modulation of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family.[11][13]

Apoptosis_Pathway Bromophenol This compound Derivative CancerCell Cancer Cell Bromophenol->CancerCell ROS ↑ Intracellular ROS CancerCell->ROS Induces Mitochondria Mitochondrial Stress ROS->Mitochondria Bcl2 ↓ Bcl-2 (Anti-apoptotic) Mitochondria->Bcl2 Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis caption ROS-Mediated Apoptotic Pathway.

ROS-Mediated Apoptotic Pathway.
Experimental Protocol for Cytotoxicity Screening

The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It measures the metabolic activity of cells, which is typically proportional to the number of viable cells.

This assay relies on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.[14]

Step-by-Step Protocol:

  • Cell Culture and Plating:

    • Culture the desired cancer cell lines (e.g., A549, HeLa, MCF-7) under appropriate conditions (e.g., 37°C, 5% CO2).

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in the cell culture medium. The final DMSO concentration should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include wells with medium only (blank) and cells treated with vehicle (DMSO) as a negative control. A known anticancer drug (e.g., doxorubicin) can be used as a positive control.

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for another 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization and Data Acquisition:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of a solubilizing agent (e.g., DMSO or an acidified isopropanol solution) to each well to dissolve the purple formazan crystals.

    • Shake the plate gently for 15 minutes to ensure complete dissolution.

    • Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_control - Abs_blank)] * 100

    • Determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting cell viability against the log of the compound concentration.

Data Presentation: Cytotoxic Efficacy

The following table presents IC50 values for various bromophenol derivatives against different human cancer cell lines, illustrating the potential cytotoxic activity of this class of compounds.

Compound IDCancer Cell LineIC50 (µM)Reference
WLJ18 A549 (Lung)7.10 ± 0.53[12]
Bel7402 (Liver)9.68 ± 0.76[12]
Compound 17a A549 (Lung)4.49 ± 0.73 (µg/mL)[11]
HCT116 (Colon)4.43 ± 0.53 (µg/mL)[11]
BOS-102 A549 (Lung)Induces G0/G1 arrest[12]

Part 3: Antimicrobial Activity Screening: Combating Pathogenic Microbes

Bromophenols isolated from marine sources have demonstrated significant antimicrobial properties, making this compound an interesting candidate for screening against a panel of pathogenic bacteria and fungi.[15][16]

Mechanistic Insight: Disruption of Microbial Processes

The antimicrobial mechanisms of phenolic compounds are often multifaceted. They can disrupt the integrity of the microbial cell membrane, leading to the leakage of intracellular components. Additionally, they can interfere with essential cellular processes, such as energy metabolism and the synthesis of nucleic acids and proteins. More recent studies on bromophenol derivatives have highlighted their ability to inhibit biofilm formation, a key virulence factor that allows bacteria to evade antibiotics and host immune responses.[15] Some derivatives have also been shown to interfere with quorum sensing, the cell-to-cell communication system that bacteria use to coordinate virulence.[15]

Experimental Protocol for Antimicrobial Screening

The broth microdilution method is a standard and reliable technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

The MIC is the lowest concentration of a compound that visibly inhibits the growth of a microorganism after overnight incubation.

Step-by-Step Protocol:

  • Preparation of Inoculum and Compound:

    • Grow the test microorganisms (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) in a suitable broth medium (e.g., Mueller-Hinton Broth) to a turbidity equivalent to a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Assay Procedure (96-well plate format):

    • Dispense 100 µL of sterile broth into each well of a 96-well microtiter plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This creates a range of concentrations.

    • Dilute the standardized microbial inoculum to the final desired concentration (typically 5 x 10⁵ CFU/mL) in broth, and add 100 µL to each well.

    • Include a positive control well (inoculum without the compound) and a negative control well (broth only).

  • Incubation and MIC Determination:

    • Incubate the plate at 37°C for 18-24 hours.

    • Visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.

Antimicrobial_Screening_Workflow start Start: Prepare this compound Stock & Microbial Inoculum serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate start->serial_dilution inoculate Inoculate Wells with Standardized Microbial Suspension serial_dilution->inoculate controls Include Positive (Inoculum only) & Negative (Broth only) Controls inoculate->controls incubate Incubate at 37°C for 18-24 hours controls->incubate read_mic Visually Determine MIC (Lowest concentration with no visible growth) incubate->read_mic end End: Report MIC Value read_mic->end caption Workflow for MIC Determination.

Workflow for MIC Determination.
Data Presentation: Antimicrobial Efficacy

The following table provides MIC values for representative bromophenol derivatives against various bacterial strains.

CompoundTest OrganismMIC (µg/mL)Reference
Compound 1 S. aureus24[17]
P. aeruginosa780[17]
2-(3′,5′-dibromo-2′-methoxyphenoxy)-3,5-dibromophenol B. subtilis1[14]
S. aureus1[14]
P. aeruginosa4[14]
Ampicillin (Standard) S. aureus10[17]
Tetracycline (Standard) S. aureus30[17]

Part 4: Enzyme Inhibition Screening: Modulating Biological Catalysts

The ability of bromophenols to inhibit specific enzymes is another avenue for their therapeutic application. Derivatives have shown inhibitory activity against enzymes implicated in various diseases, such as acetylcholinesterase (Alzheimer's disease) and α-glucosidase (diabetes).

Mechanistic Insight: Competitive and Non-competitive Inhibition

Enzyme inhibitors can act through various mechanisms. Competitive inhibitors bind to the active site of the enzyme, preventing the substrate from binding. Non-competitive inhibitors bind to an allosteric site (a site other than the active site), changing the enzyme's conformation and reducing its catalytic efficiency. The specific interactions between this compound and the amino acid residues in the active or allosteric sites of target enzymes will determine its inhibitory potency and mechanism.

Experimental Protocols for Enzyme Inhibition Screening

This colorimetric assay is widely used to screen for inhibitors of AChE, a key enzyme in the nervous system.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 50 mM Tris-HCl buffer (pH 8.0).

    • Prepare solutions of acetylthiocholine iodide (ATCI, the substrate) and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) in the buffer.

    • Prepare a solution of AChE enzyme in the buffer.

    • Prepare serial dilutions of this compound and a positive control inhibitor (e.g., galantamine).

  • Assay Procedure (96-well plate format):

    • In each well, add 25 µL of the this compound dilution, 125 µL of DTNB solution, and 50 µL of buffer.

    • Add 25 µL of the AChE enzyme solution and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 25 µL of the ATCI solution.

  • Data Acquisition and Analysis:

    • Immediately measure the absorbance at 412 nm kinetically for 5-10 minutes using a microplate reader.

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition and the IC50 value.

This assay is used to identify compounds that can inhibit α-glucosidase, an enzyme involved in carbohydrate digestion.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 M sodium phosphate buffer (pH 6.8).

    • Prepare a solution of α-glucosidase enzyme (from Saccharomyces cerevisiae) in the buffer.

    • Prepare a solution of p-nitrophenyl-α-D-glucopyranoside (pNPG, the substrate) in the buffer.

    • Prepare serial dilutions of this compound and a positive control (e.g., acarbose).

  • Assay Procedure (96-well plate format):

    • Add 50 µL of the this compound dilution to each well.

    • Add 50 µL of the α-glucosidase solution and pre-incubate at 37°C for 10 minutes.

    • Initiate the reaction by adding 50 µL of the pNPG solution.

    • Incubate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M sodium carbonate.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the yellow p-nitrophenol product at 405 nm.

    • Calculate the percentage of inhibition and the IC50 value.

Data Presentation: Enzyme Inhibitory Efficacy

The following table summarizes the inhibitory activities of various bromophenol derivatives against several enzymes.

Compound Class/DerivativeTarget EnzymeIC50 / KiReference
Bromophenol derivatives Aldose ReductaseKi: 0.05 - 1.13 µM
α-GlucosidaseKi: 43.62 - 144.37 nM
α-AmylaseIC50: 9.63 - 91.47 nM
Bis-(2,3,6-tribromo-4,5-dihydroxybenzyl) ether Acetylcholinesterase (AChE)IC50: 2.66 ± 0.24 µM[8]
Butyrylcholinesterase (BChE)IC50: 4.03 ± 0.15 µM[8]
Bromophenol derivatives from Rhodomela confervoides Protein Tyrosine Phosphatase 1B (PTP1B)IC50: 2.8 - 4.5 µM

Conclusion and Future Directions

This guide outlines a systematic and robust approach to screening the biological activities of this compound. The provided protocols for antioxidant, anticancer, antimicrobial, and enzyme inhibition assays offer a solid foundation for comprehensive evaluation. The mechanistic insights and workflow diagrams serve to contextualize the experimental procedures, fostering a deeper understanding of the underlying principles.

A notable observation throughout the literature is the extensive focus on complex bromophenol derivatives, with a conspicuous lack of specific efficacy data for the parent this compound molecule. This represents a significant knowledge gap. While the activities of its derivatives are highly promising, a thorough characterization of this compound itself is imperative. Such data would not only establish a crucial baseline for structure-activity relationship studies but could also reveal inherent therapeutic potential in this fundamental chemical scaffold. Future research should prioritize the systematic screening of this compound using the methodologies detailed herein to fully elucidate its biological profile and pave the way for its potential application in drug discovery and development.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Pharmaceuticals from 2-Bromophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Versatility of Bromophenols in Medicinal Chemistry

2-Bromophenol and its derivatives are highly versatile building blocks in the landscape of pharmaceutical synthesis. The presence of the bromine atom and the phenolic hydroxyl group provides two reactive centers for a variety of chemical transformations, making these compounds valuable starting materials for the construction of complex molecular architectures. The bromine atom can be readily displaced or participate in cross-coupling reactions, while the hydroxyl group can be alkylated, acylated, or otherwise modified. This dual reactivity allows for the strategic and efficient assembly of diverse scaffolds found in a range of therapeutic agents. This application note will provide detailed protocols and expert insights into the synthesis of two exemplary pharmaceuticals, Febuxostat and a key intermediate of Carvedilol, starting from bromophenol derivatives.

Part 1: Synthesis of Febuxostat from 2,4-Dibromophenol

Febuxostat is a non-purine selective inhibitor of xanthine oxidase, used for the treatment of hyperuricemia and chronic gout. A common synthetic route to Febuxostat utilizes 2,4-dibromophenol as a readily available starting material. This multi-step synthesis involves key transformations including etherification, cyanation, thioamidation, and thiazole ring formation.

Overall Synthetic Workflow for Febuxostat

Febuxostat_Synthesis A 2,4-Dibromophenol B 2,4-Dibromo-1-isobutoxybenzene A->B Alkylation (Williamson Ether Synthesis) C 3-Bromo-4-isobutoxybenzonitrile B->C Cyanation (Rosenmund-von Braun Reaction) D 3-Cyano-4-isobutoxythiobenzamide C->D Thioamidation E Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate D->E Cyclization (Hantzsch Thiazole Synthesis) F Febuxostat E->F Hydrolysis

Caption: Synthetic pathway for Febuxostat starting from 2,4-Dibromophenol.

Step 1: Alkylation of 2,4-Dibromophenol (Williamson Ether Synthesis)

Causality: The phenolic hydroxyl group is deprotonated by a base to form a more nucleophilic phenoxide ion, which then displaces the bromide from isobutyl bromide in an SN2 reaction to form the desired ether. The choice of a polar aprotic solvent like acetonitrile or DMF facilitates the SN2 reaction by solvating the cation of the base without strongly solvating the nucleophile. A phase transfer catalyst, such as tetrabutylammonium iodide, can be used to increase the reaction rate by facilitating the transfer of the phenoxide ion into the organic phase.[1]

Protocol:

  • To a stirred solution of 2,4-dibromophenol (70 g, 0.28 mol) in acetonitrile (280 mL) in a 500 mL round-bottom flask, add sodium hydroxide (33.2 g, 0.83 mol) and tetrabutylammonium iodide (5.2 g, 0.014 mol).[1]

  • Add isobutyl bromide (114.8 g, 0.83 mol) to the mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in toluene (700 mL) and wash successively with water (2 x 500 mL) and saturated brine (500 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,4-dibromo-1-isobutoxybenzene as a colorless liquid.

ParameterValueReference
Starting Material 2,4-Dibromophenol[1]
Reagents Isobutyl bromide, Sodium hydroxide, Tetrabutylammonium iodide[1]
Solvent Acetonitrile[1]
Temperature 80 °C (Reflux)[1]
Reaction Time 12 hours[1]
Typical Yield ~98%[1]
Step 2: Cyanation of 2,4-Dibromo-1-isobutoxybenzene (Rosenmund-von Braun Reaction)

Causality: This reaction introduces the crucial nitrile group. The Rosenmund-von Braun reaction is a copper-catalyzed cyanation of an aryl halide. The use of a high-boiling polar solvent like DMF or NMP is typical, as it helps to dissolve the copper(I) cyanide and facilitates the reaction, which often requires elevated temperatures. L-proline can act as a ligand to promote the reaction at a lower temperature.[2]

Protocol:

  • In a reaction vessel, combine 2,4-dibromo-1-isobutoxybenzene (from Step 1), copper(I) cyanide (1.2 equivalents), and L-proline (1.0 equivalent) in N,N-dimethylformamide (DMF).[2]

  • Heat the mixture to 120 °C and stir for 24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture and pour it into a solution of ethylenediamine in water.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-bromo-4-isobutoxybenzonitrile.

ParameterValueReference
Starting Material 2,4-Dibromo-1-isobutoxybenzene
Reagents Copper(I) cyanide, L-proline[2]
Solvent DMF[2]
Temperature 120 °C[2]
Reaction Time 24 hours
Typical Yield Moderate to good
Step 3: Thioamidation of 3-Bromo-4-isobutoxybenzonitrile

Causality: The nitrile group is converted to a thioamide, which is a key precursor for the subsequent thiazole ring formation. A common method for this transformation is the reaction with a source of hydrogen sulfide, such as sodium hydrosulfide, often in the presence of magnesium chloride which can activate the nitrile group. Lawesson's reagent is another effective, albeit more complex, reagent for this conversion.[3]

Protocol:

  • To a solution of 3-bromo-4-isobutoxybenzonitrile (from Step 2) in DMF, add sodium hydrosulfide hydrate (2 equivalents) and magnesium chloride hexahydrate (1 equivalent).[3]

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-cyano-4-isobutoxythiobenzamide.

ParameterValueReference
Starting Material 3-Bromo-4-isobutoxybenzonitrile
Reagents Sodium hydrosulfide hydrate, Magnesium chloride hexahydrate[3]
Solvent DMF[3]
Temperature Room Temperature
Reaction Time 12-24 hours
Typical Yield Good
Step 4: Cyclization to form the Thiazole Ring (Hantzsch Thiazole Synthesis)

Causality: The Hantzsch thiazole synthesis is a classic method for forming a thiazole ring from a thioamide and an α-haloketone or its equivalent. In this case, the thioamide reacts with ethyl 2-chloroacetoacetate. The reaction proceeds via a nucleophilic attack of the sulfur on the carbon bearing the chlorine, followed by cyclization and dehydration to form the aromatic thiazole ring.[4][5][6][7]

Protocol:

  • Dissolve 3-cyano-4-isobutoxythiobenzamide (from Step 3) in ethanol or isopropanol in a round-bottom flask.[8]

  • Add ethyl 2-chloroacetoacetate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux (75-80 °C) for 3-4 hours. Monitor the reaction by TLC.[8]

  • Upon completion, cool the reaction mixture to room temperature. The product, ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate, will precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

ParameterValueReference
Starting Material 3-Cyano-4-isobutoxythiobenzamide
Reagents Ethyl 2-chloroacetoacetate[8]
Solvent Ethanol or Isopropanol[8]
Temperature 75-80 °C (Reflux)[8]
Reaction Time 3-4 hours[8]
Typical Yield ~94%[8]
Step 5: Hydrolysis to Febuxostat

Causality: The final step is the saponification of the ethyl ester to the corresponding carboxylic acid, which is Febuxostat. This is a standard alkaline hydrolysis reaction. The use of a co-solvent system like n-butanol and water helps to solubilize both the ester and the base.

Protocol:

  • To a stirred solution of ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate (from Step 4) in n-butanol, add an aqueous solution of sodium hydroxide (3 equivalents).[8]

  • Heat the reaction mixture to 35-40 °C for 1-2 hours. Monitor the reaction by TLC.[8]

  • After completion, cool the reaction mixture to room temperature and adjust the pH to 1-2 with concentrated hydrochloric acid.

  • The precipitated product, Febuxostat, is collected by filtration, washed with a mixture of n-butanol and water, and dried under vacuum.

ParameterValueReference
Starting Material Ethyl 2-(3-cyano-4-isobutoxyphenyl)-4-methylthiazole-5-carboxylate[8]
Reagents Sodium hydroxide, Hydrochloric acid[8]
Solvent n-Butanol, Water[8]
Temperature 35-40 °C[8]
Reaction Time 1-2 hours[8]
Typical Yield High

Part 2: Synthesis of a Key Carvedilol Intermediate: 2-(2-Methoxyphenoxy)ethylamine

Carvedilol is a non-selective beta-blocker and alpha-1 blocker used to treat high blood pressure and heart failure. A key intermediate in its synthesis is 2-(2-methoxyphenoxy)ethylamine. While the direct synthesis of its precursor, guaiacol (2-methoxyphenol), from this compound is not a standard industrial process, the synthesis of the target intermediate from guaiacol is well-established.

Note on the Synthesis of Guaiacol from this compound: Theoretically, guaiacol could be synthesized from this compound via a nucleophilic aromatic substitution with sodium methoxide, followed by a subsequent reaction to replace the bromine with a hydroxyl group. However, this route is not commonly employed due to the harsh conditions required for the second step and the availability of more efficient industrial methods starting from catechol.

Established Synthetic Workflow for 2-(2-Methoxyphenoxy)ethylamine from Guaiacol

Carvedilol_Intermediate_Synthesis A Guaiacol B 2-(2-Methoxyphenoxy)ethanol A->B Williamson Ether Synthesis (with 2-Chloroethanol) C 2-(2-Methoxyphenoxy)ethyl Chloride B->C Chlorination D N-(2-(2-Methoxyphenoxy)ethyl)phthalimide C->D Gabriel Synthesis E 2-(2-Methoxyphenoxy)ethylamine D->E Hydrazinolysis

Caption: Synthetic pathway for 2-(2-Methoxyphenoxy)ethylamine from Guaiacol.

Step 1: Synthesis of 2-(2-Methoxyphenoxy)ethanol (Williamson Ether Synthesis)

Causality: Similar to the first step in the Febuxostat synthesis, this is a Williamson ether synthesis. The phenolic hydroxyl group of guaiacol is deprotonated by a base, and the resulting phenoxide attacks 2-chloroethanol to form the ether linkage.

Protocol:

  • In a reaction vessel, dissolve guaiacol in a suitable solvent such as DMF or DMSO.

  • Add a base, such as sodium hydroxide or potassium carbonate, to the solution and stir.

  • Slowly add 2-chloroethanol to the reaction mixture.

  • Heat the mixture and stir for several hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture, add water, and extract the product with an organic solvent like ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by distillation under reduced pressure to obtain 2-(2-methoxyphenoxy)ethanol.

ParameterValue
Starting Material Guaiacol
Reagents 2-Chloroethanol, Base (e.g., NaOH, K₂CO₃)
Solvent DMF or DMSO
Temperature Elevated (e.g., 80-100 °C)
Reaction Time Several hours
Typical Yield Good
Step 2 & 3: Conversion to 2-(2-Methoxyphenoxy)ethylamine via Gabriel Synthesis

Causality: This two-step sequence first converts the alcohol to a better leaving group (a halide) and then introduces the amine functionality using the Gabriel synthesis, which is a classic method for preparing primary amines from alkyl halides, avoiding over-alkylation.

Protocol:

  • Chlorination: Convert 2-(2-methoxyphenoxy)ethanol to 2-(2-methoxyphenoxy)ethyl chloride using a standard chlorinating agent like thionyl chloride (SOCl₂) or phosphorus trichloride (PCl₃) in an appropriate solvent.

  • Gabriel Synthesis:

    • React the resulting 2-(2-methoxyphenoxy)ethyl chloride with potassium phthalimide in a polar aprotic solvent like DMF.[9]

    • Heat the reaction mixture to drive the SN2 reaction to completion.

    • The resulting N-(2-(2-methoxyphenoxy)ethyl)phthalimide is then cleaved, typically by hydrazinolysis (reaction with hydrazine hydrate), to release the desired primary amine, 2-(2-methoxyphenoxy)ethylamine.[9]

ParameterValueReference
Starting Material 2-(2-Methoxyphenoxy)ethanol
Reagents Thionyl chloride, Potassium phthalimide, Hydrazine hydrate[9]
Solvent DMF[9]
Temperature Elevated
Reaction Time Several hours for each step
Typical Yield Moderate to good over two steps

Conclusion

This compound and its derivatives serve as invaluable starting materials in the synthesis of a variety of pharmaceuticals. The examples of Febuxostat and the key intermediate of Carvedilol highlight the strategic application of fundamental organic reactions to construct complex and medicinally important molecules. The protocols provided herein offer a detailed guide for researchers in the field of drug discovery and development, emphasizing the importance of understanding the underlying chemical principles to achieve efficient and reproducible syntheses.

References

2-Bromophenol: A Versatile Ortho-Substituted Building Block in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromophenol

In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. This compound, a readily available ortho-substituted phenol, has emerged as a highly versatile and valuable building block. Its utility stems from the presence of two distinct and orthogonally reactive functional groups: a phenolic hydroxyl group and a bromine atom. This unique arrangement allows for a diverse array of chemical transformations, making it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The hydroxyl group can act as a directing group or a nucleophile, while the bromine atom is an excellent handle for transition metal-catalyzed cross-coupling reactions. This application note provides an in-depth guide to the practical applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Key Synthetic Transformations of this compound

The synthetic potential of this compound is vast, but its utility is most prominently showcased in three key areas:

  • Palladium-Catalyzed Cross-Coupling Reactions: The carbon-bromine bond in this compound is readily activated by palladium catalysts, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with exceptional control and efficiency.

  • O-Arylation Reactions: The phenolic hydroxyl group serves as a competent nucleophile in transition metal-catalyzed O-arylation reactions, providing a direct route to valuable diaryl ether frameworks.

  • Synthesis of Heterocyclic Scaffolds: this compound is a key precursor for the construction of important oxygen-containing heterocycles, most notably dibenzofurans, which are prevalent in many biologically active natural products and pharmaceuticals.[3][4]

This guide will delve into each of these areas, providing both the theoretical underpinnings and practical, step-by-step protocols for their successful implementation in the laboratory.

Palladium-Catalyzed Cross-Coupling Reactions: Forging New Bonds with Precision

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and this compound is an excellent substrate for these transformations. The ability to selectively form new bonds at the bromine-bearing carbon opens up a world of possibilities for molecular diversification.

The Suzuki-Miyaura Coupling: A Robust C-C Bond Forming Strategy

The Suzuki-Miyaura coupling is arguably one of the most widely used cross-coupling reactions due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[5][6]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. While Pd(PPh₃)₄ can be used directly, a combination of a Pd(II) precatalyst like Pd(OAc)₂ and a phosphine ligand is often more effective. The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed for challenging substrates like ortho-substituted aryl halides to promote the rate-limiting oxidative addition step and subsequent reductive elimination.[7][8]

  • Base: A base is crucial for the activation of the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[9] The choice of base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly impact the reaction outcome and is often dependent on the specific substrates and solvent.

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water is commonly used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate species.

Visualizing the Catalytic Cycle:

Suzuki_Miyaura_Coupling cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Ar-Pd(II)-X(Ln)->Ar-Pd(II)-R(Ln) Transmetalation Ar-Pd(II)-R(Ln)->Pd(0)Ln Reductive Elimination Product (Ar-R) Product (Ar-R) Ar-Pd(II)-R(Ln)->Product (Ar-R) Ar-X (this compound) Ar-X (this compound) R-B(OR)2 R-B(OR)2 Base Base Base->Ar-Pd(II)-X(Ln)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 2-Hydroxybiphenyl

This protocol describes the Suzuki-Miyaura coupling of this compound with phenylboronic acid.

Reagent/ParameterValueMoles (mmol)Molar Equiv.
This compound173 mg1.01.0
Phenylboronic Acid146 mg1.21.2
Pd(OAc)₂4.5 mg0.020.02
SPhos16.4 mg0.040.04
K₃PO₄424 mg2.02.0
1,4-Dioxane4 mL--
Water1 mL--
Reaction Conditions
Temperature100 °C
Time12 h
AtmosphereInert (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (173 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), potassium phosphate (424 mg, 2.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and SPhos (16.4 mg, 0.04 mmol).

  • Solvent Addition and Degassing: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times. Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-hydroxybiphenyl.

The Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[10][11] This reaction is of immense importance in the pharmaceutical industry, where the arylamine moiety is a common structural motif.

Causality Behind Experimental Choices:

  • Catalyst and Ligand: Similar to the Suzuki coupling, a palladium catalyst is employed. The choice of phosphine ligand is critical and has evolved over time. Early generations of catalysts were effective for secondary amines, while the development of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) has enabled the efficient coupling of a wide range of primary and secondary amines, and even ammonia surrogates.[12]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center and subsequent reductive elimination. Sodium tert-butoxide (NaOtBu) is a commonly used base for this purpose.[13]

  • Solvent: Anhydrous, aprotic solvents such as toluene or dioxane are typically used to prevent unwanted side reactions.

Visualizing the Catalytic Cycle:

Buchwald_Hartwig_Amination cluster_reactants Reactants Pd(0)Ln Pd(0)Ln Ar-Pd(II)-X(Ln) Ar-Pd(II)-X(Ln) Pd(0)Ln->Ar-Pd(II)-X(Ln) Oxidative Addition [Ar-Pd(II)-N(H)R1R2(Ln)]+X- [Ar-Pd(II)-N(H)R1R2(Ln)]+X- Ar-Pd(II)-X(Ln)->[Ar-Pd(II)-N(H)R1R2(Ln)]+X- Amine Coordination Ar-Pd(II)-NR1R2(Ln) Ar-Pd(II)-NR1R2(Ln) [Ar-Pd(II)-N(H)R1R2(Ln)]+X-->Ar-Pd(II)-NR1R2(Ln) Deprotonation Ar-Pd(II)-NR1R2(Ln)->Pd(0)Ln Reductive Elimination Product (Ar-NR1R2) Product (Ar-NR1R2) Ar-Pd(II)-NR1R2(Ln)->Product (Ar-NR1R2) Ar-X (this compound) Ar-X (this compound) HNR1R2 HNR1R2 Base Base Base->[Ar-Pd(II)-N(H)R1R2(Ln)]+X-

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of 2-(Phenylamino)phenol

This protocol describes the Buchwald-Hartwig amination of this compound with aniline.

Reagent/ParameterValueMoles (mmol)Molar Equiv.
This compound173 mg1.01.0
Aniline112 µL1.21.2
Pd₂(dba)₃9.2 mg0.010.01
XPhos19.1 mg0.040.04
NaOtBu134 mg1.41.4
Toluene5 mL--
Reaction Conditions
Temperature110 °C
Time16 h
AtmosphereInert (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox, to an oven-dried vial equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol), XPhos (19.1 mg, 0.04 mmol), and sodium tert-butoxide (134 mg, 1.4 mmol).

  • Reagent Addition: Add this compound (173 mg, 1.0 mmol) and toluene (5 mL). Finally, add aniline (112 µL, 1.2 mmol).

  • Reaction Execution: Seal the vial and remove it from the glovebox. Place the vial in a preheated oil bath at 110 °C and stir for 16 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite. Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(phenylamino)phenol.

O-Arylation of this compound: Synthesis of Diaryl Ethers

The phenolic hydroxyl group of this compound can be readily arylated to form diaryl ethers, which are important structural motifs in many natural products and pharmaceuticals. While palladium-catalyzed methods exist, copper-catalyzed Ullmann-type couplings are also frequently employed for this transformation.

Causality Behind Experimental Choices:

  • Catalyst: Copper(I) salts, such as CuI, are commonly used as catalysts. The reaction can often be promoted by the use of a ligand, such as a diamine or an amino acid, which stabilizes the copper catalyst and facilitates the coupling.

  • Base: A base is required to deprotonate the phenol, generating the more nucleophilic phenoxide. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄.

  • Solvent: High-boiling polar aprotic solvents like DMF, DMSO, or pyridine are typically used to ensure the solubility of the reagents and to allow for the higher reaction temperatures often required for these couplings.

Experimental Protocol: Synthesis of 1-Bromo-2-phenoxybenzene

This protocol describes the copper-catalyzed O-arylation of this compound with iodobenzene.

Reagent/ParameterValueMoles (mmol)Molar Equiv.
This compound173 mg1.01.0
Iodobenzene112 µL1.01.0
CuI19 mg0.10.1
1,10-Phenanthroline36 mg0.20.2
Cs₂CO₃652 mg2.02.0
DMF5 mL--
Reaction Conditions
Temperature120 °C
Time24 h
AtmosphereInert (Argon or Nitrogen)

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk tube, add CuI (19 mg, 0.1 mmol), 1,10-phenanthroline (36 mg, 0.2 mmol), and Cs₂CO₃ (652 mg, 2.0 mmol).

  • Reagent Addition: Add this compound (173 mg, 1.0 mmol), iodobenzene (112 µL, 1.0 mmol), and DMF (5 mL).

  • Reaction Execution: Degas the mixture by three freeze-pump-thaw cycles. Place the tube in a preheated oil bath at 120 °C and stir for 24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (30 mL) and filter through a pad of Celite. Wash the filtrate with water (3 x 20 mL) and brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluent: hexane) to obtain 1-bromo-2-phenoxybenzene.

Synthesis of Dibenzofurans: A Gateway to Heterocyclic Complexity

This compound is a key starting material for the synthesis of dibenzofurans, a class of heterocyclic compounds with significant biological activities. A common strategy involves an initial cross-coupling reaction to form a 2-phenoxy-bromobenzene intermediate, followed by an intramolecular C-H activation/cyclization.

Visualizing the Synthetic Workflow:

Dibenzofuran_Synthesis cluster_step1 Step 1: O-Arylation cluster_step2 Step 2: Intramolecular Cyclization A This compound C O-Arylation (e.g., Ullmann Coupling) A->C B Aryl Halide B->C D 2-Aryloxy-bromobenzene Intermediate C->D E Intramolecular C-H Activation/Cyclization (e.g., Pd-catalyzed) D->E F Dibenzofuran E->F

Caption: General workflow for the synthesis of dibenzofurans from this compound.

Experimental Protocol: Two-Step Synthesis of Dibenzofuran

This protocol outlines a two-step synthesis of the parent dibenzofuran from this compound and 2-bromobenzene.

Step 1: Synthesis of 2-(2-Bromophenoxy)bromobenzene

Reagent/ParameterValueMoles (mmol)Molar Equiv.
This compound1.73 g10.01.0
1,2-Dibromobenzene1.3 mL11.01.1
CuI190 mg1.00.1
K₂CO₃2.76 g20.02.0
Pyridine20 mL--
Reaction Conditions
Temperature130 °C (reflux)
Time48 h
AtmosphereInert (Argon or Nitrogen)

Step-by-Step Methodology (Step 1):

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine this compound (1.73 g, 10.0 mmol), 1,2-dibromobenzene (1.3 mL, 11.0 mmol), CuI (190 mg, 1.0 mmol), and K₂CO₃ (2.76 g, 20.0 mmol) in pyridine (20 mL).

  • Reaction Execution: Heat the mixture to reflux (130 °C) and maintain for 48 hours under an inert atmosphere.

  • Work-up: Cool the reaction mixture and pour it into 100 mL of 2M HCl. Extract with diethyl ether (3 x 50 mL).

  • Purification: Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography (silica gel, hexane) to yield 2-(2-bromophenoxy)bromobenzene.

Step 2: Intramolecular Cyclization to Dibenzofuran

Reagent/ParameterValueMoles (mmol)Molar Equiv.
2-(2-Bromophenoxy)bromobenzene328 mg1.01.0
Pd(OAc)₂11.2 mg0.050.05
P(o-tol)₃30.4 mg0.10.1
K₂CO₃276 mg2.02.0
DMA5 mL--
Reaction Conditions
Temperature150 °C
Time24 h
AtmosphereInert (Argon or Nitrogen)

Step-by-Step Methodology (Step 2):

  • Reaction Setup: To a sealed tube, add 2-(2-bromophenoxy)bromobenzene (328 mg, 1.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol), tri(o-tolyl)phosphine (30.4 mg, 0.1 mmol), and K₂CO₃ (276 mg, 2.0 mmol) in dimethylacetamide (DMA) (5 mL).

  • Reaction Execution: Degas the mixture and heat to 150 °C for 24 hours.

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers, dry, and concentrate. Purify by column chromatography (silica gel, hexane) to afford dibenzofuran.

Conclusion and Future Outlook

This compound has firmly established itself as a versatile and indispensable building block in the arsenal of the modern organic chemist. Its ability to participate in a wide range of powerful synthetic transformations, particularly palladium-catalyzed cross-coupling reactions and as a precursor to complex heterocyclic systems, underscores its strategic importance. The protocols detailed in this application note provide a practical foundation for researchers to harness the full potential of this remarkable molecule. As the demand for novel and complex organic molecules continues to grow in the fields of medicine, materials science, and beyond, the creative and efficient utilization of fundamental building blocks like this compound will undoubtedly continue to drive innovation and discovery.

References

Photodegradation methodology of 2-Bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Methodologies of 2-Bromophenol Photodegradation

Introduction: The Challenge of this compound

This compound (2-BP) is a halogenated organic compound characterized by a bromine atom attached to a phenol ring. While it has natural origins, being identified as a marine metabolite, its presence in the environment is often linked to industrial processes, including its use as an intermediate in the synthesis of pharmaceuticals and dyes, and as a wood preservative. Due to its persistence, potential toxicity, and unpleasant odor, 2-BP is considered an environmental pollutant of concern. Conventional wastewater treatment methods often struggle to effectively mineralize such recalcitrant compounds.

Advanced Oxidation Processes (AOPs) represent a powerful class of chemical treatment procedures designed to degrade persistent organic pollutants. Among these, photodegradation methodologies, which utilize light energy to initiate oxidative degradation, have shown significant promise. These techniques can transform toxic organic molecules into less harmful intermediates and, ultimately, mineralize them into carbon dioxide, water, and inorganic bromide ions.

This document serves as a detailed guide for researchers and drug development professionals, providing both the theoretical underpinnings and practical, step-by-step protocols for three primary photodegradation methodologies applied to this compound: Direct UV Photolysis, Heterogeneous Photocatalysis with Titanium Dioxide (TiO₂), and the Photo-Fenton process.

Direct UV Photolysis of this compound

Direct photolysis is the most fundamental photodegradation process, relying on the direct absorption of photons by the target molecule, leading to its decomposition without the need for a catalyst.

Principle and Mechanism

The photodegradation of this compound is initiated by the absorption of UV radiation, typically at wavelengths corresponding to its absorption maxima. This absorption excites the molecule to a higher energy state, which can lead to the cleavage of the carbon-bromine (C-Br) bond, the rate-limiting step in some cases. The primary degradation pathways involve photohydrolysis, debromination, and the transfer of the bromine atom to different positions on the phenol ring, resulting in the formation of various hydroxyderivatives and bromophenol homologs.[1][2] The process is complex, often involving ten or more components in parallel or higher-order reactions.[1][2] Interestingly, studies have shown that while the reaction rate is significantly affected by the light source (UV lamp vs. sunlight), the identity of the resulting photoproducts remains largely the same.[1][2]

Experimental Protocol: Direct UV Photolysis

This protocol outlines the procedure for degrading a 10 mg/L aqueous solution of this compound.

Materials and Equipment:

  • This compound (98% purity or higher)

  • Milli-Q or deionized water

  • Quartz photoreactor vessel

  • Low-pressure mercury UV lamp (emitting primarily at 254 nm) or a medium-pressure mercury lamp

  • Magnetic stirrer and stir bar

  • pH meter and calibration standards

  • Micropipettes and standard laboratory glassware

  • HPLC system with a UV detector, or a UV-Vis spectrophotometer for analysis

  • Syringe filters (0.22 µm)

Procedure:

  • Solution Preparation: Prepare a 100 mg/L stock solution of this compound in a minimal amount of a suitable solvent like methanol, and then dilute it with Milli-Q water to the desired final concentration (e.g., 10 mg/L). Ensure the final concentration of the organic solvent is negligible.

  • Reactor Setup: Place a specific volume (e.g., 100 mL) of the 2-BP solution into the quartz photoreactor. Add a magnetic stir bar.

  • Initial Sample (T=0): Before turning on the lamp, withdraw an initial sample (e.g., 1 mL), filter it through a 0.22 µm syringe filter, and store it for analysis. This serves as the baseline concentration.

  • Initiate Photolysis: Place the UV lamp in the designated position relative to the reactor (e.g., immersed or externally irradiating). Turn on the lamp and the magnetic stirrer to ensure the solution remains homogeneous.

  • Sampling: Withdraw aliquots of the solution at predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes). Immediately filter each sample to quench any further reaction and prepare it for analysis.

  • Analysis: Analyze the concentration of this compound in each sample using a pre-calibrated HPLC or UV-Vis spectrophotometer. For spectrophotometric analysis, monitor the decrease in absorbance at the λ_max of this compound (~275 nm).

Workflow for Direct UV Photolysis

G cluster_prep Preparation cluster_reaction Photoreaction cluster_analysis Analysis prep_sol Prepare 2-BP Aqueous Solution adjust_ph Adjust pH (if studying effect) prep_sol->adjust_ph load_reactor Load Solution into Quartz Reactor adjust_ph->load_reactor sample_t0 Take T=0 Sample load_reactor->sample_t0 start_uv Start UV Lamp & Stirring sample_t0->start_uv sample_ti Withdraw Samples at Intervals (ti) start_uv->sample_ti filter_sample Filter Samples (0.22 µm) sample_ti->filter_sample analyze Analyze via HPLC or UV-Vis Spectroscopy filter_sample->analyze calc Calculate Degradation Efficiency (%) analyze->calc

Caption: Workflow for direct photolysis of this compound.

Heterogeneous Photocatalysis using Titanium Dioxide (TiO₂)

Heterogeneous photocatalysis is a highly effective AOP that utilizes a semiconductor material, most commonly TiO₂, to generate powerful reactive oxygen species (ROS) under UV irradiation.

Principle and Mechanism

When TiO₂ particles are irradiated with photons of energy greater than or equal to their band gap (3.2 eV for anatase), an electron (e⁻) is promoted from the valence band to the conduction band, leaving behind a positive hole (h⁺). These charge carriers migrate to the catalyst surface and initiate redox reactions.

  • Oxidation: The positive holes (h⁺) are powerful oxidants that can directly oxidize adsorbed this compound or react with water molecules to form highly reactive hydroxyl radicals (•OH).

  • Reduction: The conduction band electrons (e⁻) can react with dissolved oxygen to produce superoxide radical anions (O₂•⁻), which can further lead to the formation of other ROS.

These highly reactive species, particularly the hydroxyl radical, are non-selective and can effectively attack the this compound molecule, leading to its degradation and eventual mineralization. The efficiency of this process is highly dependent on factors like pH, catalyst dosage, and the initial concentration of the pollutant.[3][4]

G cluster_tio2 TiO₂ Particle cluster_reactants Reactants in Solution cluster_products Reactive Species & Products vb Valence Band (VB) cb Conduction Band (CB) vb->cb e⁻ h2o H₂O vb->h2o h⁺ reacts with o2 O₂ cb->o2 e⁻ reacts with oh_rad •OH (Hydroxyl Radical) h2o->oh_rad forms o2_rad O₂•⁻ (Superoxide) o2->o2_rad forms bp This compound degradation_products Degradation Products (CO₂, H₂O, Br⁻) bp->degradation_products oh_rad->bp Attacks light UV Photon (hν) light->vb Excitation

Caption: Mechanism of TiO₂ photocatalysis for degradation.

Experimental Protocol: TiO₂ Photocatalysis

Materials and Equipment:

  • Same as Section 1.2, with the addition of:

  • Titanium dioxide (e.g., Degussa P25 or anatase nanopowder)

  • Ultrasonic bath

Procedure:

  • Catalyst Suspension: Prepare the photocatalyst suspension by adding the desired amount of TiO₂ (e.g., 1.0 g/L) to the 2-BP solution.[3]

  • Dispersion: Sonicate the suspension for 15-30 minutes to ensure uniform dispersion of the TiO₂ particles and break up agglomerates.

  • Adsorption Equilibrium: Before irradiation, stir the suspension in the dark for a set period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the 2-BP and the catalyst surface.

  • Initial Sample (T=0): After the dark period, take the T=0 sample. This concentration represents the amount of 2-BP remaining after initial adsorption.

  • Initiate Photocatalysis: Turn on the UV lamp and begin irradiation while maintaining constant stirring.

  • Sampling: Withdraw aliquots at set time intervals. It is crucial to immediately filter the samples through a 0.22 µm syringe filter (preferably PTFE or another chemically resistant material) to remove all TiO₂ particles and stop the photocatalytic reaction.

  • Analysis: Analyze the filtrate for the remaining this compound concentration using HPLC. UV-Vis spectroscopy can be challenging due to potential interference from fine, unfilterable nanoparticles.

Key Influencing Factors

The efficiency of TiO₂ photocatalysis is governed by several operational parameters.

ParameterOptimal Range/EffectRationale
Catalyst Loading Typically 0.5 - 2.0 g/LInsufficient catalyst limits the number of active sites. Excess catalyst can increase turbidity, causing light scattering and reducing photon penetration.
pH Acidic to Neutral (pH 5-7)The surface charge of TiO₂ and the speciation of 2-BP are pH-dependent. Near the point of zero charge of TiO₂ (~pH 6.2), catalyst aggregation can occur.[3]
Initial 2-BP Conc. Lower concentrations degrade fasterAt high concentrations, intermediates can compete with the parent compound for active sites on the catalyst surface, and the catalyst may become saturated.[5]
Light Intensity Rate increases with intensity up to a pointAt low intensity, the rate is limited by electron-hole pair generation. At high intensity, the rate can become limited by mass transfer or electron-hole recombination.

Photo-Fenton Degradation

The photo-Fenton process is a powerful AOP that enhances the traditional Fenton reaction (Fe²⁺ + H₂O₂) with UV or visible light, dramatically increasing the rate of hydroxyl radical production.

Principle and Mechanism

The core of the Fenton process is the reaction between ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to produce hydroxyl radicals (•OH).

  • Fenton Reaction: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

The reaction slows down as Fe²⁺ is consumed and converted to ferric ions (Fe³⁺). The introduction of light (photo-Fenton) accelerates the process significantly through the photoreduction of Fe³⁺ back to Fe²⁺, thus regenerating the catalyst and producing additional •OH.[6]

  • Photoreduction of Fe³⁺: Fe³⁺ + H₂O + hν → Fe²⁺ + •OH + H⁺

This cyclic process ensures a sustained, high concentration of hydroxyl radicals, leading to rapid and efficient degradation of organic pollutants like this compound.[7] The optimal pH for this process is typically acidic (around 2.5-4.0) to keep iron ions in solution and prevent their precipitation as hydroxides.[7]

G Fe2 Fe²⁺ Fe3 Fe³⁺ Fe2->Fe3 + H₂O₂ OH_rad •OH Fe2->OH_rad Generates Fe3->Fe2 + UV Light Fe3->OH_rad Generates BP 2-BP OH_rad->BP Attacks Products Products BP->Products H2O2 H₂O₂ UV UV Light (hν)

Caption: The catalytic cycle of the Photo-Fenton process.

Experimental Protocol: Photo-Fenton Degradation

Materials and Equipment:

  • Same as Section 1.2, with the addition of:

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O) or similar Fe²⁺ source

  • Hydrogen peroxide (H₂O₂, 30% w/w)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

Procedure:

  • Solution Preparation: To a known volume of 2-BP solution in the photoreactor, add the required amount of FeSO₄·7H₂O to achieve the desired Fe²⁺ concentration (e.g., 0.45 mM).[7]

  • pH Adjustment: Adjust the pH of the solution to the optimal range, typically ~3.0, using dilute H₂SO₄. This step is critical for the reaction's efficiency.[8]

  • Initiate Reaction: Add the required volume of H₂O₂ (e.g., to a final concentration of 22 mM) to the solution.[7] Immediately turn on the UV lamp and stirrer. This moment is considered T=0.

  • Sampling: Withdraw samples at specified time intervals.

  • Quenching: Immediately quench the reaction in the sample by adding a small amount of a strong base (like NaOH) to raise the pH and precipitate the iron, or by adding a radical scavenger like methanol or sodium sulfite.

  • Sample Preparation: Centrifuge or filter the quenched sample to remove the precipitated iron hydroxide before analysis.

  • Analysis: Quantify the remaining this compound concentration using HPLC. It is also highly recommended to measure the Total Organic Carbon (TOC) to assess the degree of mineralization, as the photo-Fenton process is very effective at breaking down the aromatic ring.[6][7]

Analytical Methods for Monitoring Degradation

A robust analytical methodology is essential for validating the degradation process, quantifying its efficiency, and identifying potential intermediate products.

TechniqueApplicationDetails
UV-Vis Spectroscopy Rapid monitoring of 2-BP concentration.Involves tracking the decrease in the absorbance peak of 2-BP (~275 nm). It is fast but can be prone to interference from aromatic intermediates that absorb in the same region. Best used for preliminary or screening studies.[2][9]
High-Performance Liquid Chromatography (HPLC) Accurate quantification of 2-BP and separation of byproducts.HPLC coupled with a Diode Array Detector (DAD) is the gold standard. It allows for precise quantification of the parent compound and can resolve various degradation products. A C8 or C18 column is typically used with a mobile phase of acetonitrile and acidified water.[1][2][10]
Mass Spectrometry (MS) Identification of degradation intermediates.When coupled with HPLC (LC-MS) or GC (GC-MS), MS provides structural information on the byproducts formed during degradation, allowing for the elucidation of the degradation pathway.[1][9][11]
Total Organic Carbon (TOC) Analysis Measurement of mineralization.A TOC analyzer measures the total amount of organically bound carbon in the sample. A decrease in TOC over time indicates that the organic pollutant is being converted to CO₂, signifying complete mineralization.[6][8]

Conclusion

The photodegradation of this compound offers a viable pathway for its removal from aqueous environments. The choice of methodology—Direct Photolysis, TiO₂ Photocatalysis, or the Photo-Fenton process—depends on the specific application, desired efficiency, and operational constraints. Direct photolysis is the simplest but often the slowest. TiO₂ photocatalysis is a robust and widely studied method, while the photo-Fenton process offers extremely rapid degradation but requires strict pH control and the addition of reagents. For any chosen method, a rigorous experimental design coupled with precise analytical techniques is paramount to achieving reliable and reproducible results, contributing to the development of effective water remediation technologies.

References

Application Notes: Strategies for the Purification of 2-Bromophenol Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2-Bromophenol is a critical intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals, where isomeric purity is paramount for downstream reaction efficacy and final product safety.[1][2] Syntheses of this compound, most commonly via electrophilic bromination of phenol, invariably yield a mixture of constitutional isomers and poly-brominated species.[2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective purification of this compound from typical crude reaction mixtures. We will explore the causality behind impurity formation, present detailed protocols for primary purification techniques including fractional distillation and flash column chromatography, and discuss analytical methods for purity verification.

Introduction: The Challenge of Isomeric Purity

The synthesis of this compound is a classic example of electrophilic aromatic substitution. The hydroxyl group of phenol is a strong activating, ortho, para-directing group, leading to the concurrent formation of this compound and 4-bromophenol.[3] Furthermore, the activated ring is susceptible to over-bromination, generating significant quantities of 2,4-dibromophenol and 2,6-dibromophenol as byproducts.[3] The structural similarity and close physical properties of these isomers present a significant purification challenge.[4] This guide details robust methodologies to isolate this compound in high purity, a critical requirement for its use as a versatile synthetic intermediate.[2]

Understanding the Impurity Profile

Effective purification begins with understanding the composition of the crude mixture. The primary impurities in a typical phenol bromination reaction are unreacted phenol, the isomeric 4-bromophenol, and di-substituted products.

Key Impurities:

  • Phenol: Unreacted starting material.

  • 4-Bromophenol (p-bromophenol): The major isomeric byproduct.

  • 2,4-Dibromophenol: A common poly-brominated byproduct.

  • 2,6-Dibromophenol: Another potential di-substituted impurity.

The relative abundance of these impurities depends heavily on reaction conditions such as the brominating agent, solvent, and temperature.[2][5] The choice of purification strategy is dictated by the differences in the physical properties of these compounds.

Table 1: Physical Properties of this compound and Common Impurities

CompoundCAS NumberMolecular Weight ( g/mol )Melting Point (°C)Boiling Point (°C)
This compound 95-56-7173.015[1]195[1]
4-Bromophenol106-41-2173.0163-67[6]236-238[6]
Phenol108-95-294.1140.5181.7
2,4-Dibromophenol615-58-7251.9038-42242

The significant difference in boiling points between this compound and 4-bromophenol/dibromophenols makes fractional distillation a viable primary purification method. Conversely, the difference in polarity, driven by the position of the bromine atom relative to the hydroxyl group, allows for separation by column chromatography.

Caption: Impurity profile from the direct bromination of phenol.

Purification Methodologies & Protocols

The selection of a purification technique depends on the scale of the reaction, the required purity, and the available equipment. Fractional distillation is often suitable for larger scales, while flash chromatography provides excellent separation for smaller to medium scales.

Method 1: Vacuum Fractional Distillation

Principle: This technique separates compounds based on differences in their boiling points.[7] Since the boiling points of this compound and its main isomer, 4-bromophenol, differ by over 40°C, fractional distillation is highly effective.[6] Performing the distillation under vacuum is crucial to lower the required temperature, thereby preventing thermal degradation of the phenols.

Fractional_Distillation_Workflow start Start: Crude Product Mixture setup Assemble Fractional Distillation Apparatus (Vigreux Column) start->setup vacuum Apply Vacuum (e.g., 25-30 mmHg) setup->vacuum heat Gradually Heat Mixture (Heating Mantle) vacuum->heat collect1 Collect First Fraction (Low-boiling impurities, e.g., unreacted Phenol) heat->collect1 Temp < B.P. of 2-BP collect2 Collect Main Fraction (this compound) collect1->collect2 Temp stabilizes at B.P. of 2-BP residue Stop Distillation. High-boiling Residue (4-Bromophenol, Di-BPs) collect2->residue Temp rises or vapor pressure drops end End: Purified this compound collect2->end

Caption: Workflow for vacuum fractional distillation.

Protocol:

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a receiving flask, and a thermometer. Ensure all glassware is dry.[7]

  • Charging the Flask: Charge the crude reaction mixture into the round-bottom flask along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Applying Vacuum: Connect the apparatus to a vacuum source. A pressure of 25-30 mmHg is a good starting point, which will significantly lower the boiling points of the components.[8]

  • Heating: Gently heat the flask using a heating mantle.

  • Collecting Fractions:

    • Monitor the temperature at the thermometer. The first fraction will contain lower-boiling impurities.

    • As the temperature stabilizes at the boiling point of this compound (at the applied pressure), change the receiving flask to collect the pure product. A literature procedure reports a boiling point of 145-150°C at 25-30 mmHg for p-bromophenol, and o-bromophenol will be lower.[8]

    • Continue collecting this fraction as long as the temperature remains constant.

  • Shutdown: Once the temperature begins to rise again or the distillation rate slows significantly, stop the distillation. The remaining residue in the flask will contain higher-boiling impurities like 4-bromophenol and dibromophenols.[8]

  • Analysis: Analyze the collected main fraction for purity using the methods described in Section 4.

Method 2: Flash Column Chromatography

Principle: Flash chromatography is a medium-pressure liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (a solvent system).[9] this compound is more polar than dibromophenols but has a polarity distinct from 4-bromophenol, allowing for effective separation. This method is fast, efficient, and suitable for purifying gram-scale quantities.[9]

Flash_Chromatography_Workflow start Start: Crude Product Mixture pack Pack Column with Silica Gel Slurry start->pack load Load Sample onto Column (Wet or Dry Loading) pack->load elute Elute with Mobile Phase (e.g., Hexane/EtOAc) load->elute collect Collect Fractions Sequentially elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions Containing this compound tlc->combine concentrate Concentrate Combined Fractions in vacuo combine->concentrate end End: Purified this compound concentrate->end

Caption: Workflow for flash column chromatography.

Protocol:

  • Solvent System Selection: Determine an appropriate solvent system using Thin Layer Chromatography (TLC). A mixture of hexanes and ethyl acetate is a common choice.[10][11] Aim for an Rf value of ~0.3 for this compound. A good starting point is 10-20% ethyl acetate in hexanes.[11]

  • Column Packing:

    • Select a column of appropriate size for your sample quantity.

    • Prepare a slurry of silica gel (230-400 mesh) in the least polar mobile phase (e.g., hexanes).[12]

    • Pour the slurry into the column and use positive pressure to pack the bed firmly, ensuring no air bubbles are trapped.[9]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for "dry loading," adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the chosen mobile phase, applying positive pressure (air or nitrogen).

    • Collect fractions in test tubes or vials. The less polar dibromophenol byproducts will elute first, followed by this compound, and then the more polar 4-bromophenol.

  • Fraction Analysis: Spot each collected fraction onto a TLC plate to identify which fractions contain the pure desired product.

  • Product Isolation: Combine the pure fractions containing this compound and remove the solvent using a rotary evaporator to yield the purified product.

Purity Analysis and Characterization

Post-purification analysis is essential to confirm the identity and purity of the isolated this compound. A combination of chromatographic and spectroscopic techniques should be employed.

Table 2: Analytical Techniques for Purity Verification

TechniquePurposeExpected Results for Pure this compound
GC-MS Purity assessment and identification of volatile impurities.A single major peak with the correct retention time and a mass spectrum showing the molecular ion (m/z 172/174) and characteristic fragmentation pattern.[13]
HPLC Quantitative purity analysis.A single major peak at the characteristic retention time for this compound under the specified method conditions.[14][15]
¹H NMR Structural confirmation and detection of isomers.A complex multiplet pattern in the aromatic region (approx. 6.8-7.5 ppm) and a broad singlet for the hydroxyl proton, consistent with the 1,2-disubstituted pattern.[16]
¹³C NMR Structural confirmation.Six distinct signals in the aromatic region, with the carbon bearing the bromine atom shifted downfield.[17]

Conclusion

The successful purification of this compound from its reaction mixture is a critical step for its application in research and development. The choice between vacuum fractional distillation and flash column chromatography depends on the specific experimental context, including scale and desired purity. Fractional distillation is a robust method for larger quantities, capitalizing on the significant boiling point differences between isomers. Flash chromatography offers high resolution for smaller scales, separating components based on polarity. In all cases, rigorous post-purification analysis via GC-MS, HPLC, and NMR is mandatory to validate the purity and structural integrity of the final product.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the Suzuki-Miyaura cross-coupling reaction of 2-bromophenol, a versatile building block in the synthesis of pharmaceuticals and functional materials. This document offers in-depth technical guidance, field-proven insights, and detailed experimental protocols to enable researchers to successfully implement and optimize this important transformation.

Introduction: The Significance of 2-Hydroxybiphenyl Scaffolds

The Suzuki-Miyaura coupling is a Nobel Prize-winning, palladium-catalyzed reaction that forges a carbon-carbon bond between an organoboron species and an organic halide or triflate.[1] This reaction is a cornerstone of modern organic synthesis due to its mild conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.

The coupling of this compound is of particular interest as it provides a direct route to 2-hydroxybiphenyls. This structural motif is a key pharmacophore found in a variety of biologically active compounds and serves as a crucial intermediate in the synthesis of more complex molecules, including ligands for asymmetric catalysis and advanced materials. However, the ortho-hydroxyl group of this compound introduces specific challenges that require careful consideration of the reaction parameters to achieve high yields and avoid side reactions.

Understanding the Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2] The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated as the 2-hydroxybiphenyl product, regenerating the Pd(0) catalyst.

The choice of catalyst, ligand, base, and solvent all play a critical role in the efficiency of each step of this cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd this compound PdII_Aryl Ar-Pd(II)-Br(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'B(OH)2 Base PdII_Diaryl Ar-Pd(II)-Ar'(L_n) Transmetalation->PdII_Diaryl PdII_Diaryl->Pd0 RedElim Reductive Elimination PdII_Diaryl->RedElim Product Ar-Ar' RedElim->Product

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for the Coupling of this compound

The proximity of the hydroxyl group to the reaction center in this compound can influence the reaction in several ways:

  • Catalyst Inhibition: The hydroxyl group can coordinate to the palladium center, potentially deactivating the catalyst and leading to lower yields.[3]

  • Electronic Effects: The electron-donating nature of the hydroxyl group can affect the rate of oxidative addition.

  • Substrate Deprotonation: The acidic proton of the phenol can be removed by the base, forming a phenoxide which may have different reactivity or solubility.

To address these challenges, careful selection of the reaction components is crucial.

Catalyst and Ligand Selection

The choice of the palladium source and the supporting ligand is paramount for a successful coupling. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher yields and broader substrate scope, especially for challenging substrates.

  • Palladium Precatalysts: Pre-formed palladium complexes, such as those derived from bulky biarylphosphine ligands, often exhibit superior activity.

  • Ligands: Bulky, electron-rich phosphine ligands are generally preferred as they promote both the oxidative addition and reductive elimination steps.[4] Ligands like SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl) have shown excellent performance in couplings of sterically hindered and electron-rich aryl halides.[5]

Base and Solvent Selection

The base plays a critical role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction outcome.

  • Bases: While common inorganic bases like K₂CO₃ and K₃PO₄ are widely used, stronger bases like Cs₂CO₃ can be more effective in challenging couplings.[6][7] The higher solubility of cesium salts in organic solvents can be advantageous.[6]

  • Solvents: A mixture of an organic solvent and water is typically employed. Common organic solvents include toluene, dioxane, and THF. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the Suzuki-Miyaura coupling of this compound.

Experimental_Workflow start Start reagents Combine this compound, Boronic Acid, Base, Catalyst, and Ligand start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed Solvents inert->solvent heat Heat Reaction Mixture with Vigorous Stirring solvent->heat monitor Monitor Reaction Progress (TLC/GC-MS) heat->monitor workup Aqueous Workup (Extraction) monitor->workup Reaction Complete purify Purify Product (Column Chromatography) workup->purify end End purify->end

Figure 2: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 1: Conventional Heating with Pd(PPh₃)₄

This protocol utilizes a traditional and widely available catalyst system.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Toluene

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add degassed toluene (10 mL) and degassed water (2 mL) via syringe.

  • Reaction: Heat the reaction mixture to 90 °C in a preheated oil bath and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]

Protocol 2: Microwave-Assisted Coupling with a Modern Catalyst System

Microwave irradiation can significantly accelerate the reaction, often leading to higher yields in shorter times.[3][9]

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Microwave-safe reaction vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave-safe reaction vial, combine this compound (0.5 mmol), the arylboronic acid (0.6 mmol), Pd(OAc)₂ (0.01 mmol), SPhos (0.02 mmol), and Cs₂CO₃ (1.0 mmol).

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Microwave Reaction: Seal the vial and place it in a microwave reactor. Heat the mixture to 120 °C for 15-30 minutes.[10]

  • Work-up and Purification: After cooling to room temperature, follow the work-up and purification steps as described in Protocol 1.

Comparative Performance of Catalytic Systems

The choice of catalyst and reaction conditions can significantly impact the yield of the desired 2-hydroxybiphenyl. The following table summarizes representative data for the Suzuki-Miyaura coupling of this compound with various arylboronic acids.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene/H₂O901875[11]
Pd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O100492[4]
Pd/CK₂CO₃H₂O150 (MW)0.583[3]
Pd(dppf)Cl₂K₃PO₄DMF/H₂O801288[12]

Note: Yields are highly dependent on the specific arylboronic acid used and the precise reaction conditions. This table is intended as a guide for selecting a starting point for optimization.

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. This section addresses common problems encountered in the Suzuki-Miyaura coupling of this compound.

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently degassed solvents- Impure reagents- Use a fresh batch of catalyst or a precatalyst.- Ensure thorough degassing of all solvents.- Purify starting materials if necessary.
Formation of Homocoupled Byproducts - Presence of oxygen- Catalyst decomposition- Maintain a strict inert atmosphere throughout the reaction.- Consider using a more robust ligand or a lower reaction temperature.
Dehalogenation of this compound - Presence of a hydride source- Certain bases or solvents- Use a non-protic solvent if possible.- Screen different bases; avoid those that can act as hydride donors.[13]
Low Yield with Sterically Hindered Boronic Acids - Steric hindrance impeding transmetalation- Use a bulkier, more electron-rich ligand (e.g., SPhos, XPhos).- Increase the reaction temperature or use microwave irradiation.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for the synthesis of valuable 2-hydroxybiphenyl derivatives. By understanding the mechanistic nuances and carefully selecting the catalyst, ligand, base, and solvent, researchers can overcome the challenges posed by the ortho-hydroxyl group and achieve high yields of the desired products. The protocols and troubleshooting guide provided in these application notes offer a solid foundation for the successful implementation and optimization of this important transformation in both academic and industrial settings.

References

Williamson ether synthesis using 2-Bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Williamson Ether Synthesis for the Preparation of Aryl Ethers from 2-Bromophenol

Introduction and Strategic Overview

The Williamson ether synthesis, a cornerstone of organic chemistry since its discovery in 1850, remains the preeminent and most versatile method for the preparation of both symmetrical and asymmetrical ethers.[1][2] Its enduring relevance in both academic research and industrial-scale synthesis is a testament to its reliability and broad scope.[1][3] This application note provides a detailed protocol and mechanistic insights for the synthesis of 2-bromoaryl ethers using this compound as the starting material. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, involving the deprotonation of a phenol to form a potent nucleophile, the phenoxide, which subsequently displaces a halide from a primary alkyl halide.[4][5]

The resulting 2-bromoaryl ethers are valuable intermediates in organic synthesis. The presence of both an ether linkage and a halogen on the aromatic ring allows for orthogonal reactivity, making them versatile building blocks for pharmaceuticals, agrochemicals, and complex molecular architectures through subsequent cross-coupling reactions.[6] This guide is designed for researchers and drug development professionals, offering a framework built on established principles to ensure experimental success and reproducibility.

Mechanism and Scientific Principles: A Causality-Driven Approach

A thorough understanding of the underlying mechanism is critical for optimizing reaction conditions and troubleshooting potential issues. The synthesis proceeds in two discrete, yet mechanistically linked, stages.

Step 1: Deprotonation and Formation of the Nucleophile

The reaction is initiated by the deprotonation of the weakly acidic hydroxyl group of this compound (pKa ≈ 8.4) to form the corresponding 2-bromophenoxide ion. Given the pKa of phenols, a sufficiently strong base is required to ensure complete and irreversible formation of the alkoxide.[4]

  • Choice of Base: While strong bases like sodium hydride (NaH) are highly effective, generating the phenoxide and hydrogen gas which simply bubbles out of the solution, milder bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred for their ease of handling and are particularly effective in polar aprotic solvents. The carbonate base is sufficient to deprotonate the phenol, driving the equilibrium towards the formation of the more nucleophilic phenoxide.

Step 2: The SN2 Nucleophilic Attack

The generated 2-bromophenoxide anion is an excellent nucleophile. The core of the Williamson synthesis is the subsequent SN2 reaction, where this phenoxide attacks the electrophilic carbon of an alkyl halide, displacing the halide leaving group in a concerted mechanism.[1][7]

  • The Alkylating Agent: The success of the Williamson ether synthesis is highly contingent on the structure of the alkyl halide. The reaction works best with methyl halides and primary alkyl halides.[8][9] Secondary alkyl halides will lead to a mixture of substitution (SN2) and elimination (E2) products, with elimination often predominating.[10][11] Tertiary alkyl halides will almost exclusively yield the elimination product, an alkene, and are thus unsuitable for this synthesis.[8]

  • Solvent Effects: The choice of solvent is crucial for promoting the SN2 pathway. Polar aprotic solvents such as N,N-dimethylformamide (DMF), acetonitrile, or acetone are ideal.[1][3] These solvents can solvate the cation (e.g., K⁺) but do not strongly solvate the phenoxide anion, leaving it "naked" and highly nucleophilic, thereby accelerating the reaction rate.[7] Protic solvents, by contrast, would solvate and stabilize the phenoxide through hydrogen bonding, reducing its nucleophilicity and slowing the reaction.

Potential Side Reactions: C- vs. O-Alkylation

The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the activated carbon atoms of the aromatic ring (ortho and para positions). While O-alkylation is generally favored, C-alkylation can become a competing side reaction under certain conditions.[1][12] The use of polar aprotic solvents typically favors O-alkylation, whereas protic solvents can promote C-alkylation.[13]

Reaction Mechanism: Williamson Ether Synthesis of 2-Bromoanisole

Caption: Reaction mechanism for the synthesis of 2-bromoanisole.

Detailed Experimental Protocol: Synthesis of 2-Bromoanisole

This protocol details the synthesis of 2-bromoanisole from this compound and methyl iodide.

Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Personal protective equipment (safety goggles, lab coat, and appropriate gloves) is mandatory. This compound is toxic and a skin irritant. Methyl iodide is a carcinogen and highly toxic. Handle with extreme care.

Materials and Reagents
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)Eq.
This compoundC₆H₅BrO173.015.00 g28.91.0
Potassium CarbonateK₂CO₃138.215.99 g43.351.5
Methyl IodideCH₃I141.942.44 mL (5.56 g)39.21.35
Acetone (anhydrous)C₃H₆O58.0850 mL--
Diethyl Ether(C₂H₅)₂O74.12~100 mL--
5% aq. KOHKOH56.11~60 mL--
Brine (sat. NaCl)NaCl58.44~20 mL--
Anhydrous MgSO₄MgSO₄120.37~5 g--
Step-by-Step Methodology
  • Reaction Setup:

    • To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add this compound (5.00 g, 28.9 mmol).

    • Add anhydrous potassium carbonate (5.99 g, 43.35 mmol) and anhydrous acetone (50 mL).

    • Fit the flask with a reflux condenser.

  • Execution of Reaction:

    • Stir the suspension at room temperature for 15 minutes.

    • Add methyl iodide (2.44 mL, 39.2 mmol) dropwise via syringe through the top of the condenser.

    • Heat the reaction mixture to reflux (approx. 60-65°C) using a heating mantle.

    • Maintain the reflux with vigorous stirring for 6-8 hours.[14]

    • Self-Validation: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate). Spot the starting material (this compound) and the reaction mixture. The reaction is complete upon the disappearance of the starting phenol spot and the appearance of a new, less polar product spot.

  • Work-up and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Filter the solid potassium salts using a Büchner funnel and wash the solid cake with a small amount of acetone.

    • Transfer the filtrate to a separatory funnel.

    • Remove the acetone using a rotary evaporator.

    • Dissolve the resulting residue in diethyl ether (~50 mL).

    • Wash the organic layer three times with 20 mL portions of 5% aqueous potassium hydroxide (KOH) to remove any unreacted this compound.[14]

    • Wash the organic layer once with 20 mL of water, followed by 20 mL of brine to remove residual water.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure on a rotary evaporator to yield the crude product.

  • Purification:

    • The crude 2-bromoanisole can be purified by vacuum distillation or column chromatography on silica gel.[14]

    • For column chromatography, use a gradient eluent system starting with pure hexanes and gradually increasing the polarity with ethyl acetate.

    • Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield purified 2-bromoanisole as a colorless liquid.[6]

Experimental Workflow Diagram

Workflow Figure 2: General experimental workflow. A 1. Reagent Setup - Combine this compound, K₂CO₃, and acetone in a flask. B 2. Reaction - Add methyl iodide. - Reflux for 6-8 hours. - Monitor by TLC. A->B C 3. Work-up - Cool and filter. - Remove solvent. - Dissolve in ether. B->C D 4. Extraction & Washing - Wash with 5% KOH. - Wash with water and brine. - Dry with MgSO₄. C->D E 5. Purification - Concentrate crude product. - Purify via column chromatography or vacuum distillation. D->E F 6. Characterization - Obtain ¹H NMR, ¹³C NMR, IR spectra. - Determine yield and purity. E->F

Caption: General experimental workflow.

Product Characterization

Confirming the identity and purity of the synthesized 2-bromoanisole is essential.

  • Appearance: Colorless liquid.[6]

  • Boiling Point: 223 °C (literature value).

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) would be approximately 7.55 (dd, 1H), 7.25 (td, 1H), 6.95 (dd, 1H), 6.85 (td, 1H), and a singlet for the methoxy group (-OCH₃) around 3.90 ppm.[15]

  • ¹³C NMR (CDCl₃, 100 MHz): Expected chemical shifts (δ) would be approximately 156.9, 133.8, 128.3, 122.0, 112.9, 112.4, and 56.4 (for the -OCH₃ carbon).[16]

  • IR Spectroscopy (neat): Expect to see C-H stretching from the aromatic ring (~3000-3100 cm⁻¹), C-H stretching from the methyl group (~2830-2950 cm⁻¹), strong C-O-C stretching for the ether (~1250 cm⁻¹), and C-Br stretching (~500-600 cm⁻¹).[17]

Troubleshooting and Field-Proven Insights

IssuePotential CauseRecommended Solution
Low or No Product Yield Incomplete deprotonation of phenol.Ensure the base (e.g., K₂CO₃) is anhydrous and used in sufficient excess (at least 1.5 eq.).
Inactive alkylating agent.Use a fresh bottle of the alkylating agent (e.g., methyl iodide).
Insufficient reaction time or temperature.Ensure the reaction is refluxed for the recommended duration and monitor completion by TLC.
Presence of Starting Material Incomplete reaction.Increase reaction time or add a slight excess of the alkylating agent. Ensure efficient stirring.
Inefficient work-up.Ensure thorough washing with aqueous base (e.g., 5% KOH) to remove unreacted acidic phenol.
Formation of Side Products Use of secondary or tertiary alkyl halide.The Williamson ether synthesis is not suitable for these substrates due to competing E2 elimination. Use only methyl or primary alkyl halides.[11]
C-alkylation occurred.This is less common but possible. Ensure a polar aprotic solvent is used. Purification by column chromatography should separate O- and C-alkylated isomers.[12][13]

References

From Benchtop to Bioactivity: A Senior Scientist's Guide to Synthesizing Bioactive Heterocycles from 2-Bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Bromophenol in Heterocyclic Synthesis

In the landscape of medicinal chemistry and drug discovery, the selection of a starting material is a strategic decision that dictates the efficiency, diversity, and novelty of the resulting molecular library. This compound stands out as a particularly versatile and cost-effective precursor for the synthesis of a wide array of bioactive heterocyclic compounds. Its intrinsic functionalities—a nucleophilic hydroxyl group and a bromine atom ripe for cross-coupling reactions—provide a powerful toolkit for constructing complex molecular architectures. This guide provides an in-depth exploration of validated protocols and the underlying chemical principles for transforming this compound into three classes of medicinally relevant heterocycles: benzofurans, dibenzofurans, and phenoxazines. Each of these scaffolds is the core of numerous compounds with demonstrated therapeutic potential, ranging from anticancer to antimicrobial agents.

This document is structured to provide not just a series of steps, but a narrative of scientific reasoning. We will delve into the causality behind experimental choices, from the selection of a specific palladium ligand to the role of the base in a copper-catalyzed cyclization. By understanding the "why," researchers can troubleshoot, adapt, and innovate upon these foundational methods.

Part 1: Synthesis of 2-Arylbenzofurans via Palladium-Catalyzed Suzuki-Miyaura Coupling

2-Arylbenzofurans are a prominent class of compounds found in many natural products and synthetic drugs, exhibiting a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a robust and highly versatile method for their synthesis, celebrated for its mild conditions and tolerance of diverse functional groups.[1]

Scientific Rationale and Mechanistic Insight

The synthesis of 2-arylbenzofurans from this compound can be efficiently achieved through a tandem Sonogashira coupling and cyclization, or more commonly, by coupling a pre-formed benzofuran intermediate with an arylboronic acid. Here, we focus on a reliable two-step approach where this compound is first converted to a benzofuran core, which is then arylated. A more direct and elegant approach involves a one-pot reaction of a this compound derivative with a suitable coupling partner.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (in this case, a 2-bromobenzofuran derivative) to form a Pd(II) species.

  • Transmetalation: The aryl group from the organoboron reagent (arylboronic acid) is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic "ate" complex.[4]

  • Reductive Elimination: The two organic ligands on the palladium center couple, forming the new C-C bond of the 2-arylbenzofuran product and regenerating the Pd(0) catalyst.[5]

The choice of ligand is critical. Bulky, electron-rich phosphine ligands, such as SPhos or XPhos, are often employed to stabilize the palladium catalyst and promote the oxidative addition and reductive elimination steps.[6]

Experimental Workflow: Suzuki-Miyaura Coupling

cluster_0 Step 1: Synthesis of Benzofuran Precursor cluster_1 Step 2: Suzuki-Miyaura Cross-Coupling This compound This compound Sonogashira_Coupling Sonogashira Coupling & Cyclization This compound->Sonogashira_Coupling Alkyne Alkyne Alkyne->Sonogashira_Coupling 2-Bromobenzofuran 2-Substituted Benzofuran (e.g., 2-(4-bromophenyl)benzofuran) Sonogashira_Coupling->2-Bromobenzofuran Suzuki_Coupling Suzuki Coupling (Pd Catalyst, Base) 2-Bromobenzofuran->Suzuki_Coupling Arylboronic_Acid Arylboronic_Acid Arylboronic_Acid->Suzuki_Coupling 2-Arylbenzofuran Bioactive 2-Arylbenzofuran Suzuki_Coupling->2-Arylbenzofuran

Caption: Workflow for the synthesis of 2-arylbenzofurans.

Detailed Protocol: Synthesis of 2-Arylbenzo[b]furans via Suzuki Cross-Coupling

This protocol outlines the coupling of a pre-synthesized 2-(4-bromophenyl)benzofuran with an arylboronic acid.[7]

Materials:

  • 2-(4-bromophenyl)benzofuran

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium(II) complex catalyst (e.g., PdCl2(PPh3)2)

  • Potassium carbonate (K₂CO₃)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Reaction flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 2-(4-bromophenyl)benzofuran (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv) in a 1:1 mixture of ethanol and water.

  • Catalyst Addition: Add the palladium(II) complex catalyst (e.g., 5 mol%).

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 80 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add brine to the mixture and extract with dichloromethane or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Anticancer Activity of Benzofuran Derivatives

Numerous benzofuran derivatives synthesized via this and similar methods have demonstrated significant cytotoxic activity against a range of human cancer cell lines.

Compound ClassSpecific DerivativeCancer Cell LineIC50 (µM)Reference
Halogenated Benzofurans3-Bromomethyl-benzofuran derivativeHL-60 (Leukemia)0.1[8]
Halogenated Benzofurans3-Bromomethyl-benzofuran derivativeK562 (Leukemia)5.0[8]
Benzofuran-N-Aryl PiperazineHybrid 16A549 (Lung Carcinoma)0.12[2]
Benzofuran-N-Aryl PiperazineHybrid 16SGC7901 (Gastric Cancer)2.75[2]
Benzofuran-2-carboxamideDerivative 50gA549 (Lung Carcinoma)0.57[3]
Benzofuran-2-carboxamideDerivative 50gHeLa (Cervical Carcinoma)0.73[3]

Part 2: Synthesis of Dibenzofurans via Copper-Catalyzed Ullmann Condensation

Dibenzofurans are another class of heterocycles with a wide array of biological activities, including antimicrobial and cytotoxic effects.[9] The Ullmann condensation is a classical and effective method for the synthesis of the dibenzofuran scaffold, typically involving a copper-catalyzed intramolecular cyclization.[10]

Scientific Rationale and Mechanistic Insight

The synthesis of dibenzofurans from this compound generally proceeds through a two-step sequence. First, an intermolecular Ullmann condensation or a similar C-O coupling reaction is used to form a 2-aryloxyphenol intermediate. This is followed by an intramolecular Ullmann condensation to construct the furan ring.

The mechanism of the Ullmann reaction is believed to involve a Cu(I)/Cu(III) catalytic cycle. The active Cu(I) species undergoes oxidative addition with the aryl halide. Subsequent coordination of the phenol and deprotonation by a base leads to a Cu(III) intermediate, which then undergoes reductive elimination to form the C-O bond and regenerate the Cu(I) catalyst.

Causality in Experimental Choices:

  • Copper Source: Copper(I) salts like CuI are often preferred as they are the active catalytic species. Using Cu(II) salts is possible but may require an in-situ reduction step.[11]

  • Ligand: While traditional Ullmann reactions were often performed without ligands at very high temperatures, modern protocols employ ligands to increase the catalyst's solubility and activity, allowing for milder reaction conditions. Diamine ligands (e.g., 1,10-phenanthroline) and N,O-bidentate ligands (e.g., L-proline) are effective in stabilizing the copper catalyst and facilitating the key steps of the catalytic cycle.[12][13]

  • Base: An inorganic base, such as K₃PO₄ or Cs₂CO₃, is crucial for deprotonating the phenol, making it a more potent nucleophile for the coupling reaction. The choice of base can significantly affect the reaction rate and yield.[14]

Experimental Workflow: Intramolecular Ullmann Condensation

cluster_0 Step 1: Intermolecular Coupling cluster_1 Step 2: Intramolecular Cyclization This compound This compound Intermolecular_Coupling Intermolecular Ullmann Condensation This compound->Intermolecular_Coupling Aryl_Halide Aryl Halide Aryl_Halide->Intermolecular_Coupling 2-Aryloxyphenol 2-Aryloxyphenol Intermediate Intermolecular_Coupling->2-Aryloxyphenol Intramolecular_Ullmann Intramolecular Ullmann Condensation (Cu Catalyst, Ligand, Base) 2-Aryloxyphenol->Intramolecular_Ullmann Dibenzofuran Bioactive Dibenzofuran Intramolecular_Ullmann->Dibenzofuran

Caption: Workflow for the synthesis of dibenzofurans.

Detailed Protocol: Synthesis of Dibenzofuran via Intramolecular Ullmann Condensation

This protocol describes the intramolecular cyclization of a 2-aryloxyphenol intermediate.

Materials:

  • 2-(2-bromophenoxy)phenol

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Cesium carbonate (Cs₂CO₃)

  • High-boiling polar aprotic solvent (e.g., N,N-Dimethylformamide - DMF)

  • Schlenk tube or similar reaction vessel for inert atmosphere

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: To a Schlenk tube, add 2-(2-bromophenoxy)phenol (1.0 equiv), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous DMF via syringe.

  • Reaction Execution: Heat the reaction mixture to 110-130 °C with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the catalyst and base.

  • Extraction: Wash the filtrate with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Biological Activity of Dibenzofuran Derivatives

Dibenzofuran derivatives have shown promise as both antimicrobial and anticancer agents.

Compound ClassSpecific DerivativeActivity TypeTargetIC50 / MICReference
DibenzofuranEupatodibenzofuran AAnticancerA549 (Lung Cancer)5.95 µM[9]
DibenzofuranEupatodibenzofuran AAnticancerMCF-7 (Breast Cancer)5.32 µM[9]
Biphenyl/Dibenzofuran4'-(trifluoromethyl)-[1,1'-biphenyl]-3,4,5-triolAntibacterialMRSA3.13 µg/mL[15]
Biphenyl/Dibenzofuran5-(9H-carbazol-2-yl)benzene-1,2,3-triolAntibacterialMREf6.25 µg/mL[15]

Part 3: Synthesis of Phenoxazines via Condensation and Cyclization

Phenoxazines are nitrogen- and oxygen-containing tricyclic heterocycles that form the core of several important dyes and pharmacologically active compounds, including those with antitumor and antimicrobial properties.[1][3] Their synthesis often involves the condensation of a 2-aminophenol derivative with a suitable partner.

Scientific Rationale and Mechanistic Insight

A common route to the phenoxazine core involves the reaction of 2-aminophenol with a catechol or a quinone derivative. For a synthesis pathway originating from this compound, a key initial step is the conversion of this compound to 2-aminophenol. This can be achieved through a nitration reaction followed by reduction. Once 2-aminophenol is obtained, it can undergo self-condensation at high temperatures or react with another molecule, such as a dihaloarene, to form the phenoxazine ring system.[16]

The reaction of 2-aminophenol with a 1,2-dihaloarene, for instance, proceeds via a double nucleophilic aromatic substitution (SNAAr) reaction, where the amino and hydroxyl groups of two 2-aminophenol molecules displace the halogens on the arene to form the heterocyclic ring.

Experimental Workflow: Phenoxazine Synthesis

cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Phenoxazine Ring Formation This compound This compound Nitration_Reduction 1. Nitration 2. Reduction This compound->Nitration_Reduction 2-Aminophenol 2-Aminophenol Nitration_Reduction->2-Aminophenol Condensation_Cyclization Condensation & Cyclization (Base) 2-Aminophenol->Condensation_Cyclization Dihaloarene 1,2-Dihaloarene Dihaloarene->Condensation_Cyclization Phenoxazine Bioactive Phenoxazine Condensation_Cyclization->Phenoxazine

Caption: Workflow for the synthesis of phenoxazines.

Detailed Protocol: Synthesis of 2,3-Dinitrophenoxazine

This protocol describes the reaction of 2-aminophenol with 1,2-difluoro-4,5-dinitrobenzene.[16]

Materials:

  • 2-Aminophenol

  • 1,2-Difluoro-4,5-dinitrobenzene

  • Sodium carbonate (Na₂CO₃)

  • Ethanol (EtOH)

  • Reaction flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 2-aminophenol (1.0 equiv), 1,2-difluoro-4,5-dinitrobenzene (1.0 equiv), and sodium carbonate (excess) in ethanol.

  • Reaction Execution: Heat the mixture to 70 °C and stir for 6 hours.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up: After cooling, pour the reaction mixture into water.

  • Isolation: Allow the mixture to stand for 1 hour, then filter the precipitate and air-dry to obtain the product.

Biological Activity of Phenoxazine Derivatives

Phenoxazine derivatives have demonstrated potent anticancer and antimicrobial activities.

Compound ClassSpecific DerivativeActivity TypeTargetIC50 / MICReference
PhenoxazinePhx-1AntibacterialM. kansasii1.4 µg/mL[3]
PhenoxazinePhx-2AntibacterialM. kansasii1.4 µg/mL[3]
PhenoxazinePhx-3AntibacterialM. scrofulaceum1.4 µg/mL[3]
Phenoxazine Nucleoside Analog-AnticancerA549 (Lung Cancer)Nanomolar range[17]
Phenoxazine Nucleoside Analog-AnticancerHepG2 (Liver Cancer)Nanomolar range[17]

Conclusion and Future Outlook

This compound is an undeniably powerful starting material for the synthesis of diverse and biologically relevant heterocyclic scaffolds. The palladium- and copper-catalyzed methodologies outlined in this guide represent reliable and scalable pathways to benzofurans, dibenzofurans, and phenoxazines. The key to success in these syntheses lies not only in the precise execution of the protocols but also in a deep understanding of the mechanistic principles that govern them. By appreciating the roles of catalysts, ligands, bases, and solvents, researchers can move beyond simple replication and into the realm of rational design and optimization. The potent biological activities of the resulting compounds underscore the continued importance of this field in the quest for new therapeutic agents. Future work will undoubtedly focus on developing even more efficient, sustainable, and atom-economical synthetic routes, as well as expanding the structural diversity of heterocycles accessible from this versatile precursor.

References

The Versatility of 2-Bromophenol: A Keystone Intermediate in Modern Industrial Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of industrial organic synthesis, the utility of a chemical building block is measured by its versatility, reactivity, and efficiency in yielding high-value downstream products. 2-Bromophenol (CAS No. 95-56-7), a seemingly simple aromatic compound, stands as a testament to these principles. Its strategic placement of a hydroxyl group and a bromine atom on the benzene ring unlocks a diverse array of chemical transformations, making it an indispensable intermediate in the pharmaceutical, agrochemical, and flame retardant industries. This guide provides an in-depth exploration of the industrial applications of this compound, complete with detailed protocols and the scientific rationale behind its use.

Physicochemical Properties of this compound

A thorough understanding of a starting material's properties is fundamental to its successful application in industrial processes.

PropertyValue
Molecular Formula C₆H₅BrO
Molecular Weight 173.01 g/mol [1]
Appearance Clear, colorless to slightly yellow liquid[1][2]
Boiling Point 195 °C[2]
Melting Point 5 °C
Density 1.492 g/mL at 25 °C[2]
Solubility Soluble in alcohol and ether[3]

Application I: Pharmaceutical Synthesis - The Art of Carbon-Carbon Bond Formation

The pharmaceutical industry continually seeks robust and versatile building blocks for the synthesis of complex active pharmaceutical ingredients (APIs). This compound serves as a critical starting material in this regard, primarily due to its ability to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings. These reactions are foundational in the construction of biaryl and aryl-alkyne moieties, which are common structural motifs in a wide range of therapeutic agents, including enzyme inhibitors.[4][5]

Protocol 1: Suzuki-Miyaura Coupling for the Synthesis of 2-Phenylphenol

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organoboron compound and an organohalide. This protocol details the synthesis of 2-phenylphenol, a biaryl compound with applications as a disinfectant and preservative, from this compound and phenylboronic acid.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of this compound.

Materials and Reagents:

  • This compound (1.0 mmol, 173 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 4.5 mg)

  • Triphenylphosphine (PPh₃, 0.08 mmol, 21 mg)

  • Potassium carbonate (K₂CO₃, 2.0 mmol, 276 mg)

  • 1,4-Dioxane (5 mL, anhydrous)

  • Water (1 mL, degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Protocol:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, phenylboronic acid, potassium carbonate, palladium(II) acetate, and triphenylphosphine.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive flow of the inert gas, add anhydrous 1,4-dioxane and degassed water to the flask.

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Self-Validation and Causality: The use of a palladium catalyst is crucial for the catalytic cycle of oxidative addition, transmetalation, and reductive elimination that drives the reaction. The phosphine ligand stabilizes the palladium catalyst, while the base is necessary for the activation of the boronic acid. The inert atmosphere prevents the oxidation and deactivation of the palladium catalyst.

Application II: Agrochemicals - Protecting Global Food Supplies

This compound and its derivatives are vital intermediates in the synthesis of a variety of agrochemicals, including insecticides, herbicides, and fungicides. The presence of the bromine atom allows for targeted modifications to enhance the biological activity of the final product. A notable example is the synthesis of profenofos, an organophosphate insecticide, which utilizes a brominated phenol derivative.

Protocol 2: Synthesis of a this compound-derived Organophosphate Insecticide (Hypothetical)

This protocol outlines a hypothetical synthesis of an organophosphate insecticide analogous to profenofos, starting from this compound.

Reaction Workflow:

Agrochemical_Synthesis A This compound B Chlorination A->B C 2-Bromo-4-chlorophenol B->C D Phosphorylation C->D E Organophosphate Intermediate D->E F Alkylation E->F G Final Insecticide F->G

Caption: Synthesis of a this compound-derived insecticide.

Step 1: Chlorination of this compound

  • Reaction Setup: In a suitable reactor, dissolve this compound in a solvent such as dichloromethane.

  • Chlorinating Agent: Slowly add a chlorinating agent (e.g., sulfuryl chloride) to the solution at a controlled temperature.

  • Reaction and Work-up: Stir the reaction until completion (monitored by GC-MS). Quench the reaction with water and separate the organic layer. Wash the organic layer with a sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate and remove the solvent to obtain 2-bromo-4-chlorophenol.

Step 2: Phosphorylation

  • Reaction Setup: Dissolve the 2-bromo-4-chlorophenol in an appropriate solvent (e.g., toluene) and cool the mixture.

  • Reagent Addition: Add O,S-diethyl phosphonochloridothioate and a base (e.g., triethylamine) to the solution.

  • Reaction and Work-up: Allow the reaction to proceed at room temperature. After completion, filter the mixture to remove the salt byproduct. Wash the filtrate with water and brine, dry the organic layer, and concentrate to yield the organophosphate intermediate.

Step 3: Alkylation

  • Reaction Setup: Dissolve the organophosphate intermediate in a polar aprotic solvent like DMF.

  • Alkylation: Add an alkylating agent (e.g., propyl bromide) and a suitable base.

  • Reaction and Purification: Heat the reaction mixture to drive the alkylation to completion. After cooling, the product is extracted with an organic solvent, washed, dried, and purified by distillation or chromatography to yield the final insecticide.

Application III: Flame Retardants - Enhancing Material Safety

Brominated compounds are widely used as flame retardants due to their ability to interfere with the combustion process in the gas phase. This compound serves as a precursor for the synthesis of more complex brominated flame retardants, such as polybrominated diphenyl ethers (PBDEs) and 2,4,6-tribromophenol (TBP).

Protocol 3: Synthesis of 2,4,6-Tribromophenol (TBP)

TBP is a reactive flame retardant and a key intermediate for higher molecular weight flame retardants.[6]

Reaction Scheme:

Caption: Synthesis of 2,4,6-Tribromophenol.

Materials and Reagents:

  • Phenol (10 g)

  • Water (200 mL)

  • Bromine (52 g)

  • Dilute ethyl alcohol

Step-by-Step Protocol:

  • Dissolution: Dissolve phenol in cold water in a reaction flask.

  • Bromination: Slowly add an aqueous solution of bromine from a dropping funnel while stirring the mixture. A white precipitate of 2,4,6-tribromophenol will form.

  • Isolation: Collect the precipitate by filtration and wash it with water.

  • Purification: Recrystallize the crude product from dilute ethyl alcohol to obtain pure 2,4,6-tribromophenol as long, slender needles.[7]

Safety and Handling

This compound is a flammable liquid and is harmful if swallowed, in contact with skin, or if inhaled.[8] It also causes skin and eye irritation.[9] Therefore, appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection, should be worn when handling this chemical.[4] It should be stored in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances such as strong oxidizing agents.[4][8]

Conclusion

This compound is a cornerstone of modern industrial synthesis, providing a versatile and reactive platform for the creation of a wide array of valuable products. Its applications in the pharmaceutical, agrochemical, and flame retardant industries highlight its significance in addressing global needs in healthcare, food security, and material safety. The protocols outlined in this guide serve as a testament to the chemical ingenuity that transforms this simple molecule into complex and essential products, underscoring the importance of fundamental chemical intermediates in driving industrial innovation.

References

Application Notes and Protocols: The Strategic Use of 2-Bromophenol in the Synthesis of Advanced Flame Retardants

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Brominated Flame Retardants and the Utility of 2-Bromophenol

In the pursuit of enhanced fire safety for a vast array of consumer and industrial products, brominated flame retardants (BFRs) have become indispensable chemical entities.[1] Their efficacy lies in their ability to interfere with the chemistry of combustion, thereby reducing the flammability of materials such as plastics, textiles, and electronics.[1] The synthesis of these vital compounds often relies on versatile precursors, among which this compound emerges as a strategic starting material and intermediate.

This technical guide provides an in-depth exploration of the application of this compound in the synthesis of various classes of brominated flame retardants. We will delve into the chemical logic underpinning key synthetic transformations, provide detailed, field-proven protocols, and present quantitative data to empower researchers, scientists, and drug development professionals in their work. Our focus is to not only present methodologies but to also elucidate the causality behind experimental choices, ensuring a comprehensive understanding of the synthetic pathways.

The core principle of action for brominated flame retardants involves the release of bromine radicals upon heating. These radicals act as scavengers in the gas phase of a fire, interrupting the chain reactions of combustion and ultimately suppressing the flame. The strategic placement and number of bromine atoms on an aromatic backbone, often originating from precursors like this compound, are critical to the flame retardant's performance and properties.

Part 1: Synthesis of Key Brominated Phenolic Intermediates from this compound

The journey from this compound to high-performance flame retardants often begins with its conversion into more highly brominated phenolic intermediates. These intermediates serve as the foundational building blocks for larger, more complex flame retardant molecules.

Synthesis of 2,4-Dibromophenol

Scientific Rationale: The controlled bromination of this compound is a critical first step in many synthetic routes. By introducing a second bromine atom, we increase the bromine content and modify the reactivity of the aromatic ring for subsequent coupling reactions. The choice of a non-polar solvent like carbon disulfide helps to moderate the reactivity of bromine, favoring di-substitution over tri-substitution.

Experimental Protocol:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 94 g (0.54 mol) of this compound in 250 mL of carbon disulfide. The top of the condenser should be fitted with a gas outlet to a trap containing a sodium thiosulfate solution to neutralize any evolved hydrogen bromide gas.

  • Bromination: Cool the flask in an ice-water bath to 0-5 °C. Prepare a solution of 87 g (0.54 mol) of bromine in 100 mL of carbon disulfide and add it to the dropping funnel. Add the bromine solution dropwise to the stirred this compound solution over a period of 2 hours, maintaining the temperature below 10 °C.

  • Reaction Completion and Work-up: After the addition is complete, allow the reaction mixture to stir at room temperature for an additional hour. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Solvent Removal: Carefully distill off the carbon disulfide under atmospheric pressure.

  • Purification: The crude 2,4-dibromophenol can be purified by vacuum distillation. Collect the fraction boiling at 145-150 °C at 20-25 mmHg.

ParameterValueReference
Starting Material This compound
Reagents Bromine, Carbon Disulfide[2]
Reaction Time 3 hours[2]
Temperature 0-10 °C (addition), RT (stirring)[2]
Typical Yield 85-90%[2]
Purity >98% (after distillation)

graph Synthesis_of_2_4_Dibromophenol {
layout=dot;
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Bromine (Br2)" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Carbon_Disulfide" [label="Carbon Disulfide (Solvent)", fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction_Vessel" [label="Reaction at 0-10°C", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Workup" [label="Work-up & Distillation"]; "2_4_Dibromophenol" [label="2,4-Dibromophenol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"this compound" -> "Reaction_Vessel"; "Bromine (Br2)" -> "Reaction_Vessel"; "Carbon_Disulfide" -> "Reaction_Vessel" [style=dotted]; "Reaction_Vessel" -> "Workup"; "Workup" -> "2_4_Dibromophenol"; }

Caption: Synthesis of 2,4-Dibromophenol from this compound.

Synthesis of 2,4,6-Tribromophenol

Scientific Rationale: For applications requiring a higher bromine content and thermal stability, 2,4,6-tribromophenol is a crucial intermediate. The use of an aqueous medium and an excess of bromine drives the reaction to completion, ensuring the substitution of all available ortho and para positions on the phenol ring. This exhaustive bromination is facilitated by the activating effect of the hydroxyl group.[3][4]

Experimental Protocol:

  • Reaction Setup: In a 500 mL beaker, dissolve 17.3 g (0.1 mol) of this compound in 200 mL of distilled water with vigorous stirring.

  • Bromination: In a separate container, prepare a solution of 48 g (0.3 mol) of bromine in 50 mL of 48% hydrobromic acid. Slowly add the bromine solution to the stirred this compound solution. A white precipitate of 2,4,6-tribromophenol will form immediately.

  • Reaction Completion and Filtration: Continue stirring for 30 minutes after the addition is complete. Filter the white precipitate using a Büchner funnel and wash thoroughly with cold distilled water until the filtrate is neutral.

  • Purification: The crude 2,4,6-tribromophenol can be recrystallized from ethanol-water to yield fine, white needles.

ParameterValueReference
Starting Material This compound
Reagents Bromine, Hydrobromic Acid, Water[3][5]
Reaction Time ~1 hour[3]
Temperature Room Temperature[3]
Typical Yield >95%[3][6]
Purity >99% (after recrystallization)[6]

graph Synthesis_of_2_4_6_Tribromophenol {
layout=dot;
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Aqueous_Bromine" [label="Aqueous Bromine (Excess)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Reaction_Vessel" [label="Reaction at RT", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Filtration_Wash" [label="Filtration & Washing"]; "Recrystallization" [label="Recrystallization"]; "2_4_6_Tribromophenol" [label="2,4,6-Tribromophenol", fillcolor="#4285F4", fontcolor="#FFFFFF"];

"this compound" -> "Reaction_Vessel"; "Aqueous_Bromine" -> "Reaction_Vessel"; "Reaction_Vessel" -> "Filtration_Wash"; "Filtration_Wash" -> "Recrystallization"; "Recrystallization" -> "2_4_6_Tribromophenol"; }

Caption: Synthesis of 2,4,6-Tribromophenol from this compound.

Part 2: Synthesis of Polybrominated Diphenyl Ether (PBDE) Flame Retardants

Polybrominated diphenyl ethers (PBDEs) are a significant class of additive flame retardants.[7] The Ullmann condensation is a classic and effective method for the synthesis of diaryl ethers, and it can be adapted for the preparation of PBDEs using brominated phenols as starting materials.[7]

Scientific Rationale: The Ullmann condensation involves the copper-catalyzed coupling of an aryl halide with a phenol.[8] In this context, a brominated phenol (like 2,4-dibromophenol) can be coupled with another brominated aryl species to form the diphenyl ether linkage. The use of a copper catalyst is essential for this transformation, and a base is required to deprotonate the phenol, forming the nucleophilic phenoxide.

Experimental Protocol: Synthesis of a Tetrabromodiphenyl Ether

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add 2,4-dibromophenol (25.2 g, 0.1 mol), 1-bromo-2,4-dichlorobenzene (22.7 g, 0.1 mol), potassium carbonate (20.7 g, 0.15 mol), and copper(I) iodide (1.9 g, 0.01 mol).

  • Reaction Execution: Add 200 mL of N,N-dimethylformamide (DMF) to the flask. Heat the mixture to 140-150 °C under a nitrogen atmosphere and maintain this temperature for 12 hours with vigorous stirring.

  • Work-up: Cool the reaction mixture to room temperature and pour it into 500 mL of ice-water. Acidify the mixture with dilute hydrochloric acid to pH 2-3.

  • Extraction and Purification: Extract the aqueous mixture with dichloromethane (3 x 150 mL). Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate. After removing the solvent under reduced pressure, the crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient).

ParameterValueReference
Starting Materials 2,4-Dibromophenol, 1-bromo-2,4-dichlorobenzene[7]
Reagents Potassium Carbonate, Copper(I) Iodide, DMF[7]
Reaction Time 12 hours[7]
Temperature 140-150 °C[7]
Typical Yield 60-70%[7]
Purity >97% (after chromatography)

graph Ullmann_Condensation_for_PBDE {
layout=dot;
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"2_4_Dibromophenol" [label="2,4-Dibromophenol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Aryl_Halide" [label="Brominated Aryl Halide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Catalyst_Base" [label="CuI / K2CO3", fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction" [label="Ullmann Condensation\nin DMF at 140-150°C", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Workup_Purification" [label="Work-up & Purification"]; "PBDE" [label="Polybrominated Diphenyl Ether", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"2_4_Dibromophenol" -> "Reaction"; "Aryl_Halide" -> "Reaction"; "Catalyst_Base" -> "Reaction" [style=dotted]; "Reaction" -> "Workup_Purification"; "Workup_Purification" -> "PBDE"; }

Caption: Ullmann Condensation for PBDE Synthesis.

Part 3: Incorporation of this compound Derivatives into Polymeric Flame Retardants

Reactive flame retardants are chemically incorporated into the polymer backbone, offering a more permanent fire safety solution compared to additive flame retardants. Brominated phenols, derived from this compound, are excellent candidates for this purpose.

Synthesis of Brominated Epoxy Resins

Scientific Rationale: Brominated phenols, such as 2,4,6-tribromophenol, can be reacted with epichlorohydrin to produce brominated epoxy resins.[2] The phenolic hydroxyl group opens the epoxide ring of epichlorohydrin, and a subsequent base-mediated ring-closing reaction forms the glycidyl ether. This process incorporates the bromine atoms directly into the epoxy resin structure.[8][9]

Experimental Protocol: Synthesis of a 2,4,6-Tribromophenyl Glycidyl Ether

  • Reaction Setup: In a four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and a reflux condenser, add 2,4,6-tribromophenol (33.1 g, 0.1 mol) and epichlorohydrin (92.5 g, 1.0 mol).

  • Phase Transfer Catalyst: Add a phase transfer catalyst, such as tetrabutylammonium bromide (1.6 g, 0.005 mol).

  • Base Addition: Heat the mixture to 60 °C. Slowly add a 50% aqueous solution of sodium hydroxide (16 g, 0.2 mol) dropwise over 2 hours, maintaining the temperature between 60-65 °C.

  • Reaction Completion: After the addition, continue to stir the mixture at 65 °C for an additional 3 hours.

  • Work-up and Purification: Cool the reaction mixture and add 100 mL of toluene. Wash the organic layer with water until the aqueous layer is neutral. The toluene solution is then distilled under reduced pressure to remove the solvent and excess epichlorohydrin, yielding the brominated epoxy resin.

ParameterValueReference
Starting Material 2,4,6-Tribromophenol[2]
Reagents Epichlorohydrin, Sodium Hydroxide, Tetrabutylammonium Bromide[8][9]
Reaction Time 5 hours[8]
Temperature 60-65 °C[8]
Typical Yield >90%
Purity Viscous liquid/solid

graph Brominated_Epoxy_Resin_Synthesis {
layout=dot;
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

"TBP" [label="2,4,6-Tribromophenol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Epichlorohydrin" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Catalyst_Base" [label="NaOH / Phase Transfer Catalyst", fillcolor="#FBBC05", fontcolor="#202124"]; "Reaction" [label="Epoxidation at 60-65°C", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Workup" [label="Work-up & Purification"]; "BER" [label="Brominated Epoxy Resin", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"TBP" -> "Reaction"; "Epichlorohydrin" -> "Reaction"; "Catalyst_Base" -> "Reaction" [style=dotted]; "Reaction" -> "Workup"; "Workup" -> "BER"; }

Caption: Synthesis of Brominated Epoxy Resin.

Conclusion

This compound serves as a versatile and strategically important precursor in the synthesis of a diverse range of brominated flame retardants. Through straightforward bromination reactions, it can be converted into highly brominated phenolic intermediates, which are then utilized in the production of both additive and reactive flame retardants. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field, enabling the development of advanced fire-safe materials. A thorough understanding of the underlying chemical principles and experimental parameters is paramount to achieving high yields and purity in these synthetic endeavors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis with 2-Bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic applications of 2-bromophenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the chemical transformation of this versatile reagent. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental outcomes, ensuring your syntheses are both successful and reproducible.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and issues faced when working with this compound.

Q1: My Williamson ether synthesis with this compound is giving a low yield of the desired ether and a significant amount of an alkene byproduct. What is happening?

A1: This is a classic case of competing elimination (E2) and substitution (SN2) reactions.[1][2] The phenoxide of this compound is a strong base, and if you are using a secondary or tertiary alkyl halide as your electrophile, the conditions will favor the E2 pathway, leading to the formation of an alkene.[3][4] Steric hindrance around the electrophilic carbon also promotes elimination over substitution.[1]

Q2: I'm attempting a Suzuki coupling with this compound, but I'm isolating a significant amount of phenol as a byproduct. What is the likely cause?

A2: The formation of phenol points towards a dehalogenation side reaction.[5] In palladium-catalyzed cross-coupling reactions, after the oxidative addition of the aryl halide to the palladium(0) catalyst, the resulting complex can sometimes react with a hydride source in the reaction mixture (e.g., from an amine base or solvent) leading to reductive elimination of the dehalogenated arene (phenol in this case).[5]

Q3: During the nitration of this compound, I'm getting a mixture of mono- and di-nitrated products, making purification difficult. How can I improve the selectivity for mono-nitration?

A3: The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group.[6][7] This high reactivity can easily lead to multiple nitrations. To favor mono-nitration, you should use milder nitrating conditions. Instead of concentrated nitric and sulfuric acids, consider using dilute nitric acid at room temperature.[6] The choice of solvent can also play a crucial role in modulating reactivity.

Q4: My Buchwald-Hartwig amination of this compound is sluggish and incomplete. What are the key parameters to check?

A4: The success of a Buchwald-Hartwig amination hinges on several factors. The choice of palladium catalyst, ligand, base, and solvent are all critical. Sterically hindered phosphine ligands are often necessary to promote the reductive elimination step.[8] The base is also crucial for the deprotonation of the amine. Ensure your reagents are anhydrous, as water can interfere with the catalytic cycle.

Part 2: Troubleshooting Guides for Specific Reactions

This section provides a deeper dive into specific synthetic transformations of this compound, offering detailed troubleshooting protocols and mechanistic insights.

Guide 1: Williamson Ether Synthesis - Navigating the SN2 vs. E2 Competition

The Williamson ether synthesis is a fundamental method for forming ethers from an alkoxide and an alkyl halide via an SN2 reaction.[1][2] However, with a phenoxide like that derived from this compound, the basicity of the nucleophile can lead to a competing E2 elimination reaction, especially with sterically hindered alkyl halides.[3][4]

Common Problem: Low yield of the desired aryl ether and formation of an alkene byproduct.

Troubleshooting Protocol:

  • Assess the Alkyl Halide:

    • Primary Alkyl Halides: These are ideal for Williamson ether synthesis as they are least prone to elimination.[1][2]

    • Secondary Alkyl Halides: Will likely give a mixture of substitution and elimination products.[2]

    • Tertiary Alkyl Halides: Will almost exclusively undergo elimination.[1][2]

  • Optimize Reaction Conditions:

    • Temperature: Lowering the reaction temperature will generally favor the SN2 pathway over the E2 pathway, as elimination has a higher activation energy.

    • Base: Use a base that is strong enough to deprotonate the phenol but is non-nucleophilic and sterically hindered to minimize its participation in side reactions. Sodium hydride (NaH) or potassium carbonate (K2CO3) are common choices.[4]

    • Solvent: Aprotic polar solvents like DMF or DMSO are generally preferred as they solvate the cation of the base, leaving a more "naked" and reactive phenoxide, which can enhance the rate of the SN2 reaction.[4]

Data Summary: Alkyl Halide Choice in Williamson Ether Synthesis

Alkyl Halide TypePrimary Reaction PathwayExpected Ether Yield
Primary (e.g., 1-bromobutane)SN2High
Secondary (e.g., 2-bromopropane)SN2 and E2Moderate to Low
Tertiary (e.g., t-butyl bromide)E2Very Low to None

Workflow for Optimizing Williamson Ether Synthesis of 2-Bromophenyl Ethers

G cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Expected Outcome low_yield Low Ether Yield & Alkene Byproduct check_halide 1. Evaluate Alkyl Halide (Primary > Secondary > Tertiary) low_yield->check_halide lower_temp 2. Lower Reaction Temperature check_halide->lower_temp change_base 3. Use Non-nucleophilic, Hindered Base (e.g., NaH) lower_temp->change_base change_solvent 4. Use Aprotic Polar Solvent (e.g., DMF, DMSO) change_base->change_solvent improved_yield Increased Ether Yield, Minimized Alkene Formation change_solvent->improved_yield

Caption: Troubleshooting workflow for Williamson ether synthesis.

Guide 2: Nitration of this compound - Controlling Selectivity

The nitration of phenols is a facile electrophilic aromatic substitution, but the high reactivity of the phenol ring can lead to over-nitration.[6]

Common Problem: Formation of a mixture of mono- and di-nitrated products.

Troubleshooting Protocol:

  • Milder Nitrating Agent: Avoid the use of concentrated nitric acid and sulfuric acid. A mixture of sodium nitrate in sulfuric acid or dilute nitric acid at room temperature is often sufficient.[6][9]

  • Solvent Effects: The choice of solvent can influence the reactivity. Less polar solvents can sometimes temper the reaction rate and improve selectivity.

  • Temperature Control: Maintain a low reaction temperature (e.g., 0-5 °C) to disfavor multiple substitutions.

Data Summary: Nitration Conditions and Product Selectivity

Nitrating AgentTemperatureExpected Major Product(s)
Conc. HNO3 / Conc. H2SO4Room Temp to 60°CMixture of mono- and di-nitrophenols
Dilute HNO3Room TemperaturePredominantly mono-nitrophenols
NaNO2 / H2SO40 - 5°CImproved selectivity for mono-nitrophenols
Guide 3: Palladium-Catalyzed Cross-Coupling Reactions - Avoiding Dehalogenation

Reactions like Suzuki and Buchwald-Hartwig aminations are powerful tools for C-C and C-N bond formation. However, a common side reaction is the reductive dehalogenation of the aryl halide starting material.[5][10][11]

Common Problem: Formation of phenol as a significant byproduct.

Troubleshooting Protocol:

  • Base Selection: Some bases, particularly those with β-hydrogens, can be a source of hydride for the dehalogenation pathway. Consider using a base like Cs2CO3 or K3PO4.

  • Solvent Purity: Ensure solvents are anhydrous and free of potential hydride donors.

  • Ligand Choice: The choice of phosphine ligand can influence the relative rates of reductive elimination of the desired product versus dehalogenation. Experiment with different ligands to find one that favors the desired coupling.

  • Reaction Time and Temperature: Prolonged reaction times at high temperatures can sometimes lead to increased dehalogenation. Monitor the reaction progress and stop it once the starting material is consumed.

Logical Relationship in Dehalogenation Side Reaction

G cluster_0 Catalytic Cycle Intermediate cluster_1 Competing Pathways cluster_2 Products pd_complex Ar-Pd(II)-X Complex coupling Desired Coupling (Reductive Elimination) pd_complex->coupling dehalogenation Dehalogenation (Hydride Source + Reductive Elimination) pd_complex->dehalogenation desired_product Coupled Product coupling->desired_product side_product Phenol dehalogenation->side_product

Caption: Competing pathways in Pd-catalyzed cross-coupling.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Bromophenol Etherification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the etherification of 2-bromophenol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and troubleshoot common issues encountered during this crucial transformation. Etherification of this compound is a key step in the synthesis of numerous pharmaceuticals, agrochemicals, and materials. However, the presence of the bromine atom and the phenolic hydroxyl group can lead to specific challenges. This document provides in-depth, experience-based guidance to navigate these complexities.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the etherification of this compound?

The primary methods for forming an ether linkage with this compound are the Williamson ether synthesis, the Ullmann condensation, and the Buchwald-Hartwig etherification.

  • Williamson Ether Synthesis: This classic S(_N)2 reaction involves the deprotonation of this compound to form the corresponding phenoxide, which then acts as a nucleophile to attack an alkyl halide.[1][2] It is a versatile and widely used method for preparing a variety of ethers.[1]

  • Ullmann Condensation: This copper-catalyzed reaction is particularly useful for forming diaryl ethers by coupling an aryl halide with a phenol.[3] Traditional conditions often require high temperatures, but modern advancements have introduced milder reaction conditions.

  • Buchwald-Hartwig Etherification: A powerful palladium-catalyzed cross-coupling reaction that allows for the formation of C-O bonds between aryl halides and alcohols, including phenols.[4][5] This method is known for its high functional group tolerance and broad substrate scope.[5]

Q2: I'm getting a low yield in my Williamson ether synthesis of a 2-bromophenyl ether. What are the likely causes and how can I improve it?

Low yields in a Williamson ether synthesis are a common issue that can often be resolved by systematically evaluating the reaction parameters.[6]

Troubleshooting Low Yield:

  • Incomplete Deprotonation: The first step is the formation of the phenoxide.[7] If the base is not strong enough or is used in insufficient quantity, the deprotonation will be incomplete, leading to a lower concentration of the active nucleophile.

    • Solution: Use a strong base such as sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)) in an appropriate solvent.[1][8] Ensure at least a stoichiometric amount of base is used, and consider a slight excess.

  • Poor Nucleophilicity of the Phenoxide: The electron-withdrawing nature of the bromine atom on the aromatic ring can decrease the nucleophilicity of the 2-bromophenoxide.

    • Solution: While you cannot change the inherent properties of the starting material, optimizing the solvent can help. Polar aprotic solvents like DMF or DMSO can enhance the rate of S(_N)2 reactions.[2][9]

  • Side Reactions: The primary competing reaction is the elimination (E2) of the alkyl halide, especially with secondary or tertiary halides.[2]

    • Solution: Use a primary alkyl halide whenever possible to favor the S(_N)2 pathway.[1][10] Keep the reaction temperature as low as feasible to minimize elimination.

  • Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete conversion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider increasing the temperature or extending the reaction time. A typical Williamson reaction is conducted at 50 to 100 °C and is complete in 1 to 8 hours.[2]

Q3: I am observing the formation of side products in my reaction. What are they and how can I minimize them?

Side product formation is a frequent challenge. The most common side products in the etherification of this compound are from C-alkylation and elimination.

Common Side Products and Mitigation Strategies:

  • C-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (O-alkylation) to form the desired ether, or at the aromatic ring (C-alkylation).[8]

    • Mitigation: The use of polar aprotic solvents generally favors O-alkylation.[8]

  • Elimination: As mentioned previously, the alkoxide can act as a base and promote the elimination of the alkyl halide, particularly with sterically hindered halides.[2]

    • Mitigation: Use primary alkyl halides and maintain the lowest effective reaction temperature.[10]

  • Ring Alkylation (in certain catalytic systems): In some etherification methods that use alcohols directly, concurrent alkylation of the aromatic ring can occur.[11]

    • Mitigation: This is less of a concern in the Williamson synthesis but can be a factor in other methods. Careful selection of the catalyst and reaction conditions is crucial.

Q4: Which solvent is best for the etherification of this compound?

The choice of solvent is critical and depends on the specific reaction method.

  • Williamson Ether Synthesis: Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are highly effective as they solvate the cation of the alkoxide without hydrogen bonding to the nucleophile, thus increasing its reactivity.[2][12]

  • Ullmann Condensation: High-boiling polar solvents like N-methylpyrrolidone (NMP), nitrobenzene, or DMF are traditionally used.

  • Buchwald-Hartwig Etherification: Ethereal solvents like dioxane and THF, as well as aromatic hydrocarbons like toluene, are commonly employed.

The rates of S(_N)Ar reactions, which share mechanistic similarities with some etherification pathways, are significantly faster in dipolar aprotic solvents compared to protic solvents.[13]

Q5: How do I choose the right catalyst and ligand for a Buchwald-Hartwig etherification of this compound?

The success of a Buchwald-Hartwig reaction is highly dependent on the catalyst and ligand combination.

  • Catalyst Precursors: Palladium(II) precatalysts like Pd(OAc)(_2) or air-stable palladium precatalysts are commonly used.

  • Ligands: Bulky, electron-rich phosphine ligands are essential. The choice of ligand can influence the reaction rate and substrate scope. For C-O bond formation, ligands like those developed by the Buchwald group are highly effective. The development of bidentate and sterically hindered ligands has significantly improved the efficiency of these reactions.[5]

Troubleshooting Guides

Guide 1: Low or No Conversion

This guide provides a systematic approach to troubleshooting failed or low-yielding etherification reactions of this compound.

// Nodes start [label="Low/No Conversion", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Check Reagent Quality & Stoichiometry", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Verify Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; check_catalyst [label="Evaluate Catalyst/Ligand (if applicable)", fillcolor="#FBBC05", fontcolor="#202124"];

reagent_purity [label="Impure Starting Materials?", fillcolor="#F1F3F4", fontcolor="#202124"]; base_activity [label="Inactive/Weak Base?", fillcolor="#F1F3F4", fontcolor="#202124"];

temp_time [label="Incorrect Temperature/Time?", fillcolor="#F1F3F4", fontcolor="#202124"]; solvent_dryness [label="Wet Solvent?", fillcolor="#F1F3F4", fontcolor="#202124"];

catalyst_activity [label="Inactive Catalyst?", fillcolor="#F1F3F4", fontcolor="#202124"]; ligand_choice [label="Inappropriate Ligand?", fillcolor="#F1F3F4", fontcolor="#202124"];

purify_reagents [label="Purify/Use Fresh Reagents", fillcolor="#34A853", fontcolor="#FFFFFF"]; stronger_base [label="Use Stronger/Fresh Base", fillcolor="#34A853", fontcolor="#FFFFFF"];

optimize_temp_time [label="Optimize Temperature & Time (Monitor by TLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; dry_solvent [label="Use Anhydrous Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"];

new_catalyst [label="Use Fresh/New Catalyst", fillcolor="#34A853", fontcolor="#FFFFFF"]; screen_ligands [label="Screen Different Ligands", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_reagents; start -> check_conditions; start -> check_catalyst;

check_reagents -> reagent_purity [label="Purity"]; check_reagents -> base_activity [label="Base"]; reagent_purity -> purify_reagents; base_activity -> stronger_base;

check_conditions -> temp_time [label="Parameters"]; check_conditions -> solvent_dryness [label="Solvent"]; temp_time -> optimize_temp_time; solvent_dryness -> dry_solvent;

check_catalyst -> catalyst_activity [label="Activity"]; check_catalyst -> ligand_choice [label="Selection"]; catalyst_activity -> new_catalyst; ligand_choice -> screen_ligands; } enddot

Caption: Troubleshooting workflow for low conversion.

Guide 2: Product Purification Challenges

Purification of the final ether product can sometimes be challenging due to the presence of unreacted starting materials or side products.

Issue Potential Cause Recommended Solution
Difficulty removing unreacted this compound The product and starting material have similar polarities.Perform an aqueous workup with a dilute base (e.g., 1M NaOH) to deprotonate the acidic phenol and extract it into the aqueous layer.
Presence of C-alkylated side products Similar polarity to the desired O-alkylated product.Careful column chromatography is often required. Experiment with different solvent systems (e.g., gradients of ethyl acetate in hexanes) to achieve better separation.[12]
Emulsion formation during workup High concentration of salts or other species.Add brine (saturated NaCl solution) to the separatory funnel to help break the emulsion.[12]
Residual catalyst Incomplete removal of palladium or copper catalysts.For palladium, consider filtration through a pad of Celite or silica gel. For copper, an aqueous wash with a solution of ammonium chloride can be effective.

Experimental Protocols

Protocol 1: General Procedure for Williamson Ether Synthesis

This protocol provides a general guideline for the etherification of this compound with a primary alkyl halide.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Solvent and Base: Dissolve the this compound in a suitable anhydrous polar aprotic solvent (e.g., DMF or THF). Add a slight excess of a suitable base (e.g., K(_2)CO(_3) (1.5 eq.) or NaH (1.2 eq.)).[8]

  • Phenoxide Formation: Stir the mixture at room temperature until deprotonation is complete. If using NaH, the cessation of hydrogen gas evolution indicates completion.

  • Alkyl Halide Addition: Add the primary alkyl halide (1.1-1.2 eq.) dropwise to the reaction mixture.

  • Reaction: Heat the reaction to an appropriate temperature (typically 50-100 °C) and monitor the progress by TLC.[2][8]

  • Workup: After completion, cool the reaction mixture to room temperature. If NaH was used, cautiously quench with water or a saturated aqueous NH(4)Cl solution. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over an anhydrous salt (e.g., Na(2)SO(_4) or MgSO(_4)), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[8]

Protocol 2: General Procedure for Buchwald-Hartwig Etherification

This protocol outlines a general procedure for the palladium-catalyzed etherification of this compound.

  • Preparation: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., 1-2 mol%) and the phosphine ligand (e.g., 1.2-2.4 mol%) to a dry reaction vessel.

  • Reagents: Add the this compound (1.0 eq.), the alcohol coupling partner (1.2-1.5 eq.), and a suitable base (e.g., Cs(_2)CO(_3) or K(_3)PO(_4), 1.5-2.0 eq.).

  • Solvent: Add an anhydrous solvent (e.g., toluene or dioxane).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent and filter through a pad of Celite to remove insoluble salts and the catalyst.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

// Nodes start [label="Select Etherification Method", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; williamson [label="Williamson Ether Synthesis\n(S N 2)", fillcolor="#F1F3F4", fontcolor="#202124"]; ullmann [label="Ullmann Condensation\n(Cu-catalyzed)", fillcolor="#F1F3F4", fontcolor="#202124"]; buchwald [label="Buchwald-Hartwig\n(Pd-catalyzed)", fillcolor="#F1F3F4", fontcolor="#202124"];

williamson_reagents [label="this compound + Base (NaH, K 2 CO 3 )\n+ Primary Alkyl Halide", fillcolor="#FFFFFF", fontcolor="#202124"]; ullmann_reagents [label="this compound + Aryl Halide\n+ Cu Catalyst", fillcolor="#FFFFFF", fontcolor="#202124"]; buchwald_reagents [label="this compound + Alcohol\n+ Pd Catalyst + Ligand + Base", fillcolor="#FFFFFF", fontcolor="#202124"];

product [label="2-Bromophenyl Ether", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> williamson; start -> ullmann; start -> buchwald;

williamson -> williamson_reagents [label="Key Reagents"]; ullmann -> ullmann_reagents [label="Key Reagents"]; buchwald -> buchwald_reagents [label="Key Reagents"];

williamson_reagents -> product; ullmann_reagents -> product; buchwald_reagents -> product; } enddot

Caption: Overview of etherification strategies for this compound.

Summary of Optimized Reaction Conditions

Method Catalyst/Promoter Base Typical Solvent Temperature (°C) Key Considerations
Williamson Ether Synthesis NoneNaH, K(_2)CO(_3), Cs(_2)CO(_3)DMF, THF, Acetonitrile50 - 100Best with primary alkyl halides to avoid elimination.[1][2]
Ullmann Condensation Cu(I) or Cu(0)K(_2)CO(_3), Cs(_2)CO(_3), KOHDMF, NMP, DMSO100 - 210+Often requires high temperatures; ligand-assisted protocols can lower the temperature.
Buchwald-Hartwig Etherification Pd(0) complexesCs(_2)CO(_3), K(_3)PO(_4), NaOtBuToluene, Dioxane80 - 110Requires careful selection of a bulky, electron-rich phosphine ligand.[5]

This technical guide provides a comprehensive overview of the key considerations for the successful etherification of this compound. By understanding the underlying principles of each method and anticipating potential challenges, researchers can significantly improve their reaction outcomes. For further assistance, please consult the references provided below.

References

Technical Support Center: Experimental Degradation of 2-Bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and professionals in drug development who are conducting experiments on the degradation of 2-Bromophenol (2-BP). As a persistent environmental pollutant, understanding its degradation pathways is crucial. This document provides in-depth technical guidance, troubleshooting advice, and frequently asked questions to ensure the integrity and success of your experimental work.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during this compound degradation experiments. Each point explains the potential cause and provides a step-by-step solution.

Issue 1: Inconsistent or Low Degradation Efficiency in Advanced Oxidation Processes (AOPs)

Symptoms: You observe lower than expected 2-BP removal rates in your Fenton, photo-Fenton, or persulfate activation experiments. Replicates show high variability.

Potential Causes & Solutions:

  • Suboptimal pH: The generation of highly reactive radicals in many AOPs is highly pH-dependent.[1][2][3]

    • Fenton/Photo-Fenton: The optimal pH for the Fenton reaction is typically in the acidic range of 2.5-4.0.[2] At higher pH, ferric hydroxides precipitate, reducing the availability of Fe(II) for the reaction with H₂O₂.

    • Persulfate Activation: The optimal pH for persulfate activation can vary depending on the activation method (e.g., heat, Fe(II)). For instance, maximum degradation of 2-chlorophenol using persulfate was observed at pH 8.[4][5]

    • Troubleshooting Steps:

      • Verify pH: Calibrate your pH meter and measure the pH of your reaction mixture before and during the experiment.

      • Buffer Selection: If necessary, use a suitable buffer system that does not interfere with the reaction.

      • pH Adjustment: Adjust the initial pH of your solution to the optimal range for your specific AOP.

  • Inappropriate Reagent Concentrations: The molar ratio of oxidant (e.g., H₂O₂, persulfate) to catalyst (e.g., Fe(II)) and substrate (2-BP) is critical.

    • An excess of H₂O₂ can lead to scavenging of hydroxyl radicals.

    • Insufficient catalyst will result in a slow reaction rate.

    • Troubleshooting Steps:

      • Literature Review: Consult literature for optimal molar ratios for similar phenolic compounds.

      • Stoichiometric Calculations: Carefully calculate the required concentrations of your reagents.

      • Optimization Experiments: Perform a series of experiments with varying reagent concentrations to determine the optimal conditions for your system.

  • Presence of Scavengers: Non-target compounds in your sample matrix can compete for the oxidizing radicals, reducing the degradation efficiency of 2-BP.

    • Common scavengers include natural organic matter (NOM), chloride, and bicarbonate ions.[6]

    • Troubleshooting Steps:

      • Sample Matrix Analysis: Characterize your sample matrix to identify potential scavengers.

      • Purification: If possible, purify your sample to remove interfering compounds.

      • Increased Oxidant Dose: In complex matrices, a higher oxidant dose may be necessary to overcome the scavenging effect.

Issue 2: Incomplete Mineralization and Formation of Persistent Intermediates

Symptoms: While the parent 2-BP concentration decreases, you observe the formation of new peaks in your chromatograms (HPLC, GC-MS) that do not readily degrade. Total Organic Carbon (TOC) analysis shows minimal reduction.[2][7]

Potential Causes & Solutions:

  • Formation of Stable Byproducts: The degradation of 2-BP can proceed through various intermediates, some of which may be more resistant to further oxidation. Common intermediates in the degradation of bromophenols include other brominated phenols, hydroquinones, and short-chain organic acids.[8]

    • Troubleshooting Steps:

      • Intermediate Identification: Use analytical techniques like LC-MS or GC-MS to identify the major intermediates.[6][9]

      • Pathway Analysis: Based on the identified intermediates, propose a degradation pathway. This will help in understanding the reaction mechanism and identifying bottlenecks.

      • Process Modification: Adjusting reaction conditions (e.g., pH, oxidant concentration) or combining different AOPs might be necessary to degrade persistent intermediates. For instance, combining ozonation with UV irradiation can enhance the degradation of refractory compounds.[10]

  • Insufficient Reaction Time: The complete mineralization of 2-BP to CO₂, H₂O, and Br⁻ may require longer reaction times than the initial degradation of the parent compound.

    • Troubleshooting Steps:

      • Time-Course Study: Conduct experiments with extended reaction times and monitor the concentrations of both 2-BP and major intermediates.

      • Kinetic Modeling: Determine the degradation kinetics of the parent compound and its byproducts to estimate the time required for complete mineralization.

Issue 3: Low Reproducibility in Photocatalytic Degradation Experiments

Symptoms: You are using a photocatalyst (e.g., TiO₂, MoS₂) and observe significant variations in 2-BP degradation rates between experiments.[11][12]

Potential Causes & Solutions:

  • Inconsistent Catalyst Dispersion: Agglomeration of catalyst particles reduces the available surface area for the photocatalytic reaction.

    • Troubleshooting Steps:

      • Sonication: Disperse the catalyst in the solution using an ultrasonic bath before starting the experiment.

      • Stirring: Ensure uniform and continuous stirring throughout the experiment to keep the catalyst suspended.

  • Fluctuations in Light Source Intensity: The intensity of the UV or visible light source can affect the rate of photocatalysis.

    • Troubleshooting Steps:

      • Lamp Warm-up: Allow the lamp to warm up and stabilize before starting the experiment.

      • Consistent Geometry: Maintain a consistent distance and orientation between the light source and the reactor.

      • Actinometry: Periodically measure the light intensity using a suitable actinometer to ensure consistency.

  • Catalyst Fouling: The surface of the photocatalyst can become deactivated by the adsorption of intermediates or byproducts.

    • Troubleshooting Steps:

      • Catalyst Regeneration: After each experiment, wash and regenerate the catalyst according to the manufacturer's instructions or established protocols.

      • Post-Experiment Analysis: Characterize the used catalyst (e.g., using SEM, XRD) to check for surface changes.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

The degradation of this compound typically proceeds through several key steps, which can vary depending on the experimental method:

  • Hydroxylation: The initial attack by hydroxyl radicals (in AOPs) or photogenerated holes (in photocatalysis) often leads to the formation of hydroxylated intermediates, such as bromohydroquinones and bromocatechols.

  • Debromination: The cleavage of the C-Br bond is a crucial step in the detoxification process, leading to the formation of phenol and bromide ions.[8]

  • Ring Opening: The aromatic ring is subsequently cleaved, forming smaller aliphatic organic acids (e.g., oxalic acid, acetic acid).[2]

  • Mineralization: The final step involves the complete oxidation of the organic intermediates to CO₂, H₂O, and inorganic bromide.

Q2: How can I identify the degradation intermediates of this compound?

The identification of transient intermediates is critical for elucidating the degradation pathway. The following analytical techniques are commonly employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with a UV or diode-array detector (DAD) is excellent for separating and quantifying 2-BP and its aromatic intermediates.[8][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying volatile and semi-volatile intermediates. Derivatization may be necessary for non-volatile compounds.[9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is highly effective for identifying a wide range of polar and non-polar intermediates without the need for derivatization.[6][9]

Q3: What are the key safety precautions when working with this compound and its degradation experiments?

  • Handling this compound: this compound is a toxic and corrosive compound.[14] Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Advanced Oxidation Processes: AOPs involve strong oxidizers like hydrogen peroxide and persulfate, which should be handled with care. Reactions can be exothermic and may generate gaseous byproducts.

  • UV Radiation: When using UV lamps for photocatalysis or photo-Fenton processes, ensure proper shielding to avoid exposure to harmful UV radiation.

Q4: Can microbial degradation be used for this compound?

Yes, microbial degradation is a promising and environmentally friendly approach. Several bacterial strains have been shown to degrade chlorophenols and other halogenated phenols.[15] The process typically involves enzymatic cleavage of the aromatic ring and subsequent metabolism. However, the efficiency can be influenced by factors such as the microbial species, nutrient availability, and the presence of co-substrates.

Part 3: Experimental Protocols & Data

Protocol 1: Fenton Degradation of this compound

Objective: To determine the degradation efficiency of 2-BP using the Fenton process.

Materials:

  • This compound (98% purity)

  • Ferrous sulfate heptahydrate (FeSO₄·7H₂O)

  • Hydrogen peroxide (30% w/w)

  • Sulfuric acid (H₂SO₄) and Sodium hydroxide (NaOH) for pH adjustment

  • Deionized water

  • Beakers, magnetic stirrer, pH meter

Procedure:

  • Prepare a stock solution of 2-BP (e.g., 100 mg/L) in deionized water.

  • In a 250 mL beaker, add 100 mL of the 2-BP solution.

  • Adjust the pH of the solution to 3.0 using H₂SO₄.[2]

  • Add the desired amount of FeSO₄·7H₂O (e.g., to achieve a specific molar ratio with 2-BP).

  • Stir the solution continuously on a magnetic stirrer.

  • Initiate the reaction by adding the required volume of H₂O₂.

  • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw a 1 mL aliquot.

  • Immediately quench the reaction in the aliquot by adding a small amount of a radical scavenger (e.g., methanol or sodium sulfite).

  • Analyze the samples for 2-BP concentration using HPLC.

Protocol 2: Analysis of this compound by HPLC

Objective: To quantify the concentration of 2-BP in aqueous samples.

Instrumentation & Conditions:

  • HPLC System: With a C18 column and a UV detector.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection Wavelength: 274 nm.

  • Column Temperature: 30 °C.

Procedure:

  • Prepare a series of standard solutions of 2-BP of known concentrations.

  • Inject the standards into the HPLC system to generate a calibration curve.

  • Filter your experimental samples through a 0.45 µm syringe filter.

  • Inject the filtered samples into the HPLC system.

  • Determine the concentration of 2-BP in your samples by comparing the peak area to the calibration curve.

Data Presentation

Table 1: Example Data for Fenton Degradation of this compound

Time (min)2-BP Concentration (mg/L)Degradation Efficiency (%)
01000
56535
104060
202080
30892
60<1>99

Part 4: Visualizing Degradation Pathways & Workflows

Diagram 1: Generalized Degradation Pathway of this compound

G A This compound B Bromohydroquinone / Bromocatechol A->B Hydroxylation E Mineralization (CO2 + H2O + Br-) A->E Direct Mineralization (minor pathway) C Ring Cleavage Products (e.g., Maleic acid) B->C Ring Opening D Short-chain Organic Acids (e.g., Oxalic acid, Acetic acid) C->D Further Oxidation D->E Final Oxidation

Caption: A simplified diagram illustrating the major steps in the oxidative degradation of this compound.

Diagram 2: Experimental Workflow for a Photocatalytic Degradation Study

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solution Prepare 2-BP Solution disperse_catalyst Disperse Photocatalyst prep_solution->disperse_catalyst start_reaction Initiate Irradiation disperse_catalyst->start_reaction take_samples Collect Samples at Intervals start_reaction->take_samples quench_reaction Quench Reaction take_samples->quench_reaction hplc_analysis HPLC Analysis quench_reaction->hplc_analysis toc_analysis TOC Analysis quench_reaction->toc_analysis lcms_analysis LC-MS for Intermediates quench_reaction->lcms_analysis

Caption: A flowchart outlining the key steps in a typical photocatalytic degradation experiment for this compound.

References

Technical Support Center: Byproducts of 2-Bromophenol Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction for the Modern Researcher

Welcome to the technical support center dedicated to navigating the complexities of 2-bromophenol chemistry. As a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials, this compound is a versatile yet sometimes challenging substrate. Its unique electronic and steric properties, conferred by the ortho-bromo and hydroxyl groups, can lead to a variety of unexpected byproducts that complicate reaction outcomes and purification processes.

This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows. It moves beyond simple procedural descriptions to explain the mechanistic rationale behind common side reactions and provides actionable, field-tested solutions to help you optimize your experiments, improve yields, and ensure the integrity of your target molecules.

Part 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are cornerstones of modern synthetic chemistry. However, the presence of the free hydroxyl group on this compound can significantly influence the catalytic cycle, sometimes in problematic ways.

FAQ 1: My Suzuki-Miyaura coupling with this compound is giving low yields and a major byproduct I can't identify. What's happening?

Answer: Low conversion and the presence of byproducts are common challenges in Suzuki-Miyaura couplings involving this compound. The most frequent culprits are protodebromination of your starting material and homocoupling of the boronic acid partner.

  • Protodebromination: This is the replacement of the bromine atom with a hydrogen, yielding phenol as a byproduct. Mechanistically, this can occur if palladium hydride species are generated in the catalytic cycle. These hydrides can arise from side reactions with the solvent, base, or even the boronic acid. The resulting Ar-Pd-H intermediate can then undergo reductive elimination to release phenol.

  • Boronic Acid Homocoupling: This results in a biaryl byproduct derived from two molecules of your boronic acid coupling partner (R-R). This side reaction is often promoted by the presence of oxygen in the reaction mixture, which can facilitate an oxidative coupling pathway.

  • Catalyst Inhibition: The ortho-hydroxyl group of this compound can coordinate to the palladium center. This coordination can sometimes deactivate the catalyst or hinder the oxidative addition step, leading to sluggish or incomplete reactions[1].

Troubleshooting Flowchart: Suzuki-Miyaura Coupling

Start Low Yield / Byproducts in This compound Suzuki Coupling Q1 TLC/LCMS shows starting material and a nonpolar byproduct (phenol)? Start->Q1 Sol1 Issue: Protodebromination Solutions: 1. Ensure rigorous degassing of all solvents and reagents. 2. Use anhydrous solvents and bases. 3. Screen alternative bases (e.g., K3PO4, Cs2CO3). Q1->Sol1 Yes Q2 TLC/LCMS shows a high MW byproduct matching homocoupled boronic acid? Q1->Q2 No Sol1->Q2 Sol2 Issue: Boronic Acid Homocoupling Solutions: 1. Degas reaction mixture thoroughly with Argon or Nitrogen. 2. Use a slight excess (1.1-1.2 equiv.) of boronic acid, avoid large excesses. 3. Consider using a Pd(0) source directly (e.g., Pd(PPh3)4) to avoid side reactions during in-situ reduction of Pd(II). Q2->Sol2 Yes Q3 Reaction is stalled with starting material remaining? Q2->Q3 No Sol2->Q3 Sol3 Issue: Catalyst Inactivity / Inhibition Solutions: 1. Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%). 2. Screen different phosphine ligands (e.g., bulky, electron-rich ligands like SPhos or XPhos). 3. Consider a different palladium precatalyst (e.g., G3/G4 palladacycles). Q3->Sol3 Yes End Reaction Optimized Q3->End No Sol3->End

Caption: Troubleshooting logic for Suzuki-Miyaura couplings.

FAQ 2: I'm attempting a Buchwald-Hartwig amination of this compound and observing hydrodehalogenation and other impurities. How can I suppress these?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. With this compound, the primary side reactions are similar to the Suzuki coupling, with the addition of a pathway specific to the amine partner.

  • Hydrodehalogenation (Protodebromination): As with the Suzuki reaction, the formation of phenol is a common byproduct. The mechanism involves the generation of palladium hydride species that reductively eliminate with the aryl group[2].

  • Beta-Hydride Elimination: This is a potential side reaction if the amine coupling partner has a hydrogen atom on the carbon beta to the nitrogen. The palladium-amide intermediate can eliminate to form an imine and a palladium-hydride species, which can then contribute to protodebromination of the starting material[2][3].

  • Catalyst Inhibition by Phenoxide: The strong bases used in Buchwald-Hartwig reactions (e.g., NaOt-Bu, K₃PO₄) will deprotonate the hydroxyl group of this compound to form a phenoxide. This phenoxide can coordinate to the palladium center and inhibit catalysis.

Troubleshooting Table: Buchwald-Hartwig Amination

Observed Issue Potential Cause Recommended Solution(s)
Phenol byproduct detected ProtodebrominationUse a non-protic, anhydrous solvent (e.g., toluene, dioxane). Ensure the base is anhydrous. Screen different ligand/base combinations.
Low conversion, stalled reaction Catalyst inhibition by phenoxideUse a ligand known to be robust and effective for electron-rich or challenging substrates (e.g., XPhos, RuPhos). Increase catalyst loading.
Imine byproduct or complex mixture Beta-hydride elimination from the amineIf possible, select an amine coupling partner that lacks beta-hydrogens. Use bulky phosphine ligands which can disfavor this elimination pathway[3].
No reaction Inactive catalyst, poor choice of base/ligandUse a fresh batch of catalyst and ligand. Ensure the base is strong enough (NaOt-Bu is common). Screen a panel of ligands.

Part 2: Etherification and Nucleophilic Substitution

The Williamson ether synthesis is a classic and effective method for forming aryl ethers. However, the reactivity of the phenoxide and the nature of the alkylating agent can lead to undesired pathways.

FAQ 3: My Williamson ether synthesis on this compound is yielding an alkene instead of the desired ether. Why is this happening?

Answer: The formation of an alkene is a classic byproduct of the Williamson ether synthesis and points to a competing E2 elimination reaction .

The reaction begins by treating this compound with a base (like NaH or K₂CO₃) to form the 2-bromophenoxide anion. This anion is a potent nucleophile, but it is also a reasonably strong base. When it reacts with an alkyl halide, two pathways are possible:

  • Sₙ2 Substitution (Desired): The phenoxide attacks the electrophilic carbon of the alkyl halide, displacing the halide and forming the C-O bond of the ether. This pathway is favored by primary and methyl halides[4][5].

  • E2 Elimination (Byproduct): The phenoxide acts as a base, abstracting a proton from a carbon adjacent (beta) to the carbon bearing the halide. This leads to the formation of a double bond (an alkene) and elimination of the alkyl halide[6][7]. This pathway becomes dominant with secondary and especially tertiary alkyl halides[4][5].

Workflow for Optimizing Williamson Ether Synthesis

Start Planning Williamson Ether Synthesis with this compound AlkylHalide Select Alkyl Halide (R-X) Start->AlkylHalide Base Select Base (e.g., NaH, K2CO3) Start->Base Solvent Select Solvent (e.g., DMF, Acetonitrile) Start->Solvent Reaction Combine 2-Bromophenoxide with Alkyl Halide AlkylHalide->Reaction Base->Reaction Solvent->Reaction Analysis Analyze Product Mixture (TLC, GC-MS, NMR) Reaction->Analysis Product_Ether Desired Ether Product (SN2 Pathway) Analysis->Product_Ether Major Product_Alkene Alkene Byproduct (E2 Pathway) Analysis->Product_Alkene Significant Troubleshoot Troubleshoot: - Use primary alkyl halide if possible. - Use a less hindered base. - Lower reaction temperature. Product_Alkene->Troubleshoot

Caption: Key decision points in Williamson ether synthesis.

FAQ 4: Besides O-alkylation, can other alkylation byproducts form?

Answer: Yes, although less common for simple phenoxides, C-alkylation is a potential side reaction. In this case, the phenoxide acts as an ambident nucleophile, and the alkylating agent attacks the electron-rich aromatic ring directly (usually at the para position) instead of the oxygen atom[5]. This is generally a minor pathway but can be promoted by certain solvents and counter-ions. If you observe an unexpected isomer where the alkyl group is attached to the benzene ring, C-alkylation is the likely cause. Using polar aprotic solvents like DMF or DMSO generally favors the desired O-alkylation.

Part 3: Electrophilic Aromatic Substitution

FAQ 5: I'm trying to nitrate this compound and getting a mixture of isomers. How can I control the regioselectivity?

Answer: Controlling regioselectivity in the nitration of substituted phenols is a classic challenge. The hydroxyl group is a powerful ortho, para-director, while the bromine atom is a deactivating but also ortho, para-directing group. The final product distribution is a result of the interplay between these electronic effects and steric hindrance.

For this compound, the potential mononitration products are:

  • 2-Bromo-4-nitrophenol

  • 2-Bromo-6-nitrophenol

The formation of 2-bromo-4,6-dinitrophenol is also possible under more forcing conditions.

Controlling Factors and Byproducts:

  • Steric Hindrance: The position between the -OH and -Br groups (the 6-position) is sterically hindered. Therefore, nitration at the 4-position (para to the hydroxyl group) is often favored.

  • Reaction Conditions: The choice of nitrating agent and solvent has a profound impact on the ortho:para ratio. Milder conditions and specific catalytic systems can significantly enhance selectivity[8][9][10]. For instance, using ammonium nitrate with a catalyst like KHSO₄ has been reported to give high regioselectivity for ortho-nitration on some phenols[8].

  • Over-nitration: Using concentrated nitric and sulfuric acid, especially at elevated temperatures, can easily lead to dinitration. To avoid this, use milder nitrating agents (e.g., dilute HNO₃, or AcONO₂) and low temperatures.

Strategies for Regiocontrol in Nitration

Goal Strategy Rationale
Favor 4-Nitro Isomer Use a bulky nitrating agent or a non-coordinating solvent.Steric hindrance at the 6-position will be magnified, making the electronically favorable 4-position the primary site of attack.
Favor 6-Nitro Isomer Use conditions that involve chelation or hydrogen bonding with the ortho hydroxyl and bromo groups.This can direct the electrophile to the adjacent 6-position. This is often more challenging to achieve.
Avoid Dinitration Use stoichiometric amounts of a mild nitrating agent at low temperatures (0 °C or below).Reduces the reactivity of the system, preventing a second electrophilic substitution on the already deactivated nitrated ring.

Part 4: Experimental Protocols & Purification

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Troubleshooting Steps
  • Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and a powdered, anhydrous base (e.g., K₂CO₃, 2.5 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water, 4:1) via syringe.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100°C) with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water. To remove unreacted this compound, wash the organic layer with a mild aqueous base (e.g., 1M NaOH) to extract the acidic phenol into the aqueous layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Protocol 2: General Purification Strategy for Byproduct Removal

Often, a simple extraction can significantly clean up a reaction mixture before chromatography.

  • Dissolve: Dissolve the crude reaction mixture in an organic solvent like ethyl acetate or dichloromethane.

  • Acid Wash: Wash with a dilute acid (e.g., 1M HCl) to remove any basic impurities, such as amines.

  • Base Wash: Wash with a dilute base (e.g., 1M NaOH or saturated NaHCO₃) to remove acidic impurities. This is particularly effective for removing unreacted this compound from a neutral product[11].

  • Brine Wash: Wash with saturated NaCl solution (brine) to remove residual water.

  • Dry and Concentrate: Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure.

This acid-base extraction workflow is a powerful first step in purification, often simplifying the final chromatographic separation.

References

Technical Support Center: Stereochemical Control in Reactions of 2-Bromophenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing in-depth guidance on managing stereochemistry in reactions involving 2-bromophenol derivatives. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of stereoselective synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) formatted to address specific experimental challenges, grounded in mechanistic principles and supported by authoritative literature.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding stereochemical control in reactions of this compound derivatives, providing foundational knowledge for successful experimental design.

Q1: What are the primary challenges in controlling stereochemistry when using this compound derivatives?

A1: The main challenges in managing stereochemistry with this compound derivatives stem from several factors:

  • Atropisomerism: Substituted biaryls derived from this compound can exhibit axial chirality due to restricted rotation around the C-C single bond. Achieving high atroposelectivity requires careful selection of chiral catalysts or auxiliaries that can effectively discriminate between the two rotational conformers.[1]

  • Influence of the Hydroxyl Group: The phenolic hydroxyl group is acidic and can interfere with various catalysts and reagents, particularly those that are basic.[2] It can also act as a directing group, influencing the regioselectivity and stereoselectivity of reactions. Protecting the hydroxyl group is a common strategy to mitigate these effects.[3][4]

  • Catalyst and Ligand Selection: The choice of catalyst and ligand is paramount in achieving high stereoselectivity. For instance, in palladium-catalyzed cross-coupling reactions, the steric and electronic properties of the phosphine ligand can determine the stereochemical outcome.[5] Similarly, chiral Brønsted acids and organocatalysts are instrumental in many asymmetric transformations.[6][7]

  • Substrate-Related Issues: The steric and electronic properties of substituents on the this compound ring and the coupling partner can significantly impact the stereochemical course of a reaction.

Q2: When should I consider using a protecting group for the phenolic hydroxyl group?

A2: The use of a protecting group for the hydroxyl moiety is advisable under the following circumstances:

  • Incompatibility with Reagents: When the reaction conditions involve strong bases, organometallic reagents, or other nucleophiles that can be quenched by the acidic phenolic proton.[2][8]

  • To Prevent Unwanted Directing Effects: The hydroxyl group can act as a directing group, which may lead to undesired regioselectivity. Protection can mask this effect.

  • To Enhance Solubility: Protecting groups can modify the solubility of the substrate, which may be beneficial for reaction kinetics and purification.

  • To Improve Stereoselectivity: In some cases, a bulky protecting group can enhance stereoselectivity by creating a more defined steric environment around the reaction center.

The ideal protecting group should be easy to install and remove in high yield, stable to the reaction conditions, and should not introduce new stereogenic centers.[4][9]

Q3: What are the key classes of stereoselective reactions applicable to this compound derivatives?

A3: this compound derivatives are versatile substrates for a range of stereoselective reactions, including:

  • Atroposelective Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a powerful method for constructing axially chiral biaryls from this compound derivatives.[1][10][11] The choice of a chiral ligand is crucial for inducing atroposelectivity.

  • Enantioselective C-H Functionalization: Recent advances have enabled the direct, enantioselective functionalization of C-H bonds in biaryl systems derived from 2-bromophenols, often employing high-valent palladium catalysis with chiral transient directing groups.[1]

  • Diastereoselective Reactions: When the this compound derivative or the reaction partner already contains a stereocenter, the reaction can proceed with diastereoselectivity, leading to the preferential formation of one diastereomer.

  • Organocatalytic Asymmetric Reactions: Chiral organocatalysts, such as bifunctional thioureas or squaramides, can be employed to catalyze enantioselective reactions where the this compound acts as a nucleophile.[7]

II. Troubleshooting Guide: Low Stereoselectivity

This section provides a structured approach to diagnosing and resolving common issues leading to poor stereochemical outcomes.

Issue 1: Low Enantiomeric Excess (e.e.) or Diastereomeric Ratio (d.r.) in Cross-Coupling Reactions

Low stereoselectivity in cross-coupling reactions is a frequent challenge. The following decision tree can guide your troubleshooting efforts.

G start Low e.e. or d.r. in Cross-Coupling catalyst Evaluate Catalyst System start->catalyst conditions Optimize Reaction Conditions start->conditions substrate Assess Substrate Quality start->substrate catalyst_ligand Screen Chiral Ligands: - Vary steric bulk - Modify electronic properties catalyst->catalyst_ligand catalyst_loading Increase Catalyst Loading catalyst->catalyst_loading catalyst_precursor Check Catalyst Precursor Purity catalyst->catalyst_precursor conditions_temp Lower Reaction Temperature conditions->conditions_temp conditions_solvent Screen Solvents: - Non-polar aprotic (e.g., Toluene) - Polar aprotic (e.g., THF, Dioxane) conditions->conditions_solvent conditions_base Evaluate Base: - Strength (e.g., K3PO4 vs. Cs2CO3) - Steric hindrance conditions->conditions_base substrate_purity Verify Purity of Starting Materials: - this compound derivative - Coupling partner substrate->substrate_purity substrate_pg Consider a Different Protecting Group (PG): - A bulkier PG may enhance facial selectivity. substrate->substrate_pg

Caption: Troubleshooting workflow for low stereoselectivity.

In-depth Explanation:

  • Catalyst System: The interaction between the chiral ligand and the metal center is critical for stereochemical induction. The electronic properties of the phosphine ligand can influence the transmetalation pathway in Suzuki couplings, with electron-rich ligands sometimes promoting a stereoinvertive pathway and electron-deficient ligands favoring stereoretention.[5] Therefore, screening a variety of ligands with different steric and electronic profiles is a primary troubleshooting step.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature can enhance selectivity by increasing the energy difference between the diastereomeric transition states.

    • Solvent: The solvent can influence the conformation of the catalyst-substrate complex and the solubility of reagents. Aprotic solvents are generally preferred to avoid interference with the catalytic cycle.[7]

    • Base: The choice of base is crucial. It must be strong enough to promote the catalytic cycle but not so reactive as to cause side reactions. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are common.[2][12]

  • Substrate Quality: Impurities in the starting materials can poison the catalyst or lead to side reactions, diminishing stereoselectivity. Always ensure the purity of your this compound derivative and coupling partner.

Issue 2: Racemization of Axially Chiral Products

Atropisomers can racemize if the rotational barrier around the aryl-aryl bond is not sufficiently high under the reaction or workup conditions.

Q: My atroposelective reaction shows good initial selectivity, but the final product has a low e.e. What could be the cause?

A: This often points to racemization of the product. Here’s how to troubleshoot:

  • Analyze the Product Structure: Assess the steric hindrance around the stereogenic axis. Bulky ortho-substituents on both aryl rings are necessary to create a high barrier to rotation. If your product lacks sufficient steric bulk, it may be configurationally unstable.

  • Modify Reaction Conditions:

    • Temperature: High temperatures can provide enough energy to overcome the rotational barrier. If possible, run the reaction at a lower temperature.

    • Avoid Harsh Reagents: Both acidic and basic conditions can sometimes catalyze bond rotation. Neutralize the reaction mixture carefully during workup.

  • Purification Strategy: Prolonged heating during purification (e.g., distillation) or exposure to certain chromatography media can induce racemization. Consider purification techniques that can be performed at room temperature, such as flash column chromatography with minimal exposure time.

III. Managing Protecting Groups in Stereoselective Synthesis

The strategic use of protecting groups is fundamental to success. This section provides guidance on their selection and manipulation.

Q: Which protecting groups are most suitable for the hydroxyl group of this compound in stereoselective cross-coupling reactions?

A: The choice of protecting group depends on its stability to the reaction conditions and the ease of its removal without affecting the newly formed stereocenter.

Protecting GroupProtection ConditionsDeprotection ConditionsKey Considerations
Methyl (Me) MeI, K₂CO₃, AcetoneBBr₃, CH₂Cl₂Very stable, but requires harsh deprotection.[13][14]
Benzyl (Bn) BnBr, K₂CO₃, DMFH₂, Pd/CStable to many conditions; removed by hydrogenolysis.
Silyl Ethers (e.g., TBS, TIPS) TBSCl, Imidazole, DMFTBAF, THFMild removal; bulky silyl groups can enhance selectivity.[15]
Methoxymethyl (MOM) MOMCl, DIPEA, CH₂Cl₂HCl, THF/H₂OStable to many organometallic reagents; acid-labile.[2]

Troubleshooting Protecting Group Issues:

  • Incomplete Protection: If the protection reaction is sluggish, ensure anhydrous conditions and use a suitable base. For hindered phenols, a stronger base or higher temperature may be necessary.

  • Protecting Group Cleavage During Reaction: If the protecting group is cleaved during the main reaction, it indicates instability under the reaction conditions. Choose a more robust protecting group from an orthogonal set.[3][9]

  • Racemization During Deprotection: If deprotection leads to a loss of stereochemical purity, the conditions are too harsh. Opt for a protecting group that can be removed under milder conditions.

IV. Experimental Protocols and Methodologies

This section provides standardized, step-by-step protocols for key stereoselective reactions involving this compound derivatives.

Protocol 1: Atroposelective Suzuki-Miyaura Coupling

This protocol is a general starting point for the synthesis of axially chiral biaryls.

G cluster_0 Reaction Setup cluster_1 Reagent Addition cluster_2 Reaction & Workup a 1. Add this compound derivative, arylboronic acid, and base to a Schlenk flask. b 2. Evacuate and backfill with inert gas (3x). a->b c 3. Add Pd catalyst and chiral ligand. b->c d 4. Add degassed solvent. c->d e 5. Heat to desired temperature and monitor by TLC/LC-MS. d->e f 6. Cool, dilute, wash, and purify. e->f

Caption: Workflow for Atroposelective Suzuki-Miyaura Coupling.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add the protected this compound derivative (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄, 2.0-3.0 equiv.).[8]

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the chiral phosphine ligand (4-10 mol%).

  • Add an anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.

  • Heat the reaction mixture to the optimized temperature (e.g., 60-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

  • Determine the enantiomeric excess by chiral HPLC or SFC.

Troubleshooting this Protocol:

  • Low Yield:

    • Cause: Inefficient oxidative addition or transmetalation.

    • Solution: Screen different palladium precursors (e.g., Pd₂(dba)₃) and ligands. Ensure the base is thoroughly dried and finely ground.[12] The use of boronic esters (e.g., pinacol esters) can improve stability and reactivity compared to boronic acids.[2]

  • Homocoupling of Boronic Acid:

    • Cause: Presence of oxygen or Pd(II) species at the start of the reaction.[16]

    • Solution: Ensure thorough degassing of the solvent and reaction vessel. Use a Pd(0) source or ensure efficient in situ reduction of a Pd(II) precursor.

  • Dehalogenation of the this compound:

    • Cause: Presence of a hydride source or competing β-hydride elimination pathway.

    • Solution: Use high-purity, anhydrous solvents. Select a ligand that promotes reductive elimination over β-hydride elimination.[2]

V. References

  • D. Sc-Ab, et al. (2023). Atroposelective brominations to access chiral biaryl scaffolds using high-valent Pd-catalysis. Chemical Science. 1

  • P. J. Kocienski. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag.

  • K. C. Nicolaou, et al. (1998). Selective Deprotections. Angewandte Chemie International Edition.

  • List, B. (2010). Chiral Brønsted acids for asymmetric organocatalysis. PubMed. 6

  • Morrison, J. D., & Mosher, H. S. (1971). Asymmetric Organic Reactions. Prentice-Hall.

  • BenchChem. (2025). Technical Support Center: Catalyst Selection for 2-Bromo-5-chlorophenol Cross-Coupling. BenchChem. 2

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. 3

  • BenchChem. (2025). Troubleshooting failed reactions involving 2-Bromo-4-fluorophenol. BenchChem. 8

  • Unknown Author. Protecting groups. Slideshare. 4

  • Gulcin, I., et al. (2015). Antioxidant and acetylcholinesterase inhibition properties of novel bromophenol derivatives. Bioorganic & Medicinal Chemistry. 13

  • Taslimi, P., et al. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase. Molecules. 14

  • BenchChem. (2025). Strategies to improve the enantioselectivity of reactions involving 2-cyanophenol. BenchChem. 7

  • Sigman, M. S., & Jarvo, E. R. (2021). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. PubMed Central. 5

  • Al-Amin, M., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances. 10

  • BenchChem. (2025). Application Notes and Protocols: Synthesis of Substituted Biphenyls using 2-Nitrophenylboronic Acid. BenchChem. 11

  • Reddit User Discussion. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. 12

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 16

References

Validation & Comparative

Physicochemical Properties: The Foundation of Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Comparative Reactivity of 2-Bromophenol and 2-Chlorophenol

For researchers, chemists, and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, yield, and economic viability of a synthetic route. Among the versatile building blocks available, halophenols are of paramount importance. This guide provides an in-depth, objective comparison of the reactivity of two common ortho-halophenols: this compound and 2-Chlorophenol. By synthesizing fundamental chemical principles with experimental observations, we will explore the nuances that govern their behavior in key organic transformations, enabling more informed and strategic synthetic design.

The subtle yet significant differences in the physical and electronic properties of this compound and 2-Chlorophenol are the primary determinants of their divergent chemical reactivity. These core properties are summarized below.

PropertyThis compound2-ChlorophenolRationale for Reactivity Difference
Molecular Weight 173.01 g/mol 128.56 g/mol [1][2]Affects stoichiometry and physical handling; minor impact on reactivity.
Boiling Point 194.5 - 195 °C[3][4]175 - 176 °C[1][2]Reflects stronger intermolecular forces (van der Waals) for the larger bromine atom.
Density (at 20-25°C) ~1.492 g/mL[4]~1.265 g/mL[1][5]The heavier bromine atom results in a denser liquid.
pKa (Acidity) 8.45[6][7]8.49 - 8.56[1][2][8]The acidity is remarkably similar. Chlorine's stronger inductive electron-withdrawal (-I) is nearly perfectly counteracted by bromine's weaker -I effect and differing mesomeric (+M) effect, leading to near-identical proton acidity on the hydroxyl group.[9]
C-X Bond Dissociation Energy ~276 kJ/mol~328 kJ/molCRITICAL DIFFERENCE . The Carbon-Bromine bond is significantly weaker than the Carbon-Chlorine bond.[10] This is the single most important factor for reactions involving C-X bond cleavage, such as cross-coupling.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene ring. The reactivity is governed by the combined electronic effects of the hydroxyl (-OH) and halogen (-X) substituents.

Theoretical Basis
  • Directing Effects : Both the hydroxyl group and the halogens are ortho, para-directors. The -OH group is strongly activating due to its powerful +M (mesomeric or resonance) effect, which donates electron density into the ring. The halogens are also ortho, para-directing via their +M effect (lone pair donation), but they are deactivating overall due to their strong -I (inductive) effect, which withdraws electron density from the ring.[11]

  • Reactivity Comparison : The dominant factor determining the overall rate of reaction is the powerful activating effect of the -OH group.[12] However, the deactivating inductive effect of the halogen still plays a role. Since chlorine is more electronegative than bromine, its -I effect is stronger. Consequently, the benzene ring of 2-Chlorophenol is slightly more electron-deficient (deactivated) than that of this compound . This leads to the general prediction that This compound will exhibit a slightly higher reactivity in electrophilic aromatic substitution reactions .

Diagram: Directing Effects in Electrophilic Substitution

Caption: Ortho/para directing effects of the hydroxyl group on 2-halophenols.

Representative Experimental Protocol: Monobromination

This protocol describes the controlled monobromination of the phenol ring, where the difference in reactivity might be observed through reaction rate or yield. Using a non-polar solvent like carbon disulfide (CS₂) prevents the formation of the highly reactive phenoxide ion and favors mono-substitution.[13]

Objective : To synthesize 2-bromo-4-halophenol, illustrating the regioselectivity and comparing the reactivity.

Procedure :

  • Preparation : In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-halophenol (this compound or 2-Chlorophenol, 50 mmol) in 40 mL of carbon disulfide (CS₂). Cool the flask in an ice bath to 0-5 °C.

  • Reagent Addition : Prepare a solution of bromine (50 mmol, 2.56 mL) in 10 mL of CS₂. Add this solution dropwise to the stirred phenol solution over 30 minutes, ensuring the temperature remains below 5 °C. The characteristic reddish color of bromine should dissipate upon addition.

  • Reaction : After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

  • Workup : Slowly pour the reaction mixture into 100 mL of cold water. Separate the organic layer. Wash the organic layer with 50 mL of saturated sodium bisulfite solution to quench any unreacted bromine, followed by 50 mL of brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

  • Purification : Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to yield the desired 4-bromo-2-halophenol product.

Expected Outcome : this compound is expected to react faster or provide a slightly higher yield under identical conditions due to the lesser deactivating effect of the bromine substituent compared to chlorine.

Palladium-Catalyzed Cross-Coupling: The Suzuki-Miyaura Reaction

This class of reactions represents the most dramatic and synthetically useful difference in reactivity between the two compounds. The Suzuki-Miyaura coupling forges a new carbon-carbon bond between an organohalide and a boronic acid.[14][15]

Theoretical Basis

The catalytic cycle of the Suzuki reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[15] The initial and often rate-determining step is the oxidative addition of the aryl halide to the palladium(0) catalyst. This step requires the cleavage of the carbon-halogen (C-X) bond.

  • Reactivity Comparison : As established in the properties table, the C-Br bond is substantially weaker than the C-Cl bond .[10] This means that significantly less energy is required to break the C-Br bond. As a result, This compound is vastly more reactive than 2-Chlorophenol in Suzuki-Miyaura coupling reactions .

  • Practical Implications : To achieve successful coupling with 2-Chlorophenol, one typically requires more forcing conditions: higher temperatures, longer reaction times, stronger bases, and, most importantly, more specialized and electron-rich phosphine ligands (e.g., SPhos, XPhos) to facilitate the difficult oxidative addition of the C-Cl bond.[16] In contrast, this compound often reacts under milder conditions with simpler palladium catalysts.[17]

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Ar-X 2-Halophenol (Ar-X) Pd(II)_OA Ar-Pd(II)-X (L)₂ Ar-X->Pd(II)_OA C-X bond breaks here (Easier for X=Br) R-B(OH)2 Boronic Acid (R-B(OH)2) Pd(II)_T Ar-Pd(II)-R (L)₂ R-B(OH)2->Pd(II)_T Ar-R Coupled Product (Ar-R) Base Base Base->Pd(II)_T Pd(0) Pd(0)L₂ Pd(0)->Pd(II)_OA Oxidative Addition Pd(II)_OA->Pd(II)_T Transmetalation Pd(II)_T->Ar-R Pd(II)_T->Pd(0) Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines the coupling of the halophenol with phenylboronic acid. The conditions provided are typical for an aryl bromide; an aryl chloride would likely require a more advanced catalytic system.

Objective : To synthesize 2-hydroxybiphenyl, comparing the efficiency of starting from this compound versus 2-Chlorophenol.

Procedure :

  • Setup : To an oven-dried Schlenk flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (K₂CO₃, 3.0 mmol).

  • Catalyst Addition : Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%).

  • Inert Atmosphere : Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition : Add a degassed solvent mixture, such as toluene/ethanol/water (4:1:1, 5 mL), via syringe.

  • Reaction : Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. For this compound, the reaction is often complete within 2-4 hours. For 2-Chlorophenol under these conditions, the reaction would be extremely slow or may not proceed at all.

  • Workup : After cooling to room temperature, add 20 mL of water and extract with ethyl acetate (3 x 20 mL).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the residue by column chromatography (silica gel, hexane/ethyl acetate) to obtain 2-hydroxybiphenyl.

Nucleophilic Aromatic Substitution (SNAr)

In contrast to electrophilic substitution, SNAr involves the attack of a nucleophile on the aromatic ring, displacing a leaving group. This reaction is generally unfavorable for simple halophenols.

Theoretical Basis
  • Mechanism : The classic SNAr mechanism requires the presence of strong electron-withdrawing groups (e.g., -NO₂) positioned ortho or para to the leaving group.[18][19] These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex. This compound and 2-Chlorophenol lack such activation, making them generally inert to SNAr.

  • Reactivity Trend : In cases where SNAr is forced to occur (e.g., under very high temperatures or via alternative mechanisms), the reactivity trend is often governed by the electronegativity of the halogen. The rate-determining step is the initial attack of the nucleophile, which is facilitated by the inductive pull of the halogen making the carbon atom more electrophilic. Since chlorine is more electronegative than bromine, 2-Chlorophenol would be expected to be more reactive than this compound in a hypothetical SNAr reaction. Recent research has also explored radical-mediated pathways to enable SNAr on unactivated halophenols, a strategy that operates outside the classical mechanism.[20][21]

Conclusion: A Guide to Synthetic Strategy

The choice between this compound and 2-Chlorophenol is a clear case of balancing cost against reactivity. 2-Chlorophenol is typically less expensive but is significantly less reactive in the most common and powerful C-C bond-forming reactions.

  • Choose this compound when : Your synthesis relies on palladium-catalyzed cross-coupling reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig, etc.). The weaker C-Br bond ensures milder reaction conditions, broader substrate scope, higher yields, and compatibility with simpler, cheaper catalysts.

  • Choose 2-Chlorophenol when : The primary transformations involve electrophilic aromatic substitution where its slightly lower reactivity is acceptable, or in syntheses where the C-X bond must remain intact while other functionalizations are performed. Its use in cross-coupling is possible but requires specialized, often more expensive, catalytic systems and more rigorous optimization.

By understanding the fundamental principles tied to bond energies and electronic effects, researchers can strategically select the optimal starting material, streamlining synthesis and accelerating the development of novel molecules.

References

A Comparative Guide to Validating 2-Bromophenol Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is a foundational pillar of robust and reproducible research. 2-Bromophenol, a key building block in the synthesis of various pharmaceuticals and other complex organic molecules, is no exception. Ensuring its purity is critical for reaction efficiency, yield, and the safety of the final product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of this compound, juxtaposed with alternative analytical techniques. Detailed experimental protocols and supporting data are presented to empower laboratories in method selection and implementation.

The Primacy of HPLC in Purity Determination

High-Performance Liquid Chromatography (HPLC) is the predominant technique for assessing the purity of this compound due to its high resolution, sensitivity, and quantitative accuracy. A well-developed, stability-indicating HPLC method is essential for separating the active pharmaceutical ingredient (API) from any potential impurities and degradation products.

The synthesis of this compound, typically through the bromination of phenol, can introduce several impurities that a robust analytical method must resolve. These include:

  • Starting Material: Unreacted phenol.

  • Isomeric Impurities: 3-Bromophenol and 4-Bromophenol.

  • Over-brominated Species: Dibrominated or tribrominated phenols, such as 2,4-dibromophenol and 2,6-dibromophenol.

  • Degradation Products: Formed under various stress conditions like exposure to acid, base, oxidation, heat, or light.

Comparative Analysis of HPLC Methods

The choice of HPLC column and mobile phase is critical for achieving optimal separation of this compound from its potential impurities. Reversed-phase HPLC is the most common approach.

Method 1: Isocratic Elution with a Standard C18 Column

This method represents a common starting point for the analysis of phenolic compounds.

Experimental Protocol:

  • Column: C18, 5 µm, 4.6 x 250 mm

  • Mobile Phase: Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 274 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

Causality Behind Choices: The C18 stationary phase provides good hydrophobic retention for this compound. Acetonitrile is a common organic modifier offering good peak shape and lower viscosity than methanol. Phosphoric acid is added to suppress the ionization of the phenolic hydroxyl group, leading to better retention and symmetrical peaks.

Method 2: Gradient Elution for Enhanced Resolution

For complex samples containing a wider range of impurities with varying polarities, a gradient elution method is often necessary.

Experimental Protocol:

  • Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: 30% B to 80% B over 15 minutes

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 274 nm

  • Column Temperature: 35°C

  • Injection Volume: 5 µL

Causality Behind Choices: A Phenyl-Hexyl column offers alternative selectivity to a C18 column due to pi-pi interactions between the phenyl rings of the stationary phase and the analyte, which can be advantageous for separating aromatic isomers. A gradient elution allows for the separation of both early-eluting polar impurities and late-eluting non-polar impurities in a single run. TFA is a volatile ion-pairing agent that can improve peak shape and is compatible with mass spectrometry (MS) detectors.[1]

Data Presentation: HPLC Method Comparison

ParameterMethod 1 (Isocratic C18)Method 2 (Gradient Phenyl-Hexyl)Justification
Resolution (2-BP vs. 4-BP) Baseline separation may be challengingImproved baseline separationPhenyl-Hexyl phase offers enhanced selectivity for isomers.
Run Time Typically shorter (~10 min)Longer (~20 min) due to gradient and re-equilibrationGradient is necessary for resolving a wider range of impurities.
Sensitivity GoodExcellentGradient can concentrate analytes at the head of the column, leading to sharper peaks.
Robustness HighModerate; requires precise gradient mixingIsocratic methods are generally more robust and transferable.

Visualizing the HPLC Workflow

A well-defined workflow is crucial for reproducible results.

Decision_Tree Start Need to Analyze this compound Purity? Question1 Is it for Routine QC / Impurity Profiling? Start->Question1 Question2 Are Volatile Impurities a Concern? Question1->Question2 No Use_HPLC Use HPLC Question1->Use_HPLC Yes Question3 Need a Simple Assay of Bulk Material? Question2->Question3 No Use_GC Use GC / GC-MS Question2->Use_GC Yes Question3->Use_HPLC No, need impurity profile Use_Titration Use Titrimetry Question3->Use_Titration Yes

References

The Decisive Influence of Isomerism: Electronic and Steric Effects

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to Bromophenol Isomers in Catalysis

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency, selectivity, and overall success of a synthetic route. Bromophenols, existing as ortho (2-), meta (3-), and para (4-) isomers, are versatile building blocks and precursors in various catalytic transformations. However, the seemingly subtle difference in the position of the hydroxyl and bromo substituents on the phenolic ring leads to profound variations in their chemical behavior and catalytic performance.

This guide provides a comprehensive comparative analysis of bromophenol isomers in key catalytic reactions. Moving beyond a simple recitation of data, we delve into the mechanistic underpinnings and physicochemical properties that govern their reactivity, offering field-proven insights to inform your experimental design.

The reactivity of bromophenol isomers is governed by a delicate interplay of electronic and steric effects. The hydroxyl (-OH) group is a strong electron-donating group through resonance and an activating ortho-, para- director for electrophilic aromatic substitution.[1][2][3] Conversely, the bromine (-Br) atom is deactivating due to its inductive electron-withdrawing effect, yet it also directs ortho- and para- due to resonance.[4] The relative positioning of these two groups creates distinct electronic environments and steric hindrances around the reactive sites, fundamentally influencing their interaction with catalytic species.

Another critical factor is acidity, quantified by the pKa value. The acidity of the phenolic proton is modulated by the position of the electron-withdrawing bromine atom, which in turn affects the isomer's ability to act as a ligand or participate in proton transfer steps within a catalytic cycle.

Table 1: Physicochemical Properties of Bromophenol Isomers
Property2-Bromophenol (ortho)3-Bromophenol (meta)4-Bromophenol (para)
pKa 8.42[5]9.11[5]9.34[5]
Melting Point 5.6 °C33 °C[6]66.4 °C[7]
Boiling Point 194 °C236.5 °C[6]238 °C[7]
log Kow 2.432.63[6]2.59[7]

The lower pKa of this compound indicates it is the strongest acid among the isomers, a consequence of the proximity of the electron-withdrawing bromine to the hydroxyl group and potential intramolecular hydrogen bonding stabilizing the phenoxide form.[5][8]

I. Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron species, catalyzed by a palladium complex.[9][10] The choice of bromophenol isomer can significantly impact product yields and the required reaction conditions.

The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron species, and reductive elimination to yield the product and regenerate the catalyst.[11] The efficiency of the initial oxidative addition step is particularly sensitive to the electronic and steric environment of the carbon-bromine bond.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd(0)L2->OxAdd ArPd(II)XL2 Ar-Pd(II)(X)L₂ OxAdd->ArPd(II)XL2 Transmetal Transmetalation ArPd(II)XL2->Transmetal ArPd(II)R'L2 Ar-Pd(II)(R')L₂ Transmetal->ArPd(II)R'L2 RedElim Reductive Elimination ArPd(II)R'L2->RedElim RedElim->Pd(0)L2 ArR Ar-R' (Product) RedElim->ArR ArX Ar-X (Bromophenol) ArX->OxAdd R'B(OH)2 R'-B(OH)₂ R'B(OH)2->Transmetal Base Base Base->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Performance Comparison in Suzuki-Miyaura Coupling

While a single study with identical conditions for all three isomers is not extensively documented, a compilation of available data suggests performance trends.[12] 4-bromophenol often provides high to quantitative yields, benefiting from the electronic influence of the para-hydroxyl group without significant steric hindrance.[12][13] The reactivity of this compound can be complex, as the ortho-hydroxyl group can potentially chelate with the catalyst or sterically hinder its approach.[12] For 3-bromophenol, the electronic and steric effects are generally less pronounced than in the other two isomers.[12]

Table 2: Representative Experimental Data for Suzuki-Miyaura Coupling of Bromophenol Isomers
Bromophenol IsomerCoupling PartnerCatalyst / ConditionsYieldSource
4-Bromophenol Phenylboronic acidPd/C (1 mol%), K₂CO₃, Water, 150°C (Microwave)95-99%[12][13]
3-Bromophenol Phenylboronic acidPd(PPh₃)₄, Na₂CO₃, n-Propanol/Water, RefluxHigh[12]
This compound Furan-2-boronic acidPd(OAc)₂, SPhos, K₃PO₄, Toluene/Water, 100°C92%[12]
Note: The data is compiled from various studies with differing conditions and coupling partners to provide an indirect comparison.[12]
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling of 4-Bromophenol

This protocol describes a highly efficient method for the coupling of 4-bromophenol with phenylboronic acid, leveraging microwave irradiation to accelerate the reaction.[12]

Materials:

  • 4-Bromophenol (1.0 mmol, 173 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Palladium on carbon (Pd/C, 10 wt%, 1 mol%, 10.6 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Deionized Water (5 mL)

  • Microwave reaction vessel (10 mL) with stir bar

  • Ethyl acetate, Brine, Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a 10 mL microwave reaction vessel, add 4-bromophenol, phenylboronic acid, Pd/C, and K₂CO₃.

  • Add 5 mL of deionized water to the vessel.

  • Seal the vessel securely and place it in a microwave reactor.

  • Irradiate the mixture at 150°C for 10 minutes with stirring.

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield 4-phenylphenol.

Causality: The use of microwave irradiation dramatically reduces reaction times by efficiently heating the polar solvent (water).[12][13] Pd/C is a heterogeneous catalyst, simplifying post-reaction workup.[12] K₂CO₃ serves as the necessary base to activate the boronic acid for the transmetalation step.[9]

II. The Heck Reaction: An Outlook on Isomer Reactivity

The Heck reaction, or Mizoroki-Heck reaction, is another powerful palladium-catalyzed process that forms a carbon-carbon bond by coupling an unsaturated halide with an alkene.[14][15] While direct comparative studies on bromophenol isomers are less common in the literature, the principles of the catalytic cycle allow for an expert evaluation of their expected reactivity.

Heck_Reaction_Cycle cluster_cycle Heck Reaction Catalytic Cycle Pd(0)L2 Pd(0)L₂ OxAdd Oxidative Addition Pd(0)L2->OxAdd ArPd(II)XL2 Ar-Pd(II)(X)L₂ OxAdd->ArPd(II)XL2 Coord Olefin Coordination ArPd(II)XL2->Coord CoordComplex [ArPd(II)(Olefin)L₂]⁺ Coord->CoordComplex Insertion Migratory Insertion CoordComplex->Insertion InsertionComplex (R-CH₂-CH₂)-Pd(II)(X)L₂ Insertion->InsertionComplex BetaElim β-Hydride Elimination InsertionComplex->BetaElim ElimComplex [HPd(II)(X)L₂] BetaElim->ElimComplex Product Substituted Alkene BetaElim->Product RedElim Reductive Elimination (Base) ElimComplex->RedElim RedElim->Pd(0)L2 ArX Ar-X (Bromophenol) ArX->OxAdd Alkene Alkene Alkene->Coord Base Base Base->RedElim

Caption: The catalytic cycle of the Mizoroki-Heck reaction.

Expected Reactivity Trends:

  • 4-Bromophenol: Likely to be a reliable substrate. The para-position minimizes steric hindrance around the C-Br bond, facilitating oxidative addition. The electron-donating character of the hydroxyl group can enhance the electron density of the aromatic ring, potentially speeding up the oxidative addition step.

  • 3-Bromophenol: Should also be a viable substrate. The hydroxyl group is electronically distant enough not to exert a strong, direct resonance effect on the reaction site, and steric hindrance is minimal. Its reactivity would be expected to be similar to that of bromobenzene.

  • This compound: This isomer presents the most significant challenges. Steric hindrance from the adjacent hydroxyl group could impede the approach of the bulky palladium catalyst to the C-Br bond, slowing the rate of oxidative addition.[8] Furthermore, potential coordination of the hydroxyl's oxygen to the palladium center could alter the catalyst's electronic properties and reactivity.

III. Catalytic Oxidation: A Frontier for Bromophenol Isomers

The catalytic oxidation of phenols is crucial for both environmental remediation and the synthesis of valuable chemicals like quinones.[16][17][18] Catalysts ranging from metal complexes to enzymes like horseradish peroxidase (HRP) are employed to generate phenoxy radicals, which then undergo further reactions.[19][20]

The position of the bromo and hydroxyl groups on the ring will determine the stability of the resulting phenoxy radical and the regioselectivity of subsequent transformations. The electron-withdrawing bromine atom will influence the electron density distribution in the radical intermediate, affecting its reactivity.

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_analysis Analysis A Prepare Buffer Solution (e.g., PBS, pH 7.0) B Add Bromophenol Isomer (Substrate) A->B C Add Catalyst (e.g., HRP, Metal Complex) B->C D Initiate Reaction with Oxidant (e.g., H₂O₂) C->D E Incubate at Controlled Temp with Stirring D->E F Monitor Reaction Progress (e.g., UV-Vis Spectroscopy) E->F G Identify Products (e.g., HPLC, GC-MS) F->G

Caption: A generalized experimental workflow for testing the catalytic oxidation of bromophenol isomers.

Experimental Protocol: Enzymatic Oxidation of a Phenolic Substrate

This protocol provides a general framework for evaluating the catalytic activity of an enzyme like Horseradish Peroxidase (HRP) in the oxidation of phenolic compounds, which can be adapted for bromophenol isomers.[20]

Materials:

  • Phosphate-buffered saline (PBS), 0.1 M, pH 7.4

  • Phenolic substrate (e.g., 4-bromophenol), 0.2 M stock solution

  • 4-Aminoantipyrine (4-AAP), 0.05 M stock solution

  • Hydrogen peroxide (H₂O₂), 0.002 M solution

  • Horseradish Peroxidase (HRP) solution (free or immobilized)

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • In a 3 mL cuvette, combine 1.5 mL of PBS buffer, 0.1 mL of the phenolic substrate stock solution, and 0.1 mL of the 4-AAP solution.

  • Add a specific volume (e.g., 50 µL) of the HRP enzyme solution.

  • Initiate the reaction by adding 20 µL of the H₂O₂ solution. The total volume should be adjusted with water if necessary.

  • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 510 nm over time. This wavelength corresponds to the colored product formed from the reaction of the oxidized phenol with 4-AAP.

  • The initial rate of reaction is determined from the linear portion of the absorbance vs. time plot.

  • Repeat the experiment for each bromophenol isomer under identical conditions to compare their relative reaction rates.

Causality: HRP, in the presence of H₂O₂, catalyzes the one-electron oxidation of the phenol to a phenoxy radical.[20] This radical can then couple with 4-AAP to produce a colored adduct, allowing for a convenient spectrophotometric assay to quantify the reaction rate. Comparing the initial rates provides a direct measure of the relative reactivity of each isomer as a substrate for the enzyme.

Conclusion and Strategic Outlook

The choice between ortho-, meta-, and para-bromophenol is a strategic decision with significant consequences for catalytic reactions.

  • 4-Bromophenol often emerges as the most predictable and high-performing isomer in palladium-catalyzed cross-couplings like the Suzuki-Miyaura reaction, offering a favorable balance of electronic activation and minimal steric hindrance.[12]

  • 3-Bromophenol generally behaves as a standard aryl bromide, providing a reliable alternative when the electronic influence of a para- or ortho-hydroxyl group is not desired.

  • This compound presents the most complexity. While its unique steric and electronic properties can be exploited for specific synthetic goals, they can also lead to lower reactivity or side reactions in standard catalytic systems due to steric hindrance and potential catalyst inhibition.

This guide underscores the necessity of considering the fundamental physicochemical properties of isomers when designing catalytic processes. By understanding the interplay of electronic, steric, and acidity effects, researchers can move from trial-and-error to a rational design approach, selecting the optimal bromophenol isomer to achieve their desired synthetic outcomes with greater efficiency and precision.

References

Navigating the Matrix: A Comparative Guide to the Quantification of 2-Bromophenol in Complex Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of 2-bromophenol in complex matrices presents a significant analytical challenge. This phenolic compound, a known environmental contaminant and potential process impurity in pharmaceutical manufacturing, demands robust and sensitive analytical methodologies to ensure product safety and environmental compliance. This guide provides an in-depth, objective comparison of the leading analytical techniques for this compound quantification, grounded in experimental data and field-proven insights. We will dissect the nuances of each approach, from sample preparation to final detection, empowering you to select the optimal strategy for your specific application.

The Analytical Imperative: Why this compound Quantification Matters

This compound's presence, even at trace levels, can have significant implications. In environmental science, it is monitored as a pollutant in water and soil.[1] Within the pharmaceutical industry, it can be a process-related impurity or a degradation product, necessitating its strict control. The complexity of the sample matrix—be it wastewater, soil extracts, or active pharmaceutical ingredient (API) formulations—introduces interfering substances that can mask the analyte's signal, making accurate quantification a non-trivial pursuit.

A Tale of Two Techniques: GC-MS and HPLC-MS/MS

The two primary workhorses for the quantification of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Each brings a unique set of advantages and considerations to the analytical workflow.

Gas Chromatography-Mass Spectrometry (GC-MS): The Volatility Challenge

GC-MS is a powerhouse for the separation and identification of volatile and semi-volatile organic compounds.[2][3] However, the polar nature of the hydroxyl group in this compound can lead to poor peak shape and interactions with the GC column, especially at low concentrations.[1] To overcome this, a derivatization step is often employed to increase the analyte's volatility and improve its chromatographic behavior.[4][5]

Underivatized this compound Analysis: While possible, direct analysis of underivatized phenols by GC can be challenging due to peak tailing.[1] U.S. EPA Method 8041A allows for the analysis of underivatized phenols using a Flame Ionization Detector (FID), but for the specificity and sensitivity required in complex matrices, MS detection is preferred.[6]

Derivatization: The Key to Unlocking GC's Potential: Derivatization chemically modifies the this compound molecule, replacing the active hydrogen of the hydroxyl group with a non-polar functional group.[4] This enhances volatility and thermal stability, leading to sharper, more symmetrical peaks.[5]

Common derivatization reagents for phenols include:

  • Silylating Agents: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) replace the active hydrogen with a trimethylsilyl (TMS) or t-butyldimethylsilyl (TBDMS) group, respectively.[4][7]

  • Alkylating Agents: Diazomethane and pentafluorobenzyl bromide (PFBBr) are also used for derivatization, as outlined in EPA Method 8041A.[6]

The choice of derivatization reagent depends on the specific requirements of the analysis, including the desired sensitivity and the potential for interfering side reactions.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): A Direct Approach

HPLC-MS/MS offers a powerful alternative for the analysis of polar compounds like this compound without the need for derivatization.[8][9] This technique separates compounds based on their interactions with a stationary phase in a liquid mobile phase, making it well-suited for non-volatile and thermally labile analytes.[10]

The coupling of HPLC with tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity.[8] The first mass spectrometer (MS1) selects the precursor ion of this compound, which is then fragmented in a collision cell. The second mass spectrometer (MS2) then detects specific product ions, creating a highly specific analytical signature that minimizes matrix interference.

Head-to-Head Comparison: Performance Metrics

The choice between GC-MS and HPLC-MS/MS often comes down to a careful evaluation of their performance characteristics for the specific application.

ParameterGC-MS (with Derivatization)HPLC-MS/MSRationale & Causality
Sample Preparation Multi-step: Extraction followed by derivatization.Streamlined: Extraction often sufficient.Derivatization adds time and potential for error in GC-MS workflows. HPLC's direct analysis capability simplifies the upfront process.
Selectivity High, especially with MS detection.Very High, due to MS/MS fragmentation.MS/MS provides an extra dimension of selectivity by monitoring specific precursor-to-product ion transitions, significantly reducing the impact of co-eluting matrix components.
Sensitivity (LOD/LOQ) Generally in the low µg/L to ng/L range.Can achieve sub-ng/L detection limits.[8][9]The high efficiency of electrospray ionization (ESI) for polar compounds in HPLC-MS/MS often leads to lower detection limits compared to electron ionization (EI) used in GC-MS.
Throughput Lower, due to the additional derivatization step.Higher, with the potential for faster run times.The elimination of the derivatization step and the availability of ultra-high-performance liquid chromatography (UHPLC) systems can significantly increase sample throughput.
Cost & Complexity Instrument cost can be lower, but method development for derivatization can be complex.Higher initial instrument cost, but method development can be more straightforward for polar analytes.The added complexity of optimizing derivatization reactions in GC-MS can offset the potentially lower initial hardware cost.

Experimental Workflows: A Step-by-Step Guide

To provide a practical understanding, we present detailed protocols for the quantification of this compound using both GC-MS with derivatization and HPLC-MS/MS.

Workflow 1: Quantification of this compound by GC-MS with Silylation Derivatization

This workflow is particularly effective for environmental water samples.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Water Sample Collection & Acidification SPE 2. Solid-Phase Extraction (SPE) Sample->SPE Load sample onto SPE cartridge Elution 3. Elution of this compound SPE->Elution Elute with organic solvent Evaporation 4. Solvent Evaporation Elution->Evaporation Concentrate eluate Derivatization 5. Silylation Derivatization Evaporation->Derivatization Add silylating agent (e.g., BSTFA) GC_Injection 6. GC Injection Derivatization->GC_Injection Inject derivatized sample Separation 7. Chromatographic Separation GC_Injection->Separation Ionization 8. Electron Ionization (EI) Separation->Ionization Detection 9. Mass Spectrometric Detection Ionization->Detection Quantification 10. Quantification Detection->Quantification Generate chromatogram & mass spectrum

Caption: Workflow for GC-MS analysis of this compound with derivatization.

Protocol:

  • Sample Collection and Preservation: Collect water samples in amber glass bottles. Acidify to pH < 2 with sulfuric acid to prevent degradation of phenols.[8]

  • Solid-Phase Extraction (SPE):

    • Condition a polymeric SPE cartridge (e.g., Oasis HLB) with methanol followed by acidified deionized water.

    • Load the acidified water sample onto the cartridge.

    • Wash the cartridge with deionized water to remove interferences.

    • Dry the cartridge under a stream of nitrogen.

  • Elution: Elute the retained this compound with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Concentration: Evaporate the eluate to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Derivatization:

    • Add 50-100 µL of a silylating reagent (e.g., BSTFA with 1% TMCS) and a solvent (e.g., pyridine).

    • Heat the mixture at 70°C for 30-60 minutes to ensure complete derivatization.[7]

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS system.

    • Use a capillary column suitable for semi-volatile organic compounds (e.g., DB-5ms).

    • The mass spectrometer is typically operated in electron ionization (EI) mode, and data can be acquired in either full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.[11][12]

Workflow 2: Quantification of this compound by HPLC-MS/MS

This direct analysis workflow is highly efficient for various complex matrices.

HPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample 1. Sample Collection & Preservation Extraction 2. Solid-Phase Extraction (SPE) or LLE Sample->Extraction Extract this compound Concentration 3. Concentration & Reconstitution Extraction->Concentration Reconstitute in mobile phase HPLC_Injection 4. HPLC Injection Concentration->HPLC_Injection Inject sample Separation 5. Chromatographic Separation HPLC_Injection->Separation Ionization 6. Electrospray Ionization (ESI) Separation->Ionization MSMS_Detection 7. Tandem MS Detection (MRM) Ionization->MSMS_Detection Precursor -> Product Ion Quantification 8. Quantification MSMS_Detection->Quantification Generate chromatogram

Caption: Workflow for HPLC-MS/MS analysis of this compound.

Protocol:

  • Sample Collection and Preservation: Similar to the GC-MS workflow, proper collection and preservation are crucial. For aqueous samples, acidification is recommended.[8]

  • Sample Extraction:

    • Solid-Phase Extraction (SPE): Follow a similar procedure as described for the GC-MS workflow.[8][13]

    • Liquid-Liquid Extraction (LLE): For certain matrices, LLE with a suitable organic solvent (e.g., dichloromethane) at an acidic pH can be employed.[14]

  • Concentration and Reconstitution: Evaporate the solvent from the extract and reconstitute the residue in a known volume of the initial HPLC mobile phase.

  • HPLC-MS/MS Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • A C18 or phenyl-hexyl reversed-phase column is commonly used for the separation of phenols.[10][15]

    • The mobile phase typically consists of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier like formic acid or ammonium acetate to improve ionization efficiency.[9][15]

    • The mass spectrometer is operated in electrospray ionization (ESI) negative ion mode.

    • Quantification is performed using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for this compound are monitored.

Conclusion: Selecting the Right Tool for the Job

The quantification of this compound in complex mixtures requires a nuanced approach, with the choice of analytical technique being paramount.

  • GC-MS with derivatization is a well-established and robust technique, particularly for volatile and semi-volatile compounds in environmental samples. While the derivatization step adds complexity, it significantly improves chromatographic performance.

  • HPLC-MS/MS offers a more direct and often more sensitive approach for polar analytes like this compound. Its high selectivity and streamlined sample preparation make it an attractive option for high-throughput laboratories and for challenging matrices where matrix effects are a significant concern.

Ultimately, the optimal method will depend on the specific analytical needs, including the required detection limits, sample throughput, and available instrumentation. By understanding the principles, performance characteristics, and practical workflows of each technique, researchers can confidently select and implement the most appropriate method for the accurate and reliable quantification of this compound.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of 2-Bromophenol and its Metabolites

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Toxicological Context of 2-Bromophenol

This compound is a significant phenolic compound, not only due to its industrial applications but also as a primary metabolite of bromobenzene, a well-established hepato- and nephrotoxin.[1] Understanding the metabolic fate of this compound is crucial for toxicological studies and drug development, as the biotransformation within an organism can significantly alter a compound's activity and toxicity. The metabolic process primarily involves Phase I oxidation and Phase II conjugation reactions, leading to the formation of more water-soluble compounds to facilitate excretion.[2][3]

This guide provides a comprehensive comparison of the spectroscopic signatures of this compound and its principal metabolites. By leveraging techniques such as Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), researchers can effectively identify and differentiate these compounds in complex biological matrices. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide a practical, field-proven perspective for researchers, scientists, and drug development professionals.

Metabolic Pathways of this compound

The metabolism of this compound in mammals proceeds through two major pathways. The primary route is Phase II conjugation, where the parent molecule is directly modified to increase its polarity. The two main conjugation products are This compound glucuronide and This compound sulphate .[4] A secondary, Phase I oxidation pathway involves hydroxylation of the aromatic ring, leading to metabolites such as 2-Bromohydroquinone (also known as 4-Bromocatechol), which can then also undergo conjugation.[5]

Metabolic Pathway of this compound parent This compound phaseII Phase II Conjugation parent->phaseII phaseI Phase I Oxidation (Hydroxylation) parent->phaseI Cytochrome P450 met1 This compound Glucuronide phaseII->met1 UDP-glucuronosyl- transferase (UGT) met2 This compound Sulphate phaseII->met2 Sulfotransferase (SULT) met3 2-Bromohydroquinone (4-Bromocatechol) phaseI->met3

Caption: Metabolic fate of this compound via Phase I and Phase II pathways.

Spectroscopic Characterization of this compound (Parent Compound)

A thorough understanding of the parent compound's spectroscopic profile is the essential baseline for identifying its metabolites.

  • UV-Visible (UV-Vis) Spectroscopy: Aromatic compounds exhibit characteristic UV absorption due to π → π* electronic transitions.[6] Phenol itself shows a primary absorption band around 275 nm.[7] For this compound, the presence of the bromine atom and the hydroxyl group on the benzene ring results in absorption maxima typically observed around 270-280 nm. The exact λmax can be influenced by the solvent due to solvation effects and pH-dependent equilibria.[8][9]

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound provides clear signatures for its key functional groups.

    • O-H Stretch: A sharp, strong band appears around 3550-3600 cm⁻¹ for the free hydroxyl group. This band can broaden and shift to lower wavenumbers if hydrogen bonding is present.

    • Aromatic C-H Stretch: A characteristic, but often weak, absorption is found just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).[10]

    • C=C Ring Stretch: The aromatic ring itself produces two to four distinct peaks in the 1450-1600 cm⁻¹ region, which are indicative of the aromatic skeleton.[6][11]

    • C-Br Stretch: The carbon-bromine bond vibration is typically observed in the far-infrared region, often between 500-600 cm⁻¹.

    • C-H Out-of-Plane Bending: Strong absorptions in the 690-900 cm⁻¹ range are highly diagnostic of the ring's substitution pattern.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed structural information.

    • ¹H NMR: The five protons of this compound include one hydroxyl proton and four aromatic protons. The hydroxyl proton (-OH) appears as a broad singlet with a chemical shift that is highly dependent on concentration and solvent (typically δ 4.5–7.0 ppm).[13] The four aromatic protons are non-equivalent and appear in the δ 6.8–7.4 ppm range, creating a complex multiplet pattern due to spin-spin coupling.[13]

    • ¹³C NMR: Due to the molecule's lack of symmetry, six distinct signals are expected for the six carbons. However, due to symmetry in the monosubstituted ring, some carbons can be equivalent. For this compound, there are four distinct signals.[14] The ipso-carbon attached to the hydroxyl group (C1) is significantly deshielded (δ ~150-155 ppm) by the electronegative oxygen. The carbon attached to the bromine (C2) also experiences a distinct chemical shift, while the remaining four carbons (C3-C6) appear in the typical aromatic region (δ ~115-130 ppm).[14][15]

  • Mass Spectrometry (MS): MS provides the molecular weight and fragmentation data.

    • Molecular Ion (M⁺): this compound has a nominal mass of 172/174 u. A key feature is the isotopic signature of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[16] This results in two molecular ion peaks of nearly equal intensity, [M]⁺ and [M+2]⁺, at m/z 172 and 174, respectively. This doublet is a definitive indicator of a monobrominated compound.[16]

    • Fragmentation: Common fragmentation pathways for halogenated phenols include the elimination of carbon monoxide (CHO) or the halogen atom (Br).[17] The loss of a bromine radical from the molecular ion is a common fragmentation step.

Spectroscopic Comparison: this compound vs. Its Metabolites

The structural modifications during metabolism lead to predictable and detectable changes in the spectroscopic data.

Phase II Metabolite: this compound Glucuronide
  • Structural Change: Conjugation of glucuronic acid to the phenolic oxygen via an ether linkage. This adds a C₆H₉O₆ moiety.

  • Spectroscopic Differences:

    • IR: The sharp phenolic O-H stretch disappears. It is replaced by a very broad O-H band from the carboxylic acid and alcohol groups of the glucuronide, alongside strong C-O stretching bands.

    • NMR: The aromatic proton signals will shift slightly due to the new ether linkage. The most dramatic change is the appearance of a new set of complex signals between δ 3.0-5.5 ppm corresponding to the glucuronic acid protons.

    • MS: The molecular weight increases significantly by 176 Da (the mass of the glucuronic acid residue). In ESI-MS, the [M-H]⁻ ion would be observed at m/z 347/349. A characteristic fragmentation would be the loss of the glucuronic acid moiety (neutral loss of 176 Da), resulting in a fragment ion at m/z 171/173.

Phase II Metabolite: this compound Sulphate
  • Structural Change: Addition of a sulphate group (-SO₃⁻) to the phenolic oxygen.

  • Spectroscopic Differences:

    • IR: The phenolic O-H stretch vanishes. New, very strong and characteristic S=O stretching absorptions appear around 1200-1250 cm⁻¹ and S-O stretches around 1000-1050 cm⁻¹.

    • NMR: The aromatic proton signals will experience a downfield shift compared to the parent compound due to the electron-withdrawing nature of the sulphate group. No new proton signals are added.

    • MS: The molecular weight increases by 80 Da (mass of SO₃). In negative ion mode ESI-MS, the [M-H]⁻ ion would be detected at m/z 251/253. The primary fragmentation pathway is the loss of SO₃ (80 Da), regenerating the 2-bromophenoxide ion at m/z 171/173.

Phase I Metabolite: 2-Bromohydroquinone (4-Bromocatechol)
  • Structural Change: Addition of a second hydroxyl group to the aromatic ring, typically para to the first hydroxyl group.

  • Spectroscopic Differences:

    • UV-Vis: The addition of a second electron-donating hydroxyl group is expected to cause a bathochromic (red) shift in the UV absorption maximum compared to this compound.[18]

    • IR: The O-H stretching region will be broader due to two hydroxyl groups. The C-H out-of-plane bending region (900-675 cm⁻¹) will change significantly, reflecting the new 1,2,4-trisubstitution pattern on the ring.[19]

    • NMR: The aromatic region of the ¹H NMR spectrum simplifies. Instead of a complex multiplet, the three remaining aromatic protons will have a more defined splitting pattern characteristic of the new substitution. The integration will confirm only three aromatic protons.

    • MS: The molecular weight increases by 16 Da due to the added oxygen atom. The molecular ion peak [M]⁺ will appear as an M/M+2 doublet at m/z 188/190. The fragmentation pattern will be different, likely involving the loss of CO.

Quantitative Data Summary

CompoundMolecular Weight (Da)Expected UV λmax (nm)Key IR Bands (cm⁻¹)Key ¹H NMR Signals (ppm)Key MS Fragments (m/z)
This compound 173.01~275~3550 (O-H), >3000 (Ar C-H), 1450-1600 (C=C)6.8-7.4 (Ar-H), 4.5-7.0 (OH)172/174 (M⁺) , 93 (loss of Br), 65 (loss of Br, CO)
This compound Glucuronide 349.15~275Broad O-H, C-O stretches, No phenolic O-H6.9-7.5 (Ar-H), 3.0-5.5 (Glucuronide H)347/349 ([M-H]⁻) , 171/173 (loss of 176)
This compound Sulphate 253.07~275~1250 (S=O), ~1050 (S-O), No phenolic O-H7.0-7.6 (Ar-H, shifted)251/253 ([M-H]⁻) , 171/173 (loss of 80)
2-Bromohydroquinone 189.01>280 (red-shifted)Broad O-H, Altered C-H oop bendingAltered aromatic pattern (3H)188/190 (M⁺) , loss of CO

Experimental Protocols & Workflow

The reliable identification of these compounds relies on robust and validated analytical methods.

Overall Analytical Workflow

The process begins with sample extraction, followed by separation and spectroscopic analysis for identification and quantification.

Analytical Workflow cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Interpretation sample Biological Matrix (e.g., Urine, Plasma) extract Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) sample->extract concentrate Evaporation & Reconstitution extract->concentrate lc Liquid Chromatography (LC) (Separation of Metabolites) concentrate->lc ms Mass Spectrometry (MS/MS) (Detection & Identification) lc->ms process Data Processing & Spectral Comparison ms->process nmr NMR / IR / UV-Vis (Structural Confirmation of Isolated Metabolites) nmr->process identify Metabolite Identification & Quantification process->identify

Caption: General workflow for the extraction and analysis of this compound metabolites.

Protocol: UV-Vis Spectroscopy
  • Causality: This technique is primarily used for quantification and to get preliminary information about the aromatic system. The choice of solvent is critical as it can shift the λmax.

  • Methodology:

    • Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a UV-transparent solvent like methanol or acetonitrile.

    • Create a series of dilutions (e.g., 1-20 µg/mL) from the stock solution.

    • Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the solvent to serve as a blank.

    • Fill a second cuvette with the lowest concentration sample.

    • Scan a wavelength range from 200 nm to 400 nm.

    • Record the wavelength of maximum absorbance (λmax).

    • Repeat for all dilutions to confirm linearity and calculate the molar absorptivity coefficient using the Beer-Lambert law.

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Causality: FTIR is excellent for identifying functional groups. The disappearance of the sharp phenolic O-H and the appearance of new S=O or broad O-H/C-O bands are key diagnostic markers for metabolites.

  • Methodology (using Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and taking a background spectrum of the clean crystal.

    • Place a small amount of the pure, dry sample directly onto the ATR crystal. If the sample is a liquid, one drop is sufficient. If solid, apply pressure with the built-in clamp to ensure good contact.

    • Acquire the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

    • Process the spectrum (e.g., baseline correction, ATR correction if necessary).

    • Identify characteristic absorption bands corresponding to the functional groups.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Causality: NMR provides the definitive bonding framework of the molecule. Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum.

  • Methodology:

    • Dissolve 5-10 mg of the purified analyte in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD-d₄, or D₂O) in an NMR tube. The choice of solvent is critical for sample solubility and to avoid exchange of the -OH proton with the solvent.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.

    • Acquire the ¹H NMR spectrum. Standard parameters include a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

    • Process the spectrum: apply Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons in each environment.

    • Acquire the ¹³C NMR spectrum. This requires a longer acquisition time due to the low natural abundance of ¹³C.

Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Causality: LC-MS is the gold standard for metabolite identification in complex mixtures. The liquid chromatography step separates the parent drug from its metabolites based on polarity, and the mass spectrometer provides molecular weight and fragmentation data for identification.

  • Methodology:

    • Chromatography: Use a reverse-phase C18 column. The mobile phase typically consists of a gradient of water (A) and acetonitrile or methanol (B), both containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape and ionization.

    • Gradient Example: Start with 5% B, ramp to 95% B over 10-15 minutes, hold for 2-3 minutes, and then return to initial conditions to re-equilibrate. The more polar metabolites (glucuronide, sulphate) will elute earlier than the parent this compound.

    • Mass Spectrometry: Use an electrospray ionization (ESI) source. Run in both positive and negative ion modes, although negative mode is often superior for phenols and their acidic conjugates.

    • MS Scan: Perform a full scan experiment (e.g., m/z 100-500) to find the molecular ions of the parent and expected metabolites.

    • Tandem MS (MS/MS): Perform a product ion scan experiment by selecting the m/z of a potential metabolite ion, fragmenting it in the collision cell, and scanning the resulting fragment ions. This confirms the identity by matching the fragmentation pattern to known pathways (e.g., loss of 176 for a glucuronide).

Conclusion

The spectroscopic analysis of this compound and its metabolites is a multi-faceted process where each technique provides a unique and complementary piece of the structural puzzle. UV-Vis and IR spectroscopy offer rapid screening for the aromatic system and key functional group changes. Mass spectrometry provides the crucial molecular weight and fragmentation data, especially when coupled with liquid chromatography for separation. Finally, NMR stands as the ultimate tool for unambiguous structure elucidation of isolated metabolites. By understanding the principles behind the expected spectral shifts upon metabolic transformation, researchers can confidently identify and characterize the metabolic fate of this compound, providing critical insights into its toxicology and disposition.

References

A Comparative Guide to 2-Bromophenol and 4-Bromophenol in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its efficacy in constructing carbon-carbon bonds.[1][2] Among the vast array of substrates, bromophenols serve as particularly valuable building blocks for synthesizing biaryls, which are core structures in pharmaceuticals, agrochemicals, and advanced materials. However, the isomeric position of the hydroxyl group profoundly impacts reactivity. This guide provides an in-depth comparison of 2-bromophenol and 4-bromophenol in Suzuki-Miyaura coupling, elucidating the steric and electronic factors that govern their performance and offering field-proven insights for strategic synthetic design.

The Isomeric Divide: Structural and Electronic Properties

The fundamental difference between this compound and 4-bromophenol lies in the spatial relationship between the hydroxyl (-OH) and bromo (-Br) substituents. This seemingly simple variation introduces significant steric and electronic disparities that dictate their behavior in the catalytic cycle.

  • 4-Bromophenol (para-isomer): In this isomer, the hydroxyl group is positioned at the opposite end of the aromatic ring from the carbon-bromine bond. This arrangement minimizes steric hindrance around the reaction center, allowing unencumbered access for the bulky palladium catalyst.[3] Electronically, the hydroxyl group is strongly activating through its positive mesomeric (+M) effect, donating electron density into the ring and facilitating the rate-determining oxidative addition step.

  • This compound (ortho-isomer): The proximity of the hydroxyl group to the bromine atom creates a sterically congested environment.[4][5] This steric clash can significantly impede the approach of the palladium catalyst, thereby slowing the oxidative addition process.[6] Furthermore, the ortho-hydroxyl group has the potential to coordinate with the palladium center, an interaction that can either inhibit or, under specific conditions with appropriate ligands, influence the reaction pathway.[3]

The diagram below illustrates these key structural and electronic differences.

Caption: Structural and electronic comparison of 4-bromophenol and this compound.

Performance in Suzuki-Miyaura Coupling: A Data-Driven Comparison

Experimental evidence confirms that 4-bromophenol is generally a more facile substrate for Suzuki-Miyaura coupling than its ortho-counterpart. High to quantitative yields are often achieved with 4-bromophenol under relatively mild conditions and with shorter reaction times.[3][7] In contrast, achieving high conversion with this compound frequently necessitates more forcing conditions, such as higher temperatures, extended reaction times, or the use of specialized, highly active catalyst systems.

The following table summarizes representative experimental data, compiling results from various studies to provide a comparative overview.

IsomerCoupling PartnerCatalyst SystemBaseSolventConditionsYield (%)
4-Bromophenol Phenylboronic acid10% Pd/CK₂CO₃Water150°C (MW), 10 min>90
4-Bromophenol Arylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O70-80°C, 18-22 h75-90
This compound Furan-2-boronic acid10% Pd/CK₂CO₃Water150°C (MW), 10 min65
This compound Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O100°C, 12 h~85*

*Note: Yield for this compound with phenylboronic acid is a representative value achieved with a highly active Buchwald-type ligand (SPhos), highlighting the need for advanced catalyst systems for sterically hindered substrates.[8] Direct comparative data under identical conditions is not extensively documented in a single source.[3]

Analysis of Causality: The superior performance of 4-bromophenol is a direct consequence of its structure. The absence of steric hindrance allows the palladium catalyst to readily engage in the oxidative addition step. In contrast, the steric bulk of the ortho-hydroxyl group in this compound acts as a kinetic barrier to this crucial, often rate-limiting, step in the catalytic cycle.[9] To overcome this barrier, chemists often employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which promote the formation of a more reactive, coordinatively unsaturated Pd(0) species capable of engaging the hindered substrate.[4]

Mechanistic Implications: The Critical Oxidative Addition Step

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a three-stage catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[9][10]

Suzuki_Cycle cluster_inputs pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(X) (Oxidative Addition Complex) pd0->oa_complex Ar-X (Oxidative Addition) trans_complex Ar-Pd(II)L₂(Ar') (Transmetalation Complex) oa_complex->trans_complex Ar'B(OH)₃⁻ (Transmetalation) trans_complex->pd0 (Reductive Elimination) product Ar-Ar' (Product) trans_complex->product aryl_halide Ar-X (e.g., Bromophenol) aryl_halide->oa_complex boronic_acid Ar'B(OH)₂ + Base boronic_acid->trans_complex Workflow setup 1. Reaction Setup (Schlenk flask, inert atmosphere) reagents 2. Reagent Addition (Bromophenol, Boronic Acid, Base, Solvent) setup->reagents degas 3. Degassing (Purge with N₂ or Ar) reagents->degas catalyst 4. Catalyst Addition (Pd source + Ligand) degas->catalyst reaction 5. Reaction (Heating via oil bath or microwave) catalyst->reaction quench 6. Quenching & Workup (Add H₂O, Extract with organic solvent) reaction->quench purify 7. Purification (Column chromatography, Recrystallization) quench->purify

References

A Senior Application Scientist's Guide to the Analytical Identification of 2-Bromophenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise and accurate identification of compounds is paramount. 2-Bromophenol, a halogenated phenol, is a compound of interest in various fields, including environmental monitoring and as a potential intermediate or impurity in pharmaceutical manufacturing. Its correct identification and quantification are crucial for safety, quality control, and regulatory compliance. This guide provides an in-depth comparison of the primary analytical methodologies for this compound, grounded in scientific principles and practical, field-proven insights.

The Analytical Challenge: Understanding this compound

This compound is a polar compound, a characteristic that influences the choice of analytical technique. Its structure, featuring a hydroxyl group and a bromine atom on a benzene ring, dictates its behavior in different analytical systems. The primary challenges in its analysis often revolve around achieving adequate sensitivity, selectivity, and, in the case of gas chromatography, managing its polarity and volatility.

Chromatographic Techniques: The Workhorses of Separation and Quantification

Chromatography is the cornerstone of this compound analysis, enabling its separation from complex matrices and subsequent quantification. The two most prevalent techniques are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with UV or Mass Spectrometry detectors.

Gas Chromatography-Mass Spectrometry (GC-MS): High Sensitivity through Derivatization

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[1] However, the direct analysis of polar compounds like phenols can be problematic, leading to poor peak shape and potential interactions with the GC column.[2] To overcome this, a derivatization step is typically employed to convert the polar hydroxyl group into a less polar, more volatile, and more thermally stable derivative.[2][3] This not only improves chromatographic performance but can also enhance sensitivity.

The primary goal of derivatization in the context of this compound analysis is to mask the active hydrogen of the phenolic hydroxyl group.[4] This is commonly achieved through two main reactions:

  • Silylation: This process replaces the active hydrogen with a trimethylsilyl (TMS) group, significantly reducing polarity and increasing volatility. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used, sometimes with a catalyst like trimethylchlorosilane (TMCS) to enhance the reaction rate.[2][5]

  • Acetylation: In this method, the hydroxyl group is converted to an ester using an acetylating agent, most commonly acetic anhydride. This also effectively masks the polar hydroxyl group, leading to improved chromatographic behavior.[2][6] Acetylation is often considered a greener alternative to silylation.[6]

References

A Senior Application Scientist's Guide to the Synthesis of 2-Bromophenol: A Comparative Validation

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher, scientist, or drug development professional, the synthesis of key intermediates is a foundational pillar of successful discovery and manufacturing. 2-Bromophenol, a critical building block in the pharmaceutical, agrochemical, and disinfectant industries, presents a classic case study in the strategic selection of a synthetic route.[1][2] The choice of method is not merely a matter of academic preference; it carries significant implications for yield, purity, scalability, cost, and safety.

This guide provides an in-depth, objective comparison of the primary methodologies for synthesizing this compound. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles, offer insights gleaned from practical application, and provide the validated data necessary to make an informed decision for your specific laboratory or industrial needs.

At a Glance: Core Synthesis Strategies for this compound

Synthesis MethodKey PrincipleTypical YieldPurityKey AdvantagesKey Disadvantages
Method 1: Direct Bromination of Phenol Electrophilic Aromatic SubstitutionVariable (40-85%)Moderate to HighLow-cost starting material (phenol), single step.Poor regioselectivity (ortho/para mixture), risk of over-bromination, corrosive reagents.
Method 2: Selective ortho-Bromination with NBS Catalyzed Electrophilic SubstitutionHigh (>86%)HighHigh ortho-selectivity, milder conditions, easier handling than Br₂.Higher reagent cost (NBS), requires catalyst and optimized conditions.
Method 3: Diazotization-Sandmeyer Reaction Diazotization of 2-BromoanilineHighExcellentExcellent regioselectivity, high purity achievable.Multi-step process, hazardous diazonium salt intermediate, higher cost starting material.

Method 1: The Classic Approach - Direct Bromination of Phenol

The direct bromination of phenol is a foundational electrophilic aromatic substitution reaction. The hydroxyl (-OH) group of phenol is a potent activating group, directing the incoming electrophile (bromine) to the ortho and para positions.

The Causality Behind the Chemistry

The hydroxyl group activates the aromatic ring by donating electron density through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the substitution. This increased electron density is most pronounced at the carbons ortho and para to the -OH group.

However, this high reactivity is a double-edged sword. The reaction is often difficult to control, leading to a mixture of this compound and 4-bromophenol.[3] Furthermore, the activated ring is susceptible to further reaction, yielding 2,4-dibromophenol and 2,4,6-tribromophenol as significant byproducts, especially in polar protic solvents like water.

Controlling Regioselectivity: The key to enhancing the yield of the desired ortho isomer lies in mitigating the reaction's vigor and exploiting steric and solvent effects.

  • Solvent Choice: Using non-polar solvents, such as carbon disulfide (CS₂), at low temperatures can favor the formation of 4-bromophenol but still produces a mixture.

  • Temperature Control: Lowering the reaction temperature generally reduces the rate of reaction and can help to minimize the formation of polybrominated species.

Environmental and Safety Considerations

This method utilizes elemental bromine, which is highly corrosive, toxic, and volatile. The reaction also generates hydrogen bromide (HBr) gas as a byproduct, which is corrosive and requires careful scrubbing. Phenol itself is toxic and readily absorbed through the skin, necessitating stringent personal protective equipment (PPE) protocols.[4] The waste stream consists of acidic solutions and halogenated organic compounds, requiring specialized disposal procedures.

Method 2: The Selective Approach - ortho-Bromination Using N-Bromosuccinimide (NBS)

To overcome the selectivity issues of direct bromination, N-Bromosuccinimide (NBS) has emerged as a valuable alternative. NBS is a crystalline solid that is easier and safer to handle than liquid bromine.[5] It serves as a source of electrophilic bromine, often with the aid of a catalyst.

The Causality Behind the Chemistry

NBS provides a low, steady concentration of Br₂, which helps to prevent over-bromination. The true power of this method lies in the use of catalysts or specific solvent systems to direct the substitution to the ortho position. Recent studies have shown that using ACS-grade methanol as a solvent in the presence of a catalytic amount of p-toluenesulfonic acid (pTsOH) can achieve excellent selectivity for mono ortho-bromination. This method can yield the desired product in over 86% on a gram scale with reaction times as short as 25 minutes.

The proposed mechanism suggests that under these polar protic conditions, the pTsOH protonates the NBS, creating a more reactive electrophile that preferentially attacks the ortho position of the phenol.

Experimental Protocol: Selective ortho-Bromination of Phenol with NBS

This protocol is adapted from established procedures for selective ortho-bromination.

Materials:

  • Phenol (~10 mmol)

  • p-Toluenesulfonic acid (pTsOH) (10 mol%)

  • N-Bromosuccinimide (NBS) (1.0 equivalent), recrystallized from water

  • ACS-grade Methanol (MeOH)

  • Round-bottom flask, magnetic stirrer, dropping funnel

Procedure:

  • In a round-bottom flask, dissolve the phenol (~10 mmol) and pTsOH (10 mol%) in methanol (1.0 mL per mmol of phenol).

  • Stir the solution at room temperature for 10 minutes.

  • In a separate flask, prepare a 0.1 M solution of NBS in methanol. Protect this solution from light by wrapping the flask in foil.

  • Add the NBS solution dropwise to the phenol solution over a period of 20 minutes with continuous stirring.

  • After the addition is complete, stir the reaction mixture for an additional 5 minutes at room temperature.

  • Monitor the reaction to completion using Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture in vacuo to remove the methanol.

  • The resulting residue can be purified by column chromatography on silica gel (e.g., using dichloromethane or 1% MeOH in dichloromethane as eluent) to yield pure this compound.

Workflow Diagram: NBS Bromination

NBS_Bromination cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Dissolve Phenol & pTsOH in MeOH addition Dropwise addition of NBS solution (20 min) start->addition nbs_prep Prepare 0.1M NBS in MeOH nbs_prep->addition stir Stir for 5 min addition->stir concentrate Concentrate in vacuo stir->concentrate purify Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Workflow for selective ortho-bromination of phenol using NBS.

Method 3: The High-Purity Route - Diazotization and Sandmeyer Reaction

For applications demanding the highest purity and unambiguous regiochemistry, the synthesis of this compound via the Sandmeyer reaction is the premier choice.[6] This multi-step process begins with 2-bromoaniline as the starting material.

The Causality Behind the Chemistry

This method's precision stems from its fundamentally different approach. The position of the bromine atom is already fixed in the starting material, 2-bromoaniline. The synthesis then focuses on converting the amino (-NH₂) group into a hydroxyl (-OH) group.

Step 1: Diazotization. The aromatic primary amine (2-bromoaniline) is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). This converts the amino group into a highly reactive diazonium salt (-N₂⁺Cl⁻).[7] Keeping the temperature low is critical to prevent the unstable diazonium salt from decomposing prematurely.

Step 2: Sandmeyer Reaction. The diazonium salt is then subjected to a copper(I)-catalyzed substitution. While traditionally used for introducing halides or cyanide groups, a variation allows for hydroxylation.[8] The diazonium group is an excellent leaving group (it departs as nitrogen gas, N₂), which drives the reaction to completion. The copper(I) catalyst facilitates a single-electron transfer, initiating a radical-nucleophilic aromatic substitution mechanism.[6]

Safety Considerations: Handling Diazonium Salts

This is a self-validating system where safety is paramount. Diazonium salts, particularly in their solid, dry state, are notoriously unstable and can be explosive.[9][10] Adherence to strict safety protocols is non-negotiable.

  • Temperature Control: Always maintain the reaction temperature between 0 and 5 °C during diazotization.

  • No Isolation: Never attempt to isolate the diazonium salt intermediate. It should be generated and used in situ.

  • Stoichiometry: Use a stoichiometric amount of sodium nitrite to avoid excess nitrous acid, which can contribute to instability.

  • Quenching: Any unreacted diazonium salt at the end of the reaction should be safely quenched (e.g., with hypophosphorous acid) before work-up and disposal.

  • Equipment: Use plastic spatulas for handling any potential solid precipitates, as metal can cause friction-induced detonation.[9]

Experimental Protocol: Sandmeyer Synthesis of this compound

This protocol is a representative procedure for the synthesis of a phenol from an aniline derivative.

Materials:

  • 2-Bromoaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Copper(I) Oxide (Cu₂O)

  • Copper(II) Nitrate (Cu(NO₃)₂)

  • Ice, Water, Diethyl ether

  • Beakers, flasks, magnetic stirrer, dropping funnel

Procedure: Part A: Diazotization

  • In a beaker, dissolve 2-bromoaniline (1.0 eq) in a solution of concentrated HCl in water.

  • Cool the solution to 0-5 °C in an ice-water bath with constant stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in cold water.

  • Slowly add the pre-cooled sodium nitrite solution dropwise to the 2-bromoaniline solution, ensuring the temperature remains below 5 °C.

  • Stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is now complete. Use this solution immediately in the next step.

Part B: Sandmeyer Hydroxylation

  • In a separate, larger flask, prepare a solution of copper(I) oxide and copper(II) nitrate in water.

  • With vigorous stirring, slowly add the cold diazonium salt solution from Part A to the copper salt solution.

  • Evolution of nitrogen gas (bubbling) will be observed.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours until the gas evolution ceases.

  • Acidify the mixture with concentrated HCl and extract the product with diethyl ether (3 x volume).

  • Combine the organic layers, wash with water, and then with a dilute sodium hydroxide solution to remove any acidic impurities.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purify the product via distillation or column chromatography.

Workflow Diagram: Sandmeyer Synthesis

Sandmeyer_Synthesis cluster_diazotization Step 1: Diazotization cluster_sandmeyer Step 2: Sandmeyer Hydroxylation cluster_workup Work-up & Purification start Dissolve 2-Bromoaniline in HCl(aq) cool Cool to 0-5 °C start->cool na_nitrite Add NaNO₂(aq) dropwise cool->na_nitrite stir_diazo Stir 30 min at 0-5 °C na_nitrite->stir_diazo diazonium Diazonium Salt Solution (in situ) stir_diazo->diazonium addition Add diazonium solution to Cu solution diazonium->addition cu_prep Prepare Cu₂O/Cu(NO₃)₂ solution cu_prep->addition warm_stir Warm to RT, stir 1-2h addition->warm_stir extract Acidify & Extract with Ether warm_stir->extract wash Wash & Dry Organic Layer extract->wash concentrate Concentrate in vacuo wash->concentrate purify Purify (Distillation/Chromatography) concentrate->purify product High-Purity this compound purify->product

Caption: Workflow for the Sandmeyer synthesis of this compound.

Comparative Analysis and Conclusion

FactorDirect Bromination (Method 1)Selective NBS Bromination (Method 2)Sandmeyer Reaction (Method 3)
Regioselectivity Poor (ortho/para mix)Excellent (ortho)Excellent (ortho by design)
Yield of 2-BP Low to ModerateHighHigh
Purity Requires extensive purificationHigh purity with standard purificationVery high purity achievable
Scalability Challenging due to selectivity and heatGood; milder conditionsChallenging due to hazardous intermediate and temperature control
Cost Low (Phenol is inexpensive)Moderate (NBS is more expensive than Br₂)High (2-Bromoaniline is expensive)
Safety High (Corrosive Br₂ and phenol)Moderate (NBS is a safer reagent)Very High (Explosive diazonium intermediate)
Environmental Generates HBr and halogenated wasteLess corrosive byproductsGenerates copper-containing aqueous waste

Expert Recommendation:

The choice of synthesis method for this compound is dictated by the specific requirements of the project.

  • For exploratory, small-scale synthesis where cost is the primary driver and purity is not critical , a carefully controlled Direct Bromination (Method 1) may suffice, though significant purification efforts should be anticipated.

  • For most modern laboratory and pilot-scale syntheses , the Selective NBS Bromination (Method 2) offers the best balance of high yield, excellent ortho-selectivity, operational simplicity, and improved safety. It represents a significant process improvement over classical direct bromination.

  • For applications requiring the highest possible purity and guaranteed regiochemistry , such as in the synthesis of pharmaceutical active ingredients or analytical standards, the Sandmeyer Reaction (Method 3) is the superior, albeit more complex and hazardous, route. Its use is justified when the final product's quality cannot be compromised.

Ultimately, a thorough risk assessment and consideration of project goals—weighing purity, yield, cost, and safety—will guide the prudent scientist to the most logical and effective synthetic strategy.

References

A Comparative Analysis of the Bioactivity of 2-Bromophenol Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of drug discovery and development, the exploration of novel chemical scaffolds with potent biological activities is paramount. Among these, bromophenol derivatives, particularly those based on the 2-bromophenol core, have garnered significant attention. These compounds, often inspired by marine natural products, exhibit a remarkable spectrum of bioactivities, including antimicrobial, antioxidant, and anticancer properties. This guide provides a comprehensive comparative analysis of this compound derivatives, offering researchers, scientists, and drug development professionals a detailed overview of their performance, supported by experimental data and protocols. Our objective is to present a scientifically rigorous resource that not only compares the efficacy of these derivatives but also delves into the underlying mechanisms of action and the experimental designs used to elucidate them.

The Versatile Bioactivity of this compound Derivatives: An Overview

The introduction of a bromine atom to the phenol ring significantly influences the electronic and lipophilic properties of the molecule, often enhancing its interaction with biological targets. This, coupled with the versatile chemistry of the phenolic hydroxyl group, allows for the synthesis of a diverse library of derivatives with a wide range of biological activities. This guide will focus on three key areas of bioactivity: antimicrobial, antioxidant, and anticancer effects. We will explore the structure-activity relationships that govern their potency and selectivity, providing a foundation for the rational design of next-generation therapeutic agents.

Section 1: Antimicrobial Activity of this compound Derivatives

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the discovery of novel antimicrobial agents. Bromophenol derivatives have emerged as a promising class of compounds with significant activity against a range of bacteria, including notoriously resistant strains.

Comparative Efficacy Against Bacterial Pathogens

Recent studies have demonstrated the potent antibacterial effects of this compound derivatives, particularly against Gram-positive bacteria such as Staphylococcus aureus and its methicillin-resistant strain (MRSA). The efficacy of these compounds is often attributed to their ability to disrupt bacterial cell membranes and inhibit essential cellular processes.

One notable study explored the antibacterial activity of several bromophenol derivatives, revealing that a simple molecule, 3-bromo-2,6-dihydroxyacetophenone, exhibited significant anti-S. aureus and anti-MRSA activity.[1][2] This compound was also found to inhibit biofilm formation, a key virulence factor in many chronic infections.[1][2] The therapeutic index of this compound was found to be as high as 598, indicating high selectivity and low toxicity to human cells.[1][3][4]

Below is a table summarizing the minimum inhibitory concentrations (MICs) of selected this compound derivatives against common bacterial strains.

Compound/DerivativeTarget MicroorganismMIC (µg/mL)Reference
3-bromo-2,6-dihydroxyacetophenoneStaphylococcus aureusNot specified, but showed good activity[1]
3-bromo-2,6-dihydroxyacetophenoneMRSANot specified, but showed good activity[1]
bis(2,3-dibromo-4,5-dihydroxybenzyl)etherStaphylococcus epidermidis35[5]
Structure-Activity Relationship in Antimicrobial Action

The antimicrobial potency of this compound derivatives is intricately linked to their chemical structure. The position and number of bromine atoms, as well as the nature of other substituents on the aromatic ring, play a crucial role in determining their activity. For instance, the presence of additional hydroxyl groups can enhance the hydrogen-donating ability of the molecule, contributing to its antimicrobial effect. The lipophilicity conferred by the bromine atom is also thought to facilitate the passage of the molecule across the bacterial cell membrane.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton broth (or other suitable growth medium)

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Preparation of Bacterial Inoculum: Dilute the overnight bacterial culture in fresh broth to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Serial Dilutions of Compounds: Prepare a series of twofold dilutions of the this compound derivatives in the microtiter plate.

  • Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be determined visually or by measuring the optical density at 600 nm.

Section 2: Antioxidant Potential of this compound Derivatives

Reactive oxygen species (ROS) are implicated in a multitude of pathological conditions, including cardiovascular diseases, neurodegenerative disorders, and cancer. Antioxidants can mitigate the damaging effects of ROS by neutralizing them. This compound derivatives have demonstrated significant antioxidant activity, primarily due to the hydrogen-donating ability of the phenolic hydroxyl group.

Comparative Radical Scavenging Activity

The antioxidant capacity of this compound derivatives is commonly assessed using the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize these stable radicals.

Several studies have synthesized and evaluated the antioxidant properties of various benzylic bromophenols.[6] The results of these studies indicate that the antioxidant activity is highly dependent on the substitution pattern of the bromophenol core.

The following table presents a comparison of the IC50 values (the concentration required to scavenge 50% of the radicals) for selected this compound derivatives in DPPH and ABTS assays.

Compound/DerivativeDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)Reference
2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid19.84 µM9.90[7]
2-(2,6-dibromo-3,5-dihydroxyphenyl)acetic acid>346.5010.66[7]
Derivative 2517.329.36[7]
Derivative 2621.459.49[7]
BHA (standard)12.5014.74[7]
BHT (standard)18.2015.75[7]
α-Tocopherol (standard)15.8012.15[7]
Trolox (standard)9.809.36[7]

Note: µM to µg/mL conversion depends on the molecular weight of the compound.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH assay is a rapid and simple method for evaluating the antioxidant capacity of a compound.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (e.g., 0.1 mM)

  • This compound derivatives (dissolved in methanol)

  • Standard antioxidant (e.g., ascorbic acid, Trolox)

  • 96-well microtiter plate

  • Spectrophotometer

Procedure:

  • Preparation of Solutions: Prepare a stock solution of DPPH in methanol. Prepare serial dilutions of the test compounds and the standard antioxidant.

  • Reaction Mixture: In a 96-well plate, add a specific volume of the test compound or standard to a solution of DPPH. A control well should contain only methanol and the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a set period (e.g., 30 minutes).

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

  • IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the compound.

Section 3: Anticancer Activity of this compound Derivatives

The search for novel anticancer agents with improved efficacy and reduced side effects is a major focus of cancer research. This compound derivatives have shown promising anticancer activity against a variety of cancer cell lines.[3][8] Their mechanism of action often involves the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key signaling pathways involved in cancer cell proliferation and survival.[9][10][11][12]

Comparative Cytotoxicity Against Cancer Cell Lines

The anticancer potential of this compound derivatives is typically evaluated by determining their half-maximal inhibitory concentration (IC50) against a panel of cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Studies have shown that certain bromophenol hybrids exhibit significant inhibitory activity against various human cancer cell lines, including lung (A549), liver (Bel7402, HepG2), and colon (HCT116) cancer cells.[7][9] For example, a novel bromophenol derivative, BOS-102, demonstrated potent cytotoxicity against A549 lung cancer cells with an IC50 value of 4.29 µM.[6][11]

Here is a comparative table of IC50 values for selected this compound derivatives against different cancer cell lines.

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
BOS-102A549 (Lung)4.29[6][11]
BOS-102HepG2 (Liver)13.87[6]
Compound 17aA549 (Lung)Not specified, but showed significant activity[9][10]
Compound 17aBel7402 (Liver)Not specified, but showed significant activity[9][10]
Compound 17aHepG2 (Liver)Not specified, but showed significant activity[9][10]
Compound 17aHCT116 (Colon)Not specified, but showed significant activity[9][10]
(oxybis(methylene)bis(2-bromo-6-methoxy-4,1-phenylene) diacetate (4b-4)K562 (Leukemia)Inhibited viability and induced apoptosis[1]
Mechanism of Action: Induction of Apoptosis via ROS-Mediated Signaling Pathways

A key mechanism by which this compound derivatives exert their anticancer effects is through the induction of apoptosis. This process is often mediated by an increase in intracellular reactive oxygen species (ROS).[9][10] The accumulation of ROS can trigger a cascade of signaling events that ultimately lead to cell death.

One of the critical pathways implicated in this process is the PI3K/Akt signaling pathway, which is a central regulator of cell survival and proliferation. Some this compound derivatives have been shown to inhibit the PI3K/Akt pathway, leading to the downregulation of anti-apoptotic proteins and the activation of pro-apoptotic proteins.[6][11] Additionally, the MAPK (mitogen-activated protein kinase) signaling pathway, which is involved in a wide range of cellular processes including proliferation, differentiation, and apoptosis, can also be modulated by these compounds.[6][11]

The following diagram illustrates a proposed signaling pathway for the induction of apoptosis by this compound derivatives.

apoptosis_pathway Bromophenol This compound Derivative ROS Increased ROS Bromophenol->ROS PI3K PI3K ROS->PI3K Inhibits MAPK MAPK ROS->MAPK Activates Akt Akt PI3K->Akt Activates Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 Activates Bax Bax (Pro-apoptotic) MAPK->Bax Activates Caspase9 Caspase-9 Bcl2->Caspase9 Inhibits Bax->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Proposed signaling pathway for apoptosis induction by this compound derivatives.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • This compound derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Calculation of Cell Viability: The percentage of cell viability is calculated relative to the vehicle-treated control cells.

  • IC50 Determination: The IC50 value is calculated from the dose-response curve.

Conclusion and Future Perspectives

This comparative analysis highlights the significant potential of this compound derivatives as a versatile scaffold for the development of new therapeutic agents. Their demonstrated efficacy in antimicrobial, antioxidant, and anticancer applications, coupled with a growing understanding of their structure-activity relationships and mechanisms of action, provides a solid foundation for future research.

Further investigations should focus on optimizing the lead compounds to enhance their potency, selectivity, and pharmacokinetic properties. In vivo studies are crucial to validate the in vitro findings and to assess the safety and efficacy of these derivatives in a more complex biological system. The exploration of novel derivatives with unique substitution patterns and the investigation of their effects on a broader range of biological targets will undoubtedly continue to fuel the discovery of new and effective therapies based on the this compound core.

References

Safety Operating Guide

Navigating the Disposal of 2-Bromophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and professionals in drug development, handling halogenated aromatic compounds like 2-Bromophenol requires a nuanced understanding of its chemical properties and associated hazards. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in safety, regulatory compliance, and scientific principles. We will delve into not just the "how," but the "why" behind each procedural step, ensuring a self-validating system of safety and best practices.

Understanding the Hazard Profile of this compound

Before any handling or disposal, a thorough understanding of the compound's characteristics is paramount. This compound is a flammable liquid and vapor that is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2] Furthermore, it is classified as very toxic to aquatic life with long-lasting effects, making its containment and proper disposal an environmental imperative.[3]

The presence of a bromine atom on the phenol ring significantly influences its reactivity and dictates its classification as a halogenated organic waste.[4][5] This classification is critical as it prohibits co-mingling with non-halogenated waste streams to prevent complications during the disposal process, such as the formation of hazardous byproducts during incineration.[4]

Table 1: Key Properties and Hazards of this compound

PropertyValueSource
CAS Number95-56-7[1][3]
Molecular FormulaC6H5BrO[1][6]
AppearanceColorless to pale yellow liquid or solid[7]
Boiling Point195 °C (383 °F)[8]
Flash Point42 °C (107.6 °F)[8]
Density1.492 g/cm³ at 25 °C (77 °F)
HazardsFlammable, Harmful if Swallowed, Skin/Eye Irritant, Respiratory Irritant, Very Toxic to Aquatic Life[1][2]
Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of this compound, the selection and proper use of Personal Protective Equipment (PPE) is non-negotiable. The goal is to create a complete barrier between the handler and the chemical.

  • Hand Protection : Chemical-resistant gloves are mandatory. Nitrile gloves may be suitable for incidental contact, but for more extensive handling, butyl rubber or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or perforation before use.[4][9]

  • Eye and Face Protection : Safety glasses with side shields are the minimum requirement.[10] However, due to the risk of splashes, chemical splash goggles are strongly advised. When handling larger quantities or when there is a significant splash risk, a face shield worn over goggles provides an additional layer of protection.[9][10]

  • Body Protection : A flame-retardant lab coat should be worn to protect against accidental skin contact and splashes.[11] For tasks with a higher risk of significant exposure, chemically impervious aprons or coveralls are recommended.[9][12]

  • Respiratory Protection : All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of vapors.[7][9]

Waste Segregation and Collection: A Critical Step

Proper segregation of chemical waste at the source is fundamental to safe and compliant disposal.

Core Principle: this compound is a halogenated organic compound and must be collected in a designated hazardous waste container for this category.[4][5]

Step-by-Step Collection Protocol:

  • Select the Right Container : Use a clearly labeled, leak-proof container compatible with this compound. Glass or high-density polyethylene (HDPE) containers are generally suitable. Avoid aluminum containers for halogenated waste.[2]

  • Labeling : The container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name, "this compound."[4]

  • Prevent Incompatibilities : Never mix this compound waste with incompatible materials. This includes:

    • Strong oxidizing agents[7]

    • Acids, acid anhydrides, and acid chlorides[3][11]

    • Non-halogenated organic waste[4]

  • Keep Containers Closed : Keep the waste container securely sealed when not in use to prevent the release of flammable and harmful vapors.[7][8]

Spill Management and Decontamination

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.

Immediate Actions for a this compound Spill:

  • Alert and Evacuate : Notify personnel in the immediate area and evacuate if necessary.

  • Ventilate : Ensure the area is well-ventilated, using fume hoods to draw vapors away from the spill.[13]

  • Control Ignition Sources : As this compound is flammable, extinguish all nearby open flames and turn off spark-producing equipment.[1][11]

Spill Cleanup Procedure:

  • Don Appropriate PPE : Wear the full complement of PPE as described in Section 2.

  • Contain the Spill : For liquid spills, create a dike around the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill pillow.[7][13]

  • Absorb the Material : Working from the outside in, apply the absorbent material to the spill.[13]

  • Collect the Waste : Carefully scoop the absorbed material into a designated, labeled hazardous waste container. Use non-sparking tools for this purpose.[3]

  • Decontaminate the Area : Clean the spill area with a suitable detergent and water, then rinse thoroughly.[7] All cleaning materials must also be disposed of as hazardous waste.[14]

Disposal Pathway: Incineration as the Preferred Method

The recommended and most effective method for the final disposal of this compound is incineration by a licensed hazardous waste disposal facility.[15][16]

Why Incineration? High-temperature incineration is a thermal destruction process that breaks down the organic structure of this compound into less hazardous components, primarily carbon dioxide, water, and hydrogen bromide.[3][11] Licensed incineration facilities are equipped with advanced flue gas treatment systems ("scrubbers") to neutralize acidic gases like hydrogen bromide, preventing their release into the atmosphere.[17]

It is crucial to note that the incineration of brominated compounds can potentially lead to the formation of polybrominated dibenzodioxins and dibenzofurans (PBDD/PBDFs) if not conducted under optimal conditions.[18] This underscores the importance of using a certified and regulated hazardous waste incineration facility that can ensure complete combustion and proper off-gas treatment.

Arranging for Disposal:

  • Contact your Institution's EHS Office : Your facility's Environmental Health and Safety (EHS) department is the primary point of contact for arranging hazardous waste pickup.

  • Documentation : Ensure all waste is properly labeled and documented according to your institution's and local regulatory requirements.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection cluster_disposal Disposal & Emergency start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Chemical Fume Hood ppe->fume_hood container Select Labeled Halogenated Waste Container fume_hood->container segregate Segregate from Incompatible Waste (Non-halogenated, Oxidizers, Acids) container->segregate collect Collect Waste in Container segregate->collect seal Keep Container Securely Sealed collect->seal spill Spill Occurs? seal->spill cleanup Follow Spill Cleanup Protocol spill->cleanup Yes ehs Contact EHS for Pickup spill->ehs No cleanup->collect incineration Disposal via Licensed Incineration ehs->incineration

Caption: Decision workflow for the safe handling and disposal of this compound waste.

By adhering to these detailed procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Bromophenol
Reactant of Route 2
Reactant of Route 2
2-Bromophenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.